Product packaging for MRE-269(Cat. No.:CAS No. 475085-57-5)

MRE-269

Katalognummer: B1676813
CAS-Nummer: 475085-57-5
Molekulargewicht: 419.5 g/mol
InChI-Schlüssel: OJQMKCBWYCWFPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

ACT-333679 is a member of the class of pyrazines that is {4-[(propan-2-yl)(pyrazin-2-yl)amino]butoxy}acetic acid carrying two additional phenyl substituents at positions 5 and 6 on the pyrazine ring. The active metabolite of selexipag, an orphan drug used for the treatment of pulmonary arterial hypertension. It has a role as an orphan drug, a platelet aggregation inhibitor, a prostacyclin receptor agonist, a vasodilator agent and a drug metabolite. It is an aromatic amine, an ether, a member of pyrazines, a sulfonamide, a tertiary amino compound and a monocarboxylic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H29N3O3 B1676813 MRE-269 CAS No. 475085-57-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQMKCBWYCWFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801153092
Record name 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475085-57-5
Record name 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475085-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ACT-333679
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475085575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACT-333679
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9PC7N0DID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

MRE-269: A Comprehensive Technical Guide to its Function as a Selective Prostacyclin IP Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

This document provides an in-depth technical overview of MRE-269 (also known as ACT-333679), the active metabolite of the orally available prostacyclin receptor agonist, Selexipag. This compound is a potent and selective agonist for the prostacyclin receptor (IP receptor), a key target in the management of pulmonary arterial hypertension (PAH). This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound exerts its pharmacological effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the IP receptor initiates a signaling cascade that is central to its therapeutic effects.

Signaling Pathway

The activation of the IP receptor by this compound predominantly involves the coupling to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein. This interaction triggers the activation of adenylyl cyclase (AC), an enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in vasodilation and inhibition of smooth muscle cell proliferation.[1][2]

IP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MRE269 This compound IP_Receptor Prostacyclin (IP) Receptor MRE269->IP_Receptor Binds to Gs_protein Gs Protein (α, β, γ) IP_Receptor->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase (AC) Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Anti_proliferation Inhibition of Cell Proliferation PKA->Anti_proliferation Leads to

Figure 1: this compound Signaling Pathway via the IP Receptor.

Pharmacological Profile

This compound is the pharmacologically active entity derived from the prodrug Selexipag. Selexipag is hydrolyzed, primarily by carboxylesterase 1 (CES1) in the liver, to form this compound.[3] This active metabolite exhibits high affinity and selectivity for the IP receptor.

Quantitative Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Parameter Receptor Value Species/System Reference
Ki IP20 nMHuman[3]
IC50 DP2.6 µMNot Specified[3]
IC50 EP1>10 µMNot Specified
IC50 EP25.8 µMNot Specified
IC50 EP3>10 µMNot Specified
IC50 EP44.9 µMNot Specified
IC50 FP>10 µMNot Specified
IC50 TP>10 µMNot Specified
Table 1: Receptor Binding Profile of this compound.
Functional Assay Parameter Value Species/System Reference
Inhibition of ADP-induced Platelet Aggregation IC500.21 µMHuman Platelet-Rich Plasma
Inhibition of ADP-induced Platelet Aggregation IC5010 µMRat Platelet-Rich Plasma
Vasodilation of Rat Small Pulmonary Artery pEC504.98 ± 0.22Rat
Inhibition of PDGF-induced Proliferation of CTEPH PASMCs IC500.07 µMHuman
Table 2: Functional Activity of this compound.

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the function of this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the IP receptor and its selectivity over other prostanoid receptors.

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target receptor (e.g., human IP receptor expressed in CHO cells). Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors), and centrifuged to pellet the membranes. The final membrane preparation is resuspended in an appropriate assay buffer.

  • Assay Procedure: The competitive binding assay is performed in a 96-well plate format. A fixed concentration of a suitable radioligand (e.g., [3H]-iloprost) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation and Filtration: The reaction mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid vacuum filtration through a glass fiber filter, which traps the membranes.

  • Detection and Analysis: The radioactivity retained on the filters is quantified using a scintillation counter. The data are then analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, a key second messenger in the IP receptor signaling pathway.

  • Cell Culture: Human pulmonary artery smooth muscle cells (PASMCs) or a cell line stably expressing the human IP receptor are cultured in appropriate media.

  • Assay Procedure: Cells are seeded in multi-well plates and pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, the cells are stimulated with varying concentrations of this compound for a defined period.

  • Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available cAMP assay kit, typically based on competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The concentration-response curve for this compound-induced cAMP accumulation is plotted, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined.

Cell Proliferation Assay

This assay assesses the antiproliferative effects of this compound on vascular smooth muscle cells.

  • Cell Culture and Stimulation: Human PASMCs are cultured and then serum-starved to synchronize the cell cycle. Proliferation is induced by treating the cells with a growth factor, such as platelet-derived growth factor (PDGF), in the presence or absence of various concentrations of this compound.

  • BrdU Incorporation: The rate of cell proliferation is measured by quantifying the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into newly synthesized DNA. Cells are incubated with BrdU, which is incorporated into the DNA of proliferating cells.

  • Detection: After incubation, the cells are fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). The addition of a substrate results in a colorimetric or chemiluminescent signal that is proportional to the amount of BrdU incorporation.

  • Data Analysis: The absorbance or luminescence is measured, and the inhibitory effect of this compound on PDGF-induced cell proliferation is calculated. The IC50 value, representing the concentration of this compound that inhibits 50% of the growth factor-induced proliferation, is determined.

Cell_Proliferation_Assay_Workflow start Start culture_pascs Culture Human PASMCs start->culture_pascs serum_starve Serum Starve (Synchronize Cell Cycle) culture_pascs->serum_starve stimulate Stimulate with PDGF ± this compound serum_starve->stimulate add_brdu Add BrdU stimulate->add_brdu incubate Incubate add_brdu->incubate fix_cells Fix Cells incubate->fix_cells add_antibody Add Anti-BrdU Antibody fix_cells->add_antibody add_substrate Add Substrate add_antibody->add_substrate measure_signal Measure Colorimetric/ Chemiluminescent Signal add_substrate->measure_signal analyze_data Analyze Data (Calculate IC50) measure_signal->analyze_data end End analyze_data->end Prodrug_Metabolism Selexipag Selexipag (Prodrug) Oral Administration Hydrolysis Hydrolysis (Carboxylesterase 1 in Liver) Selexipag->Hydrolysis MRE269 This compound (Active Metabolite) Systemic Circulation Hydrolysis->MRE269 IP_Receptor IP Receptor Binding & Pharmacological Effect MRE269->IP_Receptor

References

An In-depth Technical Guide on the Role of MRE-269 in cAMP Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: MRE-269 (ACT-333679)

This compound, also known as ACT-333679, is the pharmacologically active metabolite of the prodrug selexipag (B1681723) (Uptravi®).[1][2] Selexipag is an orally available medication approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][3] this compound is a potent, non-prostanoid, and highly selective agonist for the prostacyclin receptor, also known as the IP receptor.[4][5] Upon oral administration, selexipag is rapidly hydrolyzed by carboxylesterases to this compound, which is approximately 37 times more potent than its parent compound and is the primary contributor to the drug's therapeutic effects.[1] Its mechanism of action is intrinsically linked to the activation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, a ubiquitous second messenger system that regulates a vast array of cellular functions.

The Canonical cAMP Signaling Pathway

The cAMP signaling cascade is a critical intracellular pathway that translates extracellular signals into specific cellular responses. The key components are:

  • G-Protein-Coupled Receptor (GPCR): An integral membrane protein that binds to an extracellular ligand (first messenger). The IP receptor is a member of this family.[6]

  • Guanine Nucleotide-binding Protein (G-protein): A heterotrimeric protein (α, β, γ subunits) associated with the GPCR. The IP receptor couples to the stimulatory G-protein, Gs.

  • Adenylyl Cyclase (AC): A membrane-bound enzyme.

  • Cyclic AMP (cAMP): The second messenger synthesized from adenosine triphosphate (ATP) by adenylyl cyclase.

  • Protein Kinase A (PKA): The primary effector of cAMP, which phosphorylates downstream target proteins to elicit cellular responses.

The pathway is initiated when an agonist binds to a Gs-coupled receptor, causing a conformational change that promotes the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP complex dissociates and stimulates adenylyl cyclase, leading to a rapid increase in intracellular cAMP levels. cAMP then activates PKA, which in turn modulates gene transcription, ion channel activity, and the function of various enzymes, leading to physiological effects such as vasodilation and inhibition of cell proliferation.[7]

This compound's Mechanism of Action via cAMP Signaling

This compound exerts its therapeutic effects by specifically targeting and activating the IP receptor, thereby initiating the cAMP signaling cascade in target cells, particularly pulmonary artery smooth muscle cells (PASMCs).[8]

The sequence of events is as follows:

  • Receptor Binding: this compound binds to the IP receptor on the surface of PASMCs.

  • Gs Protein Activation: This binding event activates the associated Gs protein.

  • cAMP Production: The activated Gαs subunit stimulates adenylyl cyclase to synthesize cAMP from ATP.[8]

  • Downstream Effects: The elevated intracellular cAMP levels lead to:

    • Vasodilation: PKA-mediated phosphorylation of proteins involved in smooth muscle contraction leads to relaxation and widening of the pulmonary arteries.[1]

    • Anti-proliferation: Increased cAMP inhibits the proliferation of PASMCs, a key factor in the vascular remodeling seen in PAH.[8][9] This effect has been linked to the upregulation of DNA-binding protein inhibitor (ID) genes, such as ID1 and ID3, which are involved in cell cycle control.[3] The promoter regions of these genes contain cAMP-response elements, suggesting a direct link between this compound-induced cAMP elevation and their transcription.[3][8]

MRE269_cAMP_Pathway MRE269 This compound IP_Receptor IP Receptor (GPCR) MRE269->IP_Receptor Binds Gs_Protein Gs Protein (αβγ) IP_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB / Other Substrates PKA->CREB Phosphorylates Vasodilation Vasodilation PKA->Vasodilation Gene_Transcription Gene Transcription (e.g., ID1, ID3) CREB->Gene_Transcription AntiProliferation Anti-Proliferation Gene_Transcription->AntiProliferation

This compound activates the IP receptor to initiate the cAMP signaling cascade.

Quantitative Pharmacological Data

The interaction of this compound with the IP receptor and its downstream functional effects have been quantified in various assays.

Table 1: Receptor Binding Affinity and Selectivity of this compound

This table summarizes the binding affinity (Ki) and inhibitory concentration (IC50) of this compound for the IP receptor compared to other prostanoid receptors, demonstrating its high selectivity.

ReceptorParameterValue (µM)Reference
IP Ki 0.02 [10]
DPIC502.6[10]
EP1IC50>10[10]
EP2IC505.8[10]
EP3IC50>10[10]
EP4IC504.9[10]
FPIC50>10[10]
TPIC50>10[10]

Lower Ki/IC50 values indicate higher affinity/potency.

Table 2: Functional Potency and Efficacy of this compound

This table details the potency (EC50/IC50) of this compound in various functional assays relevant to its therapeutic action in PAH.

AssayCell Type / SystemParameterValue (nM)Reference
Cellular RelaxationPASMCEC504.3[9]
Inhibition of Cell ProliferationPASMCIC504.0[9][11]
Inhibition of ECM SynthesisPASMCIC508.3[9]
Inhibition of ADP-induced Platelet AggregationHuman Platelet-Rich PlasmaIC50210[10]

EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) are measures of a drug's potency.[12][13]

Interestingly, while this compound behaves as a full agonist in these downstream functional assays, it demonstrates partial agonism in receptor-proximal cAMP accumulation assays (Emax of ~56% compared to prostacyclin analogs). This unique profile may contribute to a sustained therapeutic effect with reduced receptor desensitization.[9]

Key Experimental Methodologies

The characterization of this compound involves several key in vitro assays.

Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a ligand for a receptor.[14]

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the IP receptor.

  • Principle: A competition binding assay is used where a fixed concentration of a radiolabeled ligand (e.g., [3H]-iloprost) that binds to the IP receptor is co-incubated with varying concentrations of unlabeled this compound. This compound competes with the radioligand for binding sites.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells expressing the human IP receptor.[15]

    • Incubation: The membranes are incubated with the radioligand and a range of this compound concentrations until equilibrium is reached.[15][16]

    • Separation: Bound radioligand is separated from free (unbound) radioligand, typically by rapid vacuum filtration through glass fiber filters.[15]

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[15]

cAMP Accumulation Assay (for EC50 Determination)

This assay measures the ability of an agonist to stimulate the production of intracellular cAMP.

  • Objective: To determine the potency (EC50) of this compound in stimulating cAMP production.

  • Principle: Cells expressing the IP receptor are treated with this compound. The resulting increase in intracellular cAMP is measured, often using a competitive immunoassay format like HTRF or AlphaScreen.[17][18][19]

  • Methodology:

    • Cell Culture: Human PASMCs or a recombinant cell line expressing the IP receptor are cultured in microplates.

    • Stimulation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with various concentrations of this compound.

    • Lysis & Detection: Cells are lysed, and the intracellular cAMP concentration is quantified. In a typical competitive assay, cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.[19]

    • Data Analysis: A dose-response curve is generated by plotting the signal against the log concentration of this compound to determine the EC50 value.

Cell Proliferation Assay (for IC50 Determination)

This assay assesses the anti-proliferative effect of a compound.

  • Objective: To determine the potency (IC50) of this compound in inhibiting growth factor-induced cell proliferation.

  • Principle: A common method involves measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.[20]

  • Methodology:

    • Cell Seeding: PASMCs are seeded in 96-well plates and cultured.

    • Stimulation: Cells are stimulated with a mitogen (e.g., platelet-derived growth factor, PDGF) in the presence of varying concentrations of this compound.[8]

    • BrdU Labeling: BrdU is added to the culture medium and is incorporated into the DNA of dividing cells.

    • Detection: After incubation, cells are fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). A substrate is added that produces a colorimetric or chemiluminescent signal, which is proportional to the amount of BrdU incorporated.[20]

    • Data Analysis: A dose-response curve is plotted to determine the IC50 value of this compound for inhibiting proliferation.[21]

Proliferation_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 BrdU Labeling & Detection cluster_2 Data Analysis A 1. Seed PASMCs in 96-well plate B 2. Add Mitogen (PDGF) + varying [this compound] A->B C 3. Incubate to allow cell proliferation B->C D 4. Add BrdU to wells C->D E 5. Incubate for BrdU incorporation into DNA D->E F 6. Fix cells & add anti-BrdU Antibody E->F G 7. Add Substrate & Measure Signal F->G H 8. Plot Signal vs. log[this compound] G->H I 9. Calculate IC50 Value H->I

Workflow for a BrdU-based cell proliferation assay to determine IC50.

Conclusion

This compound, the active metabolite of selexipag, is a highly selective and potent prostacyclin (IP) receptor agonist. Its therapeutic efficacy in pulmonary hypertension is driven by the targeted activation of the Gs-cAMP-PKA signaling pathway in pulmonary vascular cells. This activation leads to critical downstream effects, including potent vasodilation and inhibition of pathological smooth muscle cell proliferation. The unique pharmacological profile of this compound, characterized by partial agonism in direct cAMP production but full agonism in functional cellular responses, may underpin its sustained clinical benefit by potentially minimizing receptor desensitization. A thorough understanding of its interaction with the cAMP pathway is essential for the continued development and optimization of therapies targeting the prostacyclin signaling axis.

References

An In-depth Technical Guide to MRE-269 and its Parent Drug Selexipag

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of selexipag (B1681723), an oral prostacyclin IP receptor agonist, and its active metabolite, MRE-269 (also known as ACT-333679). Selexipag is a significant therapeutic agent for pulmonary arterial hypertension (PAH), and a thorough understanding of its pharmacological profile is crucial for researchers and clinicians in the field. This document details the mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental data related to both compounds. Detailed experimental protocols for relevant assays are provided to facilitate further research, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death.[1] The prostacyclin pathway is a key therapeutic target in PAH, as prostacyclin (PGI2) is a potent vasodilator with anti-proliferative and anti-thrombotic effects.[2] Selexipag (Uptravi®) is an orally available, selective prostacyclin IP receptor agonist approved for the treatment of PAH.[2][3] Unlike prostacyclin and its analogs, selexipag is a non-prostanoid compound, offering a distinct pharmacological profile.[4] It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, this compound, which is significantly more potent. This guide will delve into the technical details of both selexipag and this compound.

Mechanism of Action

Selexipag and its active metabolite, this compound, are selective agonists of the prostacyclin receptor (IP receptor). The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP levels in pulmonary artery smooth muscle cells (PASMCs) result in vasodilation, inhibition of cell proliferation, and prevention of fibrosis, thereby counteracting the pathological remodeling seen in PAH. This compound demonstrates high selectivity for the IP receptor over other prostanoid receptors, minimizing off-target effects.

Signaling Pathway

The signaling cascade initiated by this compound binding to the IP receptor is illustrated below.

IP Receptor Signaling Pathway cluster_membrane Cell Membrane MRE269 This compound IPR IP Receptor MRE269->IPR Binds to G_protein Gs Protein (α, β, γ) IPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to AntiProliferation Anti-Proliferation PKA->AntiProliferation Leads to

Caption: IP Receptor Signaling Pathway of this compound.

Physicochemical Properties and Structure

Selexipag
  • Chemical Name: 2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}-N-(methanesulfonyl)acetamide

  • Molecular Formula: C₂₆H₃₂N₄O₄S

  • Molecular Weight: 496.63 g/mol

This compound (ACT-333679)
  • Chemical Name: [4-[(5,6-diphenylpyrazinyl)(1-methylethyl)amino]butoxy]-acetic acid

  • Molecular Formula: C₂₅H₂₉N₃O₃

  • Molecular Weight: 419.5 g/mol

Pharmacokinetics

Selexipag is a prodrug that is rapidly absorbed after oral administration and subsequently hydrolyzed by carboxylesterases, primarily in the liver and intestines, to its active metabolite, this compound. This compound is considered the major contributor to the pharmacological effect of selexipag due to its higher potency and longer half-life.

Pharmacokinetic Parameters
ParameterSelexipagThis compoundReference(s)
Tmax (median) 1-3 hours3-4 hours
Half-life (t½) 0.8-2.5 hours6.2-13.5 hours
Protein Binding ~99%~99%
Metabolism Hydrolysis by carboxylesterases to this compound. Further metabolism by CYP2C8 and CYP3A4.Glucuronidation by UGT1A3 and UGT2B7.
Excretion Primarily fecal (93%)Primarily fecal (93%)

Pharmacodynamics

The pharmacodynamic effects of selexipag and this compound are centered on their agonist activity at the IP receptor, leading to vasodilation and inhibition of smooth muscle cell proliferation.

Receptor Binding and Potency
CompoundReceptor Affinity (Ki)Functional Potency (IC₅₀/EC₅₀)Reference(s)
Selexipag 260 nM (human IP receptor)IC₅₀ (platelet aggregation): 5.5 µM
This compound 20 nM (human IP receptor)IC₅₀ (platelet aggregation): 0.21 µM; EC₅₀ (cAMP increase): 11 nM

This compound is approximately 37 times more potent than selexipag as an IP receptor agonist.

Receptor Selectivity of this compound
Prostanoid ReceptorIC₅₀ (µM)Reference(s)
IP 0.02 (Ki)
DP 2.6
EP₁ >10
EP₂ 5.8
EP₃ >10
EP₄ 4.9
FP >10
TP >10

Experimental Protocols

Radioligand Binding Assay for IP Receptor

This protocol is designed to determine the binding affinity of selexipag and this compound to the IP receptor.

Materials:

  • Cell membranes expressing the human IP receptor

  • [³H]-iloprost (radioligand)

  • Selexipag and this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds (selexipag or this compound).

  • In a 96-well plate, add cell membranes, [³H]-iloprost (at a concentration near its Kd), and either the test compound or vehicle.

  • To determine non-specific binding, add a high concentration of a non-labeled IP receptor agonist (e.g., iloprost).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value by non-linear regression analysis of the competition binding data and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - [³H]-iloprost - Test Compounds start->prep_reagents incubation Incubate: Membranes + [³H]-iloprost + Compound prep_reagents->incubation filtration Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis: Calculate IC₅₀ and Ki scintillation->analysis end End analysis->end

Caption: Workflow for a Radioligand Binding Assay.

cAMP Measurement Assay

This protocol measures the ability of selexipag and this compound to stimulate cAMP production in cells expressing the IP receptor.

Materials:

  • Chinese Hamster Ovary (CHO) cells or Human Pulmonary Artery Smooth Muscle Cells (HPASMCs) expressing the IP receptor

  • Selexipag and this compound

  • Forskolin (positive control)

  • Cell culture medium

  • Lysis buffer

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and culture until they reach the desired confluency.

  • Starve the cells in serum-free medium for a few hours before the assay.

  • Prepare serial dilutions of the test compounds and forskolin.

  • Add the compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.

  • Measure the signal using a plate reader.

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the concentration of cAMP produced in each well from the standard curve.

  • Determine the EC₅₀ value for each compound by plotting the cAMP concentration against the compound concentration.

cAMP Measurement Assay Workflow start Start cell_culture Seed and Culture Cells in 96-well Plate start->cell_culture stimulation Stimulate Cells with Test Compounds cell_culture->stimulation cell_lysis Lyse Cells to Release cAMP stimulation->cell_lysis cAMP_detection Detect cAMP using Assay Kit cell_lysis->cAMP_detection read_plate Read Plate with Plate Reader cAMP_detection->read_plate analysis Data Analysis: Calculate EC₅₀ read_plate->analysis end End analysis->end

Caption: Workflow for a cAMP Measurement Assay.

PASMC Proliferation Assay

This protocol assesses the anti-proliferative effects of this compound on human PASMCs.

Materials:

  • Human PASMCs

  • Cell culture medium (e.g., SmGM-2)

  • Fetal bovine serum (FBS)

  • Platelet-derived growth factor (PDGF) or other mitogen

  • This compound

  • Cell proliferation assay reagent (e.g., BrdU, MTT, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed PASMCs in a 96-well plate and allow them to adhere.

  • Synchronize the cells by serum starvation for 24-48 hours.

  • Treat the cells with serial dilutions of this compound in the presence of a mitogen like PDGF.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Add the cell proliferation assay reagent according to the manufacturer's instructions.

  • Incubate as required by the assay.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the percentage of proliferation inhibition relative to the mitogen-treated control.

  • Determine the IC₅₀ value for this compound.

In Vitro Platelet Aggregation Assay

This protocol evaluates the inhibitory effect of selexipag and this compound on platelet aggregation.

Materials:

  • Fresh human whole blood

  • Anticoagulant (e.g., sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet agonist (e.g., ADP, collagen)

  • Selexipag and this compound

  • Saline

  • Aggregometer

Procedure:

  • Collect fresh human blood into tubes containing an anticoagulant.

  • Prepare PRP by centrifuging the whole blood at a low speed.

  • Prepare PPP by centrifuging the remaining blood at a high speed.

  • Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

  • Pre-incubate PRP with different concentrations of selexipag or this compound or vehicle.

  • Add a platelet agonist to induce aggregation.

  • Record the change in light transmittance over time using the aggregometer.

  • Calculate the percentage of aggregation inhibition for each compound concentration.

  • Determine the IC₅₀ value for each compound.

Clinical Significance

The GRIPHON study, a large, long-term, placebo-controlled Phase 3 trial, demonstrated that selexipag significantly reduced the risk of the primary composite endpoint of morbidity or mortality in patients with PAH. The beneficial effects were observed in both treatment-naïve patients and those already receiving other PAH therapies. The predictable, dose-dependent adverse effects are consistent with other prostanoid therapies and include headache, diarrhea, jaw pain, and nausea.

Conclusion

Selexipag, through its active metabolite this compound, is a potent and selective IP receptor agonist that provides a valuable oral treatment option for patients with PAH. Its well-defined mechanism of action, favorable pharmacokinetic profile, and proven clinical efficacy make it a cornerstone in the management of this complex disease. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of targeting the prostacyclin pathway.

References

Preclinical Profile of MRE-269: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MRE-269, also known as ACT-333679, is the pharmacologically active metabolite of the oral prostacyclin (IP) receptor agonist, selexipag (B1681723) (NS-304).[1][2] Selexipag is a prodrug that is rapidly hydrolyzed by carboxylesterases to this compound, which is considered the primary contributor to the drug's therapeutic effects.[2] Developed for the treatment of pulmonary arterial hypertension (PAH), this compound is a potent, long-acting, and highly selective non-prostanoid agonist of the IP receptor. This technical guide provides an in-depth summary of the preclinical data for this compound, focusing on its pharmacology, pharmacokinetics, and efficacy in established animal models of pulmonary hypertension.

Core Mechanism of Action

This compound exerts its effects by selectively binding to and activating the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Activation of the IP receptor stimulates the Gs alpha subunit, which in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to a cascade of downstream effects, primarily vasodilation and inhibition of smooth muscle cell proliferation, which are key therapeutic targets in PAH.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MRE269 This compound IP_Receptor IP Receptor MRE269->IP_Receptor Binds & Activates Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Effects Vasodilation & Antiproliferation PKA->Effects Leads to

This compound activates the IP receptor, leading to increased cAMP and downstream therapeutic effects.

Pharmacodynamics

The pharmacological activity of this compound has been characterized through a series of in vitro studies assessing its receptor binding affinity, selectivity, and functional effects on relevant cell types.

Receptor Binding and Selectivity

This compound demonstrates high affinity for the human IP receptor and significant selectivity over other prostanoid receptors. This selectivity is crucial as it minimizes off-target effects that are often observed with less selective prostacyclin analogs like beraprost (B1666799) and iloprost, which also have a high affinity for the EP3 receptor.

Table 1: Receptor Binding Affinity and Selectivity of this compound

Receptor Parameter Value Reference
IP Receptor Ki 20 nM
DP Receptor IC50 2.6 µM
EP1 Receptor IC50 >10 µM
EP2 Receptor IC50 5.8 µM
EP3 Receptor IC50 >10 µM
EP4 Receptor IC50 4.9 µM
FP Receptor IC50 >10 µM

| TP Receptor | IC50 | >10 µM | |

In Vitro Functional Activity

This compound's functional activity as an IP receptor agonist is confirmed by its ability to increase cAMP levels, induce vasodilation, and inhibit platelet aggregation and smooth muscle cell proliferation.

Table 2: In Vitro Functional Activity of this compound

Assay Cell/Tissue Type Parameter Value Reference
Vasodilation Rat Small Pulmonary Artery pEC50 4.98 ± 0.22
Platelet Aggregation Human Platelet-Rich Plasma (ADP-induced) IC50 0.21 µM
Platelet Aggregation Rat Platelet-Rich Plasma (ADP-induced) IC50 10 µM

| Cell Proliferation | CTEPH Patient PASMCs (PDGF-induced) | IC50 | 0.07 µM | |

CTEPH: Chronic Thromboembolic Pulmonary Hypertension; PASMCs: Pulmonary Arterial Smooth Muscle Cells; PDGF: Platelet-Derived Growth Factor.

Experimental Protocols

Pulmonary Artery Vasodilation Assay

The vasorelaxant effects of this compound are evaluated using isolated rat pulmonary arteries.

Vasodilation Assay Workflow A Isolate Rat Small Pulmonary Arteries B Pre-contract Arteries with U46619 (Thromboxane Mimetic) A->B C Add Cumulative Concentrations of this compound B->C D Measure Isometric Tension (Relaxation) C->D E Calculate pEC50 Values D->E

Workflow for assessing the vasorelaxant properties of this compound in isolated rat pulmonary arteries.

Methodology:

  • Tissue Preparation: Small intralobar pulmonary arteries (SIPA) and extralobar pulmonary arteries (EPA) are isolated from rats.

  • Pre-contraction: The arterial rings are pre-contracted with a thromboxane (B8750289) mimetic, U46619 (typically 25-100 nM), to induce a stable contractile tone.

  • Drug Application: Cumulative concentrations of this compound are added to the tissue bath.

  • Measurement: Changes in isometric tension are recorded to quantify the degree of relaxation.

  • Data Analysis: Concentration-response curves are generated, and the pEC50 value (negative logarithm of the molar concentration that produces 50% of the maximum response) is calculated to determine potency.

Antiproliferative Effect on PASMCs

This compound's ability to inhibit the proliferation of pulmonary arterial smooth muscle cells (PASMCs) is a key aspect of its therapeutic potential.

Methodology:

  • Cell Culture: PASMCs are isolated from the lungs of patients with CTEPH who have undergone pulmonary endarterectomy.

  • Starvation: Cells are cultured in a starvation medium to synchronize their cell cycles.

  • Stimulation and Treatment: Cells are stimulated with platelet-derived growth factor (PDGF, 10 ng/mL) to induce proliferation, in the presence or absence of varying concentrations of this compound.

  • Proliferation Assessment: Cell proliferation is measured after a 24-hour incubation period. This can be done using methods like BrdU incorporation assays.

  • Data Analysis: The concentration of this compound that inhibits PDGF-induced proliferation by 50% (IC50) is determined.

Gene Expression Modulation

Recent studies have shown that this compound exerts its antiproliferative effects in part by modulating gene expression. In PASMCs from CTEPH patients, this compound upregulates the expression of DNA-binding protein inhibitor (ID) family members, specifically ID1 and ID3. This effect is mediated through the IP receptor, and knockdown of ID1 has been shown to attenuate the antiproliferative activity of this compound.

Logical Relationship of this compound's Antiproliferative Effect MRE269 This compound IP_Receptor IP Receptor Activation MRE269->IP_Receptor Upregulation Upregulation of ID1 and ID3 Genes IP_Receptor->Upregulation Leads to Inhibition Inhibition of PASMC Proliferation Upregulation->Inhibition Contributes to

Logical flow of this compound's antiproliferative mechanism via ID gene upregulation.

Pharmacokinetics

Selexipag is rapidly absorbed after oral administration and is hydrolyzed by carboxylesterase 1 (CES1) in the liver and CES2 in the intestine to form this compound. This compound has a longer half-life than the parent compound, selexipag, making it the major contributor to the drug's sustained pharmacological activity.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Male Subjects

Parameter Value Condition Reference
Time to Cmax (Tmax) ~4 hours Single and multiple doses
Elimination Half-life (t1/2) 9.4 - 14.22 hours Multiple doses
Elimination Half-life (t1/2) ~10.53 hours Repeated administration (0.6 mg selexipag BID)

| Effect of Food | Exposure (AUC) decreased by 27% | Single 400 µg selexipag dose | |

Efficacy in Animal Models

The therapeutic potential of this compound's prodrug, selexipag, has been demonstrated in preclinical animal models of pulmonary hypertension, most notably the monocrotaline (B1676716) (MCT)-induced PAH model in rats.

Model: Monocrotaline-Induced Pulmonary Hypertension in Rats

  • Induction: A single injection of monocrotaline causes endothelial damage, leading to progressive pulmonary vascular remodeling, increased pulmonary arterial pressure, right ventricular hypertrophy, and eventual heart failure, mimicking aspects of human PAH.

Key Findings:

  • Hemodynamics: Oral administration of selexipag (which is converted to this compound in vivo) significantly ameliorated the increase in right ventricular systolic pressure in MCT-treated rats.

  • Vascular Remodeling: Treatment with selexipag reduced pulmonary arterial wall hypertrophy.

  • Right Ventricular Hypertrophy: The development of right ventricular hypertrophy was significantly attenuated in treated animals.

  • Survival: Selexipag treatment improved survival rates in the MCT rat model.

These findings in a well-established animal model provided a strong rationale for the clinical development of selexipag for the treatment of PAH.

The preclinical data for this compound, the active metabolite of selexipag, establish it as a potent and highly selective IP receptor agonist. Its pharmacological profile is characterized by effective vasodilation of pulmonary arteries and significant antiproliferative effects on pulmonary arterial smooth muscle cells, mediated in part by the upregulation of ID1 and ID3 genes. Favorable pharmacokinetic properties, including a long half-life, support a twice-daily dosing regimen. Efficacy in the monocrotaline rat model of PAH, where its prodrug selexipag demonstrated improvements in hemodynamics, vascular remodeling, and survival, underscores its therapeutic potential. This comprehensive preclinical package has been foundational to the successful clinical development and approval of selexipag for patients with pulmonary arterial hypertension.

References

The Expanding Therapeutic Horizon of MRE-269: A Technical Guide Beyond Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRE-269, the active metabolite of the oral prostacyclin (IP) receptor agonist selexipag (B1681723), is well-established for the treatment of Pulmonary Arterial Hypertension (PAH).[1][2][3] However, a growing body of preclinical and clinical evidence reveals its significant therapeutic potential in a range of other vasospastic and proliferative disorders. This technical guide synthesizes the current knowledge on the molecular mechanisms, preclinical evidence, and clinical findings of this compound in indications beyond PAH, with a focus on Chronic Thromboembolic Pulmonary Hypertension (CTEPH) and systemic sclerosis-associated vasculopathies. We provide a detailed overview of its signaling pathways, summarize key quantitative data, and outline experimental protocols to facilitate further research and development in this promising area.

Core Mechanism of Action: Selective IP Receptor Agonism

Selexipag is a prodrug that is rapidly hydrolyzed by carboxylesterases to its active metabolite, this compound (also known as ACT-333679).[1][4] this compound is a potent and selective agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor.[5][6][7] Its binding to the IP receptor (Ki = 20 nM) initiates a signaling cascade that is central to its therapeutic effects.[5][7]

Activation of the IP receptor by this compound leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4][5][7] Elevated cAMP levels activate Protein Kinase A (PKA), which mediates the downstream effects, including:

  • Vasodilation: PKA-mediated phosphorylation of myosin light chain kinase in smooth muscle cells leads to vascular relaxation and vasodilation.[6][8]

  • Anti-proliferation: The IP receptor-cAMP-PKA axis has potent anti-proliferative effects on vascular smooth muscle cells.[4][6][8]

  • Inhibition of Platelet Aggregation: this compound has been shown to inhibit ADP-induced platelet aggregation in vitro.[1][5]

  • Anti-inflammatory and Anti-fibrotic Effects: The prostacyclin pathway is known to have anti-inflammatory and anti-fibrotic properties.[8]

A key characteristic of this compound is its behavior as a full agonist in downstream, PAH-relevant cellular assays (e.g., cellular relaxation, inhibition of proliferation), while acting as a partial agonist in upstream assays like cAMP accumulation and β-arrestin recruitment.[9][10] This partial agonism at the receptor level may contribute to its sustained efficacy and favorable tolerability profile by causing less receptor desensitization.[9][10]

Diagram: this compound Signaling Pathway

MRE269_Signaling cluster_cell Vascular Smooth Muscle Cell MRE269 This compound IP_Receptor IP Receptor MRE269->IP_Receptor binds & activates AC Adenylyl Cyclase IP_Receptor->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA activates PKA_active Protein Kinase A (active) PKA->PKA_active MLCK Myosin Light Chain Kinase (active) PKA_active->MLCK phosphorylates Proliferation Cell Proliferation PKA_active->Proliferation inhibits ID_Genes ID1 / ID3 Upregulation PKA_active->ID_Genes promotes MLCK_inactive Myosin Light Chain Kinase (inactive) MLCK->MLCK_inactive Relaxation Vasodilation MLCK_inactive->Relaxation leads to ID_Genes->Proliferation inhibits CTEPH_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis CTEPH_Patient CTEPH Patient (undergoing PEA) PA_Isolation Isolate Distal Pulmonary Arteries CTEPH_Patient->PA_Isolation Cell_Culture Culture PASMCs PA_Isolation->Cell_Culture Serum_Starve Serum Starvation (24h) Cell_Culture->Serum_Starve Treatment Treat with this compound or Vehicle Serum_Starve->Treatment Stimulation Stimulate with PDGF Treatment->Stimulation BrdU_Add Add BrdU Stimulation->BrdU_Add qPCR RT-qPCR for ID1/ID3 Expression Stimulation->qPCR BrdU_Assay BrdU ELISA Assay BrdU_Add->BrdU_Assay Antiproliferative Effect Antiproliferative Effect BrdU_Assay->Antiproliferative Effect Gene Upregulation Gene Upregulation qPCR->Gene Upregulation

References

MRE-269 Binding Affinity for Prostacyclin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of MRE-269, the active metabolite of selexipag, with the prostacyclin (IP) receptor. This compound is a potent and highly selective agonist for the IP receptor, a G-protein-coupled receptor (GPCR) involved in vasodilation and inhibition of platelet aggregation.[1] This document details the quantitative binding affinity, selectivity, and the experimental methodologies used for these determinations. It also visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity and Selectivity

This compound demonstrates a high affinity for the human prostacyclin (IP) receptor. The equilibrium dissociation constant (Ki) for the human IP receptor is reported to be 20 nM.[1][2] In contrast, its affinity for other prostanoid receptors is significantly lower, highlighting its high selectivity. The following tables summarize the quantitative data for this compound's binding affinity and selectivity.

Table 1: Binding Affinity of this compound for the Human Prostacyclin (IP) Receptor

ParameterValueReceptor
Ki20 nMHuman IP Receptor

Table 2: Selectivity Profile of this compound for Prostanoid Receptors

ReceptorIC50
DP2.6 µM
EP1>10 µM
EP25.8 µM
EP3>10 µM
EP44.9 µM
FP>10 µM
TP>10 µM

Data sourced from Cayman Chemical product information sheet.[2]

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity (Ki) and selectivity (IC50) of this compound for the prostacyclin and other prostanoid receptors is typically performed using radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.

Principle

Radioligand binding assays involve incubating a radiolabeled ligand (a molecule with a radioactive isotope) with a preparation of the receptor of interest. The amount of radioligand that binds to the receptor is then measured. To determine the affinity of a non-radiolabeled compound like this compound, a competition binding assay is employed. In this setup, the receptor preparation is incubated with a fixed concentration of a radioligand that is known to bind to the receptor, and increasing concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand from the receptor is measured, and from this, its inhibitory constant (Ki) can be calculated.

General Methodology

While specific parameters may vary between laboratories, a general protocol for a competition radioligand binding assay for a GPCR like the prostacyclin receptor is as follows:

  • Receptor Preparation: Membranes from cells expressing the target receptor (e.g., human IP receptor) are prepared. This is often achieved by homogenizing the cells and centrifuging them to isolate the membrane fraction, which is then stored frozen.

  • Incubation: The receptor membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [3H]-iloprost for the IP receptor) and varying concentrations of the unlabeled competitor (this compound). The incubation is carried out for a specific time and at a defined temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification of Radioactivity: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity trapped on the filters is then quantified using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing unlabeled ligand. This generates a sigmoidal competition curve. The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizations

Experimental Workflow: Competition Radioligand Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation (Receptor + Radioligand + this compound) Receptor_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation MRE269 This compound (Unlabeled Competitor) Serial Dilutions MRE269->Incubation Filtration Vacuum Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantify Bound Radioactivity) Filtration->Counting Curve_Fitting Competition Curve Generation Counting->Curve_Fitting IC50_Calc IC50 Determination Curve_Fitting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow for a competition radioligand binding assay.

Prostacyclin (IP) Receptor Signaling Pathway

signaling_pathway MRE269 This compound IP_Receptor Prostacyclin (IP) Receptor (GPCR) MRE269->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response Leads to

References

The Pharmacokinetics of MRE-269: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRE-269, also known as ACT-333679, is the pharmacologically active metabolite of the oral prostacyclin IP receptor agonist, selexipag (B1681723). Selexipag is a prodrug that is rapidly hydrolyzed to this compound, which is considered the primary contributor to the drug's overall therapeutic activity.[1][2] This technical guide provides an in-depth overview of the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of relevant pathways. This compound is a potent and selective agonist for the prostacyclin receptor (IP receptor), which is crucial in the treatment of conditions like pulmonary arterial hypertension (PAH).[1][3]

Absorption and Formation

Following oral administration, selexipag is rapidly absorbed and subsequently hydrolyzed by carboxylesterase 1 (CES1) in the liver and CES2 in the intestine to form its active metabolite, this compound.[4] This biotransformation is a critical step in the drug's mechanism of action.

Pharmacokinetic Parameters Following Single Oral Doses of Selexipag in Healthy Male Subjects (Fasted State)
Dose of Selexipag (µg)nCmax (ng/mL)tmax (h)AUC0–∞ (ng·h/mL)t½ (h)
10062.20 (1.42–3.52)2.511.5 (8.73–15.8)0.7
20064.35 (3.03–5.33)2.523.9 (18.6–30.6)1.1
40068.11 (5.42–11.5)2.047.8 (37.2–60.9)1.4
800613.5 (8.54–20.6)2.085.2 (62.0–124)2.3

Data presented as geometric mean (range) for Cmax and AUC0–∞, and median for tmax. Table adapted from a Phase I study in healthy male subjects.

Pharmacokinetic Parameters of this compound Following Single Oral Doses of Selexipag in Healthy Male Subjects (Fasted State)
Dose of Selexipag (µg)nCmax (ng/mL)tmax (h)AUC0–∞ (ng·h/mL)t½ (h)
10062.87 (2.03–4.10)4.046.5 (34.2–57.7)9.4
20066.03 (4.38–8.13)4.0102 (78.8–131)9.8
400610.1 (7.03–14.8)4.0185 (140–243)10.5
800616.5 (10.9–24.8)4.0321 (240–429)14.2

Data presented as geometric mean (range) for Cmax and AUC0–∞, and median for tmax. Table adapted from a Phase I study in healthy male subjects.

Distribution

The distribution of this compound throughout the body is a key factor in its therapeutic effect. While specific tissue distribution studies are not extensively detailed in the provided search results, the volume of distribution can be inferred from pharmacokinetic modeling.

Metabolism and Excretion

This compound is further metabolized, primarily through oxidation and glucuronidation, involving cytochrome P450 enzymes (CYP2C8 and CYP3A4) and UDP-glucuronosyltransferase enzymes (UGT1A3 and UGT2B7). The majority of selexipag and its metabolites are excreted via the biliary route. The elimination half-life of this compound is notably longer than that of the parent drug, selexipag, contributing to its sustained pharmacological activity. In a single-dose study, the elimination half-life of this compound was approximately 7.9 hours.

Pharmacokinetics in Special Populations

Hepatic Impairment

Studies in subjects with hepatic impairment have shown an increase in exposure to both selexipag and this compound. This necessitates dose adjustments in this patient population to avoid potential adverse effects.

Renal Impairment

In subjects with severe renal impairment, a 1.4-fold increase in Cmax and a 1.6-fold increase in AUC for this compound were observed compared to healthy subjects. The half-life of this compound was also prolonged in this group (13.4 h vs. 8.3 h).

Experimental Protocols

Phase I Clinical Trial for Pharmacokinetics and Tolerability

A Phase I, double-blind, placebo-controlled study was conducted in 64 healthy male subjects to evaluate the pharmacokinetics and tolerability of single and multiple ascending doses of selexipag. An additional open-label group of 12 subjects received a single 400 μg dose of selexipag in both fasted and fed states.

  • Dosing: Single oral doses of selexipag ranging from 100 µg to 800 µg were administered.

  • Sample Collection: Blood samples were collected at predefined time points post-dosing to determine plasma concentrations of selexipag and this compound.

  • Analytical Method: Plasma concentrations of selexipag and this compound were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification (LOQ) was 0.01 ng/mL for both analytes.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using WinNonLin® 4.1.b software to determine pharmacokinetic parameters including Cmax, tmax, AUC0–∞, and t½.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound exerts its therapeutic effect by acting as a selective agonist at the prostacyclin IP receptor. This interaction initiates a signaling cascade that leads to vasodilation and inhibition of smooth muscle cell proliferation, key factors in the pathology of pulmonary arterial hypertension.

G MRE269 This compound IP_Receptor Prostacyclin (IP) Receptor MRE269->IP_Receptor binds G_Protein Gs Protein IP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP activates MLC Myosin Light Chain (MLC) MLCP->MLC dephosphorylates Relaxation Vasodilation & Inhibition of Proliferation MLC->Relaxation

Caption: this compound signaling cascade via the IP receptor.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for determining the pharmacokinetic profile of this compound in a clinical study.

G cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase DrugAdmin Drug Administration (Oral Selexipag) BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling PlasmaPrep Plasma Preparation BloodSampling->PlasmaPrep LCMS LC-MS/MS Analysis PlasmaPrep->LCMS Quantification Quantification of This compound LCMS->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., WinNonLin®) Quantification->PK_Modeling Param_Determination Determination of PK Parameters PK_Modeling->Param_Determination

Caption: Workflow for pharmacokinetic analysis of this compound.

References

Methodological & Application

MRE-269 In Vitro Assay Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

MRE-269, the active metabolite of the oral prostacyclin (IP) receptor agonist selexipag, is a potent and selective agonist for the human IP receptor.[1][2] It plays a crucial role in mediating vasodilation and inhibiting the proliferation of pulmonary artery smooth muscle cells (PASMCs), making it a key molecule in the treatment of pulmonary arterial hypertension (PAH).[1][3] This document provides detailed application notes and protocols for a suite of in vitro assays to characterize the pharmacological activity of this compound. These protocols are intended for researchers, scientists, and drug development professionals working to understand the mechanism of action and functional effects of this compound and other IP receptor agonists.

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates the prostacyclin (IP) receptor, a Gs protein-coupled receptor (GPCR).[1] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in vasodilation and antiproliferative effects. A key downstream effect of this compound in PASMCs is the upregulation of DNA-binding protein inhibitor (ID) family members, specifically ID1 and ID3, which are involved in the regulation of cell proliferation.

MRE269_Signaling_Pathway MRE269 This compound IP_Receptor IP Receptor (Gs-coupled) MRE269->IP_Receptor Binds & Activates Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates ID1_ID3 ↑ ID1/ID3 Expression PKA->ID1_ID3 Vasodilation Vasodilation PKA->Vasodilation Antiproliferation Antiproliferation ID1_ID3->Antiproliferation

Caption: this compound signaling pathway in PASMCs.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from in vitro studies.

Table 1: Receptor Binding Affinity and Selectivity of this compound

ReceptorParameterValue
IP Ki 20 nM
DPIC502.6 µM
EP1IC50>10 µM
EP2IC505.8 µM
EP3IC50>10 µM
EP4IC504.9 µM
FPIC50>10 µM
TPIC50>10 µM

Table 2: Functional Potency of this compound

AssayCell TypeParameterValueReference
cAMP AccumulationCHO-hIPEC5011 nM
Antiproliferation (PDGF-induced)CTEPH PASMCIC500.07 µM
Antiproliferation (PDGF-induced)Normal PASMCIC503.67 µM
VasorelaxationRat Small Pulmonary ArterypEC504.98 ± 0.22

Experimental Protocols

This section provides detailed protocols for key in vitro assays to evaluate the activity of this compound.

Radioligand Binding Assay (Competitive)

This protocol determines the binding affinity (Ki) of this compound for the human IP receptor using a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Membranes (HEK293-hIP cells) Incubation Incubate: Membranes + [3H]-iloprost + this compound (60 min, 30°C) Membrane_Prep->Incubation Reagent_Prep Prepare Reagents ([3H]-iloprost, this compound, Buffers) Reagent_Prep->Incubation Filtration Rapid Filtration (GF/C filters) Incubation->Filtration Washing Wash Filters (Ice-cold buffer) Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis Calculate IC50 and Ki Scintillation->Analysis

Caption: Workflow for the competitive radioligand binding assay.

Materials:

  • Cell Membranes: Prepared from HEK293 cells stably expressing the human IP receptor.

  • Radioligand: [3H]-iloprost.

  • Competitor: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM unlabeled iloprost.

  • Filter Plates: 96-well glass fiber (GF/C) filter plates, pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Protocol:

  • Membrane Preparation: Homogenize HEK293-hIP cells in cold lysis buffer and prepare membrane pellets by centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer.

    • 50 µL of this compound at various concentrations (e.g., 10-point, 5-log unit range). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of 10 µM unlabeled iloprost.

    • 50 µL of [3H]-iloprost (at a fixed concentration, e.g., ~2-7 nM).

    • 100 µL of cell membrane suspension (e.g., 40 µg of protein).

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Subtract non-specific binding from all wells to obtain specific binding. Plot the percent specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression (sigmoidal dose-response). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]-iloprost and Kd is its dissociation constant for the IP receptor.

cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate cAMP production in human PASMCs.

Materials:

  • Cells: Human pulmonary artery smooth muscle cells (hPASMCs).

  • Agonist: this compound.

  • Cell Culture Medium: As recommended for hPASMCs.

  • Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • cAMP Assay Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA.

Protocol:

  • Cell Plating: Seed hPASMCs into 96-well or 384-well plates at an appropriate density and culture until they reach ~80-90% confluency.

  • Cell Starvation: Prior to the assay, starve the cells in serum-free medium for 4-24 hours.

  • Agonist Stimulation:

    • Aspirate the starvation medium.

    • Add this compound diluted in stimulation buffer to the wells at various concentrations.

    • Include a vehicle control (e.g., 0.1% DMSO in stimulation buffer).

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection assay following the kit protocol.

  • Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Convert the raw assay signals to cAMP concentrations. Plot the cAMP concentration against the log concentration of this compound and determine the EC50 value using a non-linear regression model.

GTPγS Binding Assay

This functional assay measures the this compound-induced activation of Gs proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

  • Cell Membranes: Prepared from cells expressing the human IP receptor (e.g., HEK293-hIP or hPASMCs).

  • Radioligand: [35S]GTPγS.

  • Agonist: this compound.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Non-specific Binding Control: 10 µM unlabeled GTPγS.

  • Detection Method: Filtration through GF/B filters or Scintillation Proximity Assay (SPA) beads.

Protocol:

  • Membrane and Reagent Preparation: Prepare cell membranes as described in the radioligand binding assay. Prepare stock solutions of this compound, GDP, and [35S]GTPγS.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (5-20 µg protein).

    • GDP (e.g., 1-10 µM final concentration).

    • This compound at various concentrations.

    • Assay Buffer.

  • Pre-incubation: Pre-incubate the plate for 15-20 minutes at 30°C.

  • Initiate Reaction: Add [35S]GTPγS (e.g., 0.1-0.5 nM final concentration) to all wells to start the reaction.

  • Incubation: Incubate for 30-60 minutes at 30°C with gentle agitation.

  • Termination and Detection:

    • Filtration Method: Stop the reaction by rapid filtration through GF/B filters. Wash with ice-cold buffer and measure radioactivity by scintillation counting.

    • SPA Method: Add SPA beads (e.g., WGA-coated) to each well, incubate for 1 hour to allow membrane capture, and then count the plate in a microplate scintillation counter.

  • Data Analysis: Subtract non-specific binding from all measurements. Plot the specific [35S]GTPγS binding against the log concentration of this compound to determine the EC50 and Emax values.

Cell Proliferation Assay (BrdU Incorporation)

This protocol assesses the antiproliferative effect of this compound on PDGF-stimulated hPASMCs.

BrdU_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_labeling BrdU Labeling & Detection cluster_analysis Analysis Seed_Cells Seed hPASMCs (96-well plate) Starve Serum Starve (24h, 0.1% serum) Seed_Cells->Starve Stimulate Stimulate with PDGF + Treat with this compound Starve->Stimulate Add_BrdU Add BrdU Labeling Reagent (Incubate 2-24h) Stimulate->Add_BrdU Fix_Denature Fix Cells & Denature DNA Add_BrdU->Fix_Denature Detect Add Anti-BrdU Antibody & Substrate Fix_Denature->Detect Read_Absorbance Measure Absorbance (450 nm) Detect->Read_Absorbance

Caption: Workflow for the BrdU cell proliferation assay.

Materials:

  • Cells: Human PASMCs (normal or from CTEPH patients).

  • Growth Factor: Platelet-derived growth factor (PDGF).

  • Test Compound: this compound.

  • BrdU Cell Proliferation Assay Kit: (e.g., from Millipore, Roche, or Thermo Fisher Scientific).

  • Microplate Reader.

Protocol:

  • Cell Plating: Seed hPASMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Serum Starvation: Wash the cells with PBS and replace the medium with a low-serum medium (e.g., 0.1% FBS) for 24 hours to synchronize the cells.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.001 to 10 µM) or vehicle (0.1% DMSO) for 1 hour.

    • Add PDGF (e.g., 10-20 ng/mL) to all wells except the negative control to induce proliferation.

    • Incubate for 24 hours at 37°C.

  • BrdU Labeling: Add the BrdU labeling solution provided in the kit to each well and incubate for an additional 2-24 hours at 37°C.

  • Detection:

    • Remove the labeling medium.

    • Fix the cells and denature the DNA using the fixing/denaturing solution from the kit (e.g., incubate for 30 minutes at room temperature).

    • Add the anti-BrdU detection antibody and incubate for 1 hour at room temperature.

    • Wash the wells and add the secondary antibody-HRP conjugate, incubating for 30-60 minutes.

    • Add the TMB substrate and incubate until color develops.

    • Stop the reaction with the stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Express the results as a percentage of the PDGF-stimulated control and calculate the IC50 value for this compound.

Western Blot Analysis of ID1 and ID3

This protocol describes the detection of ID1 and ID3 protein expression in hPASMCs following treatment with this compound.

Materials:

  • Cells and Reagents: hPASMCs, PDGF, this compound (as in the proliferation assay).

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-ID1, Rabbit anti-ID3.

  • Loading Control Antibody: Mouse or Rabbit anti-β-actin or anti-GAPDH.

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • SDS-PAGE and Western Blotting Equipment and Reagents.

  • Chemiluminescent Substrate.

  • Imaging System.

Protocol:

  • Cell Treatment and Lysis:

    • Culture and treat hPASMCs with PDGF and this compound as described in the proliferation assay (in 6-well plates or larger flasks).

    • After treatment, wash the cells with ice-cold PBS and lyse them with cold lysis buffer.

    • Collect the lysates and clarify by centrifugation. Determine the protein concentration of the supernatants.

  • SDS-PAGE:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against ID1, ID3, or a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane 3 times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the ID1 and ID3 bands to the loading control.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound. By employing these assays, researchers can effectively assess the binding affinity, functional potency, and cellular mechanisms of action of this compound and other IP receptor agonists. The provided data tables and signaling pathway diagrams offer a clear summary of the compound's key characteristics, facilitating further research and drug development efforts in the field of pulmonary hypertension.

References

Application Notes and Protocols: Preparation of MRE-269 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of MRE-269, a selective IP receptor agonist and the active metabolite of selexipag.[1][2][3][4] The primary solvent discussed is dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro studies. Adherence to this protocol will ensure the accurate and reproducible preparation of this compound for experimental use.

Introduction

This compound, also known as ACT-333679, is a potent and selective agonist for the prostacyclin (IP) receptor.[4] It is the active metabolite of the approved drug selexipag, used in the treatment of pulmonary arterial hypertension.[3][4] Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in preclinical research and drug development. This document outlines the necessary materials, safety precautions, and a step-by-step protocol for dissolving this compound in DMSO to a desired concentration.

This compound Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below. This information is essential for calculating the required mass of the compound for a desired stock solution concentration.

PropertyValueSource
Molecular Formula C₂₅H₂₉N₃O₃[1][2]
Molecular Weight 419.52 g/mol [1][5][6]
CAS Number 475085-57-5[1][2][3]
Appearance Solid, Light yellow to yellow powder[1]

Solubility in DMSO

This compound exhibits good solubility in DMSO. However, the reported solubility values vary across different suppliers. It is crucial to consult the manufacturer's certificate of analysis for the specific batch of this compound being used. Sonication may be recommended to aid dissolution.[7]

SolventReported Solubility
DMSO 12 mg/mL
DMSO 50 mg/mL[1]
DMSO 55 mg/mL (131.1 mM)[7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Sterile, disposable pipette tips

  • Vortex mixer

  • (Optional) Sonicator

Safety Precautions
  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Step-by-Step Procedure
  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:

      • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 419.52 g/mol x 1000 mg/g = 4.1952 mg

    • Accurately weigh out approximately 4.2 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube. Record the exact weight.

  • Calculate the required volume of DMSO:

    • Based on the actual mass of this compound weighed, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] / Desired Concentration (M) x 1,000,000 (µL/L)

      • For example, if 4.2 mg was weighed: Volume (µL) = [4.2 mg / 419.52 g/mol ] / 0.010 mol/L x 1,000,000 µL/L ≈ 1001.1 µL

  • Dissolve this compound in DMSO:

    • Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.

  • Storage of the Stock Solution:

    • Once fully dissolved, the stock solution can be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

    • For storage at -20°C, it is recommended to use the solution within 1 month.[8]

    • For storage at -80°C, the solution can be stable for up to 6 months.[8]

Diagrams

Stock_Solution_Preparation_Workflow Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage calc_mass 1. Calculate Mass of this compound weigh_compound 2. Weigh this compound Powder calc_mass->weigh_compound calc_vol 3. Calculate Volume of DMSO weigh_compound->calc_vol add_dmso 4. Add DMSO to Powder calc_vol->add_dmso vortex 5. Vortex Thoroughly add_dmso->vortex sonicate 6. Sonicate (if necessary) vortex->sonicate aliquot 7. Aliquot Solution vortex->aliquot Completely Dissolved sonicate->aliquot Completely Dissolved store 8. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

MRE269_Signaling_Pathway Simplified this compound Signaling Pathway MRE269 This compound IP_Receptor IP Receptor MRE269->IP_Receptor binds & activates G_Protein Gαs Protein IP_Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation leads to

Caption: Simplified this compound signaling pathway.

References

Application Notes and Protocols for MRE-269 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRE-269 is the active metabolite of selexipag (B1681723), a potent and selective agonist of the prostacyclin (IP) receptor. As a key signaling molecule in various physiological processes, this compound is a valuable tool for in vitro studies investigating vascular function, cell proliferation, and other cellular mechanisms mediated by the IP receptor. These application notes provide detailed protocols and concentration guidelines for the use of this compound in cell culture experiments.

Mechanism of Action

This compound selectively binds to and activates the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Activation of the IP receptor stimulates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. In smooth muscle cells, this signaling cascade typically results in vasodilation and inhibition of proliferation.

Signaling Pathway of this compound via the IP Receptor

IP_Signaling_Pathway MRE269 This compound IP_Receptor IP Receptor (GPCR) MRE269->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Proliferation) PKA->Cellular_Response Leads to

Caption: this compound activates the IP receptor, initiating a cAMP-dependent signaling cascade.

Data Presentation: this compound Concentrations and Effects

The following tables summarize the effective concentrations of this compound in various cell types and assays based on published literature.

Table 1: Anti-proliferative Effects of this compound on Pulmonary Artery Smooth Muscle Cells (PASMCs)

Cell TypeAssayMitogenThis compound ConcentrationObserved EffectIC50Citation
CTEPH PASMCsBrdU IncorporationPDGF (10 ng/mL)≥ 0.01 µmol/LSignificant suppression of proliferation0.07 µmol/L[1]
Normal PASMCsBrdU IncorporationPDGF (10 ng/mL)3 µmol/LSignificant suppression of proliferation3.67 µmol/L[1]

Table 2: Effects of this compound on Other Cell Types

Cell TypeAssayThis compound ConcentrationObserved EffectIC50Citation
Human Pulmonary Artery Endothelial Cells (hPAECs)Gene Expression300 nM1.2-fold increase in Endothelin Receptor B (ETB) expressionN/A
Human PlateletsADP-induced AggregationNot specifiedInhibition of platelet aggregation0.21 µM
Rat PlateletsADP-induced AggregationNot specifiedInhibition of platelet aggregation10 µM

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on its solubility, this compound can be dissolved in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.195 mg of this compound (MW: 419.5 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 1: Cell Proliferation Assay (BrdU Incorporation)

This protocol is adapted from a study on the anti-proliferative effects of this compound on human pulmonary artery smooth muscle cells (PASMCs)[1].

Materials:

  • Human PASMCs (or other cell line of interest)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Starvation medium (e.g., DMEM with 0.1% FBS)

  • Platelet-derived growth factor (PDGF) or other appropriate mitogen

  • This compound stock solution

  • BrdU labeling reagent

  • BrdU cell proliferation ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Experimental Workflow:

Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed 1. Seed cells in a 96-well plate Adhere 2. Allow cells to adhere overnight Seed->Adhere Starve 3. Starve cells in low-serum medium for 48h Adhere->Starve Treat 4. Treat with Mitogen, BrdU, and this compound Starve->Treat Incubate 5. Incubate for 24h Treat->Incubate Assay 6. Perform BrdU ELISA assay Incubate->Assay Read 7. Measure absorbance with a microplate reader Assay->Read

References

Application Notes and Protocols for MRE-269 in Rat Models of Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of MRE-269, the active metabolite of the selective prostacyclin IP receptor agonist selexipag (B1681723), in preclinical rat models of pulmonary hypertension (PH). The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and similar compounds.

Introduction

This compound is a potent and selective agonist for the prostacyclin receptor (IP receptor), a key target in the treatment of pulmonary arterial hypertension (PAH).[1][2] Activation of the IP receptor leads to vasodilation and possesses antiproliferative effects on pulmonary artery smooth muscle cells, addressing two critical aspects of PAH pathology.[2][3] Preclinical studies in rat models of PH are crucial for understanding the efficacy, mechanism of action, and optimal dosing of novel therapeutics like this compound.

Quantitative Data Summary

The following tables summarize the dosages of selexipag (the prodrug of this compound) used in various rat models of pulmonary hypertension and the key findings.

Table 1: Selexipag Dosage in Sugen 5416/Hypoxia-Induced Pulmonary Hypertension in Rats

ParameterDetailsReference
Animal Model Sprague-Dawley and Fischer rats with Sugen 5416/hypoxia (SuHx)-induced PAH.[4]
Dosage 10, 20, 30, and 60 mg/kg/day, administered orally.
Treatment Duration 3 weeks.
Key Findings - 30 mg/kg significantly improved right ventricular systolic pressure (RVSP) and right ventricular (RV) hypertrophy. - Attenuated occlusive lung vessel lesions and medial wall thickness. - Reduced mortality associated with RV failure in Fischer rats.

Table 2: NS-304 (Selexipag) Dosage in Monocrotaline-Induced Pulmonary Hypertension in Rats

ParameterDetailsReference
Animal Model Rats with monocrotaline (B1676716) (MCT)-induced PH.
Dosage Not explicitly stated for a full study, but the compound was evaluated in this model.
Key Findings - NS-304 (selexipag) ameliorated vascular endothelial dysfunction, pulmonary arterial wall hypertrophy, and right ventricular hypertrophy. - Improved survival and elevated right ventricular systolic pressure.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Induction of Pulmonary Hypertension in Rats

Two common models are the monocrotaline (MCT) model and the Sugen 5416/hypoxia (SuHx) model.

a) Monocrotaline (MCT)-Induced Pulmonary Hypertension

This model is widely used and is characterized by endothelial injury and subsequent vascular remodeling.

  • Materials:

    • Monocrotaline (MCT)

    • 0.5 N HCl

    • 0.5 N NaOH

    • Sterile water

    • Male Sprague-Dawley rats (180-200 g)

  • Protocol:

    • Dissolve MCT in 0.5 N HCl to a concentration of 200 mg/mL.

    • Neutralize the solution to pH 7.4 with 0.5 N NaOH.

    • Dilute the solution with sterile water to a final concentration of 60 mg/mL.

    • Administer a single subcutaneous injection of MCT (60 mg/kg body weight) to the rats.

    • House the animals under standard conditions with free access to food and water.

    • Phenotypic characterization and drug administration studies are typically performed four weeks after the MCT injection.

b) Sugen 5416/Hypoxia (SuHx)-Induced Pulmonary Hypertension

This model is considered to more closely mimic the pathology of severe human PAH, including the formation of occlusive vascular lesions.

  • Materials:

    • Sugen 5416 (VEGF receptor-2 antagonist)

    • Vehicle for Sugen 5416

    • Male Sprague-Dawley rats

    • Hypoxic chamber (10% O₂)

  • Protocol:

    • Administer a single subcutaneous injection of Sugen 5416 (20 mg/kg).

    • Immediately following the injection, place the rats in a hypoxic chamber with an oxygen concentration of 10% for 3 weeks.

    • After the 3-week hypoxic period, return the rats to normoxic conditions (21% O₂).

    • The development of severe PAH with vascular remodeling is typically observed.

Hemodynamic Assessment: Right Ventricular Systolic Pressure (RVSP)

RVSP is a primary endpoint for assessing the severity of PH and the efficacy of therapeutic interventions.

  • Materials:

    • Anesthesia (e.g., isoflurane (B1672236), ketamine/xylazine)

    • Pressure transducer

    • Catheter (e.g., 18G needle or specialized pressure-volume catheter)

    • Data acquisition system

  • Protocol:

    • Anesthetize the rat (e.g., 5% isoflurane for induction, 2-2.5% for maintenance).

    • Intubate the rat and provide mechanical ventilation if necessary.

    • For a closed-chest procedure, insert a catheter into the right jugular vein and guide it into the right ventricle.

    • For an open-chest procedure, expose the heart and insert a needle or catheter directly into the apex of the right ventricle.

    • Connect the catheter to a pressure transducer and record the RVSP until a stable reading is obtained.

Assessment of Right Ventricular Hypertrophy: Fulton Index

The Fulton Index is a standard method to quantify the degree of right ventricular hypertrophy.

  • Materials:

    • Dissection tools (scalpel, forceps)

    • Analytical balance

  • Protocol:

    • Following euthanasia, excise the heart.

    • Remove the atria and blot the heart dry.

    • Carefully dissect the right ventricle (RV) free wall from the left ventricle and septum (LV+S).

    • Weigh the RV and the LV+S separately.

    • Calculate the Fulton Index using the following formula: Fulton Index = RV / (LV + S) . An increase in this ratio indicates right ventricular hypertrophy.

Histological Assessment of Pulmonary Vascular Remodeling

Histological analysis of the lung tissue is essential to evaluate changes in the structure of the pulmonary arteries.

  • Materials:

  • Protocol:

    • Perfuse the lungs with saline followed by 4% paraformaldehyde to fix the tissue.

    • Excise the lungs and immerse them in 4% paraformaldehyde for 24 hours.

    • Embed the fixed lung tissue in paraffin.

    • Cut 5-µm thick sections using a microtome.

    • Stain the sections with hematoxylin and eosin (H&E).

    • Examine the stained sections under a microscope to assess pulmonary artery medial wall thickness and the presence of occlusive lesions.

    • Quantify vascular remodeling by measuring the wall thickness and lumen diameter of small pulmonary arteries (typically 50-150 µm in diameter) using imaging software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation in a rat model of PH.

MRE269_Signaling_Pathway cluster_cell Pulmonary Artery Smooth Muscle Cell MRE269 This compound IP_Receptor IP Receptor MRE269->IP_Receptor binds & activates G_Protein Gs Protein IP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates ID_Signaling ID1/ID3 Signaling cAMP->ID_Signaling upregulates CREB CREB (in nucleus) PKA->CREB phosphorylates Vasodilation Vasodilation PKA->Vasodilation Antiproliferation Antiproliferation CREB->Antiproliferation ID_Signaling->Antiproliferation

Caption: this compound signaling pathway in pulmonary artery smooth muscle cells.

Experimental_Workflow cluster_setup Model Induction & Treatment cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Induction Induce PH in Rats (MCT or SuHx) Treatment_Group Treat with this compound/Selexipag (e.g., 30 mg/kg/day, oral) Induction->Treatment_Group Vehicle_Group Treat with Vehicle Induction->Vehicle_Group Hemodynamics Hemodynamic Measurement (RVSP) Treatment_Group->Hemodynamics RV_Hypertrophy RV Hypertrophy Assessment (Fulton Index) Treatment_Group->RV_Hypertrophy Histology Histological Analysis (Pulmonary Vascular Remodeling) Treatment_Group->Histology Vehicle_Group->Hemodynamics Vehicle_Group->RV_Hypertrophy Vehicle_Group->Histology Data_Analysis Compare Treatment vs. Vehicle Groups Hemodynamics->Data_Analysis RV_Hypertrophy->Data_Analysis Histology->Data_Analysis

Caption: Experimental workflow for evaluating this compound in rat models of PH.

References

Application Notes and Protocols for In Vivo Administration of MRE-269

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and essential data for the in vivo administration of MRE-269 (ACT-333679), the active metabolite of the oral prostacyclin receptor agonist, selexipag (B1681723). This document is intended for researchers, scientists, and drug development professionals engaged in preclinical in vivo studies.

Introduction

This compound is a potent and selective agonist of the prostacyclin receptor (IP receptor).[1][2] It is the active metabolite of selexipag, which is rapidly hydrolyzed to this compound after oral administration.[3][4] The pharmacological activity of selexipag is primarily attributed to this compound, which exhibits a longer half-life and greater potency than its parent compound.[3][5] this compound mediates vasodilation and inhibits the proliferation of pulmonary arterial smooth muscle cells, making it a key molecule in the treatment of pulmonary arterial hypertension (PAH).[3][6]

In most in vivo research settings, this compound is generated systemically through the oral administration of its prodrug, selexipag. However, direct administration of this compound may be required for specific experimental designs. This document outlines protocols for both indirect (via selexipag) and direct administration routes for this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its prodrug, selexipag, from various studies.

Table 1: In Vitro Receptor Binding and Potency of this compound

ParameterSpeciesReceptorValue
Binding Affinity (Ki)HumanIP Receptor20 nM[1]
IC50HumanDP Receptor2.6 µM[1]
IC50HumanEP1, EP3, FP, TP Receptors>10 µM[1]
IC50HumanEP2, EP4 Receptors5.8 µM, 4.9 µM[1]
EC50 (cAMP accumulation)CHO cellsHuman IP Receptor11 nM[7]

Table 2: Pharmacokinetic Parameters of Selexipag and this compound Following Oral Administration of Selexipag

SpeciesDose of SelexipagAnalyteTmax (h)Cmaxt1/2 (h)Absolute Oral Bioavailability (%)
HumanSingle 100 µgThis compound--7.9[4]-
HumanSingle dose up to 400 µgSelexipagwithin 2.5-0.7-2.3[4]49.4[8]
HumanSingle dose up to 400 µgThis compoundwithin 4-9.4-14.22[4]-
HumanRepeated 0.6 mg twice dailyThis compound-~0.02 µmol/L~10.53[3]-
Rat-Selexipag---102[7]
Dog-Selexipag---80[7]

Signaling Pathway of this compound

This compound exerts its pharmacological effects by activating the prostacyclin (IP) receptor, a Gs-coupled receptor. This activation initiates a signaling cascade that leads to vasodilation and antiproliferative effects.

MRE269_Signaling_Pathway MRE269 This compound IPR Prostacyclin (IP) Receptor MRE269->IPR Gs Gs Protein IPR->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates VASP Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation PKA->VASP CREB CREB Phosphorylation PKA->CREB SMC_Relax Smooth Muscle Relaxation (Vasodilation) VASP->SMC_Relax ID_Genes Upregulation of ID1 and ID3 Genes CREB->ID_Genes Anti_Prolif Antiproliferative Effect ID_Genes->Anti_Prolif

Caption: Signaling pathway of this compound via the IP receptor.

Experimental Protocols for In Vivo Administration

The choice of administration route depends on the specific aims of the study. For studies mimicking the clinical use of selexipag, oral administration of the prodrug is most relevant. For direct mechanistic or pharmacokinetic studies of this compound, intravenous, intraperitoneal, or oral gavage of this compound may be employed.

Oral Administration of Selexipag (Prodrug)

This is the most common method for achieving systemic exposure to this compound in in vivo models.

  • Objective: To study the in vivo effects of this compound following oral administration of its prodrug, selexipag.

  • Materials:

    • Selexipag powder

    • Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in water)

    • Oral gavage needles

    • Syringes

    • Balance and weighing paper

    • Mortar and pestle or homogenizer

  • Protocol:

    • Calculate the required amount of selexipag based on the desired dose (mg/kg) and the body weight of the animals.

    • Prepare the vehicle solution (e.g., 0.5% methylcellulose).

    • Weigh the calculated amount of selexipag powder.

    • Levigate the powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while triturating or homogenizing to create a uniform suspension.

    • Administer the suspension to the animals via oral gavage at the desired volume (typically 5-10 mL/kg for rodents).

    • Ensure the suspension is well-mixed before each administration.

Direct Administration of this compound

For studies requiring direct administration of the active metabolite.

4.2.1. Preparation of this compound Formulation for Oral and Intraperitoneal Injection

A published protocol for creating a suspended solution of this compound suitable for oral and intraperitoneal administration is as follows.[2]

  • Objective: To prepare a 2.5 mg/mL suspended solution of this compound.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

  • Protocol for 1 mL of working solution:

    • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

    • In a sterile microcentrifuge tube, add 400 µL of PEG300.

    • Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to bring the final volume to 1 mL. The final concentration of this compound will be 2.5 mg/mL.

    • Vortex the suspension before each use to ensure uniformity.

4.2.2. Intraperitoneal (IP) Injection Protocol

  • Objective: To administer this compound directly into the peritoneal cavity.

  • Protocol:

    • Prepare the this compound suspension as described in section 4.2.1.

    • Restrain the animal appropriately.

    • Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert a sterile needle (e.g., 25-27 gauge) at a 15-20 degree angle.

    • Aspirate to ensure no blood or urine is drawn, then inject the this compound suspension.

4.2.3. Intravenous (IV) Injection Protocol

While a specific protocol for IV this compound is not detailed in the search results, a general protocol can be adapted. An IV formulation of selexipag exists and is administered as an infusion.[9][10] For this compound, a solubilized formulation would be necessary.

  • Objective: To administer this compound directly into the systemic circulation.

  • Materials:

    • This compound powder

    • A suitable vehicle for IV injection (e.g., saline with a co-solvent like DMSO or cyclodextrin, to be determined based on solubility and tolerability studies).

    • Sterile syringes and needles (e.g., 27-30 gauge for tail vein injection in mice).

    • Animal restrainer.

  • Protocol:

    • Prepare a sterile, clear solution of this compound in a suitable IV vehicle. The final concentration of any co-solvents (like DMSO) should be kept to a minimum (typically <5-10% of the total volume) to avoid toxicity.

    • Warm the animal (e.g., with a heat lamp) to dilate the tail veins.

    • Place the animal in a restrainer.

    • Swab the tail with 70% ethanol.

    • Insert the needle into one of the lateral tail veins and slowly inject the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for an in vivo study involving this compound administration.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Model Animal Model Selection (e.g., MCT-induced PH rat) Dose Dose and Vehicle Selection Formulation This compound/Selexipag Formulation Preparation Administration Drug Administration (Selected Route) Formulation->Administration Acclimatization Animal Acclimatization and Baseline Measurements Monitoring In-life Monitoring (Clinical signs, Body weight) Endpoint Endpoint Measurement (e.g., Hemodynamics, Histology) Monitoring->Endpoint PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Stats Statistical Analysis and Data Interpretation

Caption: General experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for Performing a Vasodilation Assay with MRE-269

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRE-269, the active metabolite of the oral prostacyclin (IP) receptor agonist selexipag (B1681723), is a potent vasodilator currently investigated and approved for the treatment of pulmonary arterial hypertension (PAH).[1][2] Its mechanism of action involves the selective activation of the IP receptor, a G-protein coupled receptor, which initiates a signaling cascade leading to the relaxation of vascular smooth muscle.[1][2] Understanding the vasodilatory properties of this compound is crucial for both basic research into prostanoid signaling and the development of novel therapeutics for cardiovascular diseases.

These application notes provide a detailed protocol for performing an ex vivo vasodilation assay using this compound with isolated arterial rings in a wire myograph system. This technique allows for the precise measurement of isometric tension changes in response to pharmacological agents, enabling the determination of key parameters such as potency (EC₅₀) and maximum efficacy (Emax).

Mechanism of Action: this compound-Induced Vasodilation

This compound exerts its vasodilatory effect by binding to the prostacyclin (IP) receptor on vascular smooth muscle cells.[1] This interaction activates the associated Gs alpha subunit of the G-protein complex, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation. Notably, the vasodilatory effect of this compound is endothelium-independent.[1][2]

MRE269_Signaling_Pathway MRE269 This compound IP_Receptor IP Receptor MRE269->IP_Receptor Binds to G_Protein Gs Protein (α, β, γ) IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation (Smooth Muscle Relaxation) PKA->Vasodilation Leads to

This compound Signaling Pathway for Vasodilation.

Data Presentation: Vasodilatory Potency of this compound

The following table summarizes the vasodilatory potency (pEC₅₀) of this compound in pulmonary arteries from various species. The pEC₅₀ value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

SpeciesArtery TypePre-constrictorpEC₅₀ (mean ± SEM)Reference
HumanExtralobar Pulmonary ArteryPGF₂α7.03 ± 0.11[1]
PorcineExtralobar Pulmonary ArteryPGF₂α7.37 ± 0.10[1]
RatExtralobar Pulmonary ArteryPGF₂α7.42 ± 0.05[1]
RatIntralobar Pulmonary ArteryPGF₂α7.41 ± 0.11[1]

Experimental Protocol: Ex Vivo Vasodilation Assay Using Wire Myography

This protocol details the steps for assessing the vasodilatory effects of this compound on isolated arterial rings.

Materials and Reagents
  • Isolated Arteries: Pulmonary arteries from rats, pigs, or humans are commonly used.

  • Krebs-Henseleit Buffer: (in mM) 118.4 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25.0 NaHCO₃, 11.1 glucose. The buffer should be maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

  • High Potassium Solution (KPSS): Krebs-Henseleit buffer with an equimolar substitution of NaCl with KCl (typically 60-120 mM KCl).

  • Pre-constricting Agent: Phenylephrine (1 µM) or Prostaglandin F₂α (PGF₂α, 3-10 µM).

  • Endothelium Integrity Check: Acetylcholine (ACh, 1-10 µM).

  • This compound Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Equipment: Wire myograph system, force transducer, data acquisition software, dissecting microscope, surgical instruments.

Experimental Procedure
  • Tissue Preparation:

    • Humanely euthanize the animal according to institutional guidelines.

    • Carefully dissect the desired artery (e.g., pulmonary artery) and place it in ice-cold Krebs-Henseleit buffer.

    • Under a dissecting microscope, remove excess connective and adipose tissue.

    • Cut the artery into 2-3 mm rings.

  • Mounting the Arterial Rings:

    • Mount each arterial ring on the two tungsten wires of the wire myograph chamber.

    • Submerge the mounted rings in the myograph chambers filled with Krebs-Henseleit buffer at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Equilibration and Normalization:

    • Allow the arterial rings to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.

    • Normalize the resting tension of the arterial rings according to the manufacturer's instructions to determine the optimal preload for a maximal active response.

  • Viability and Endothelium Integrity Check:

    • To assess the viability of the smooth muscle, stimulate the rings with KPSS. A robust contractile response should be observed.

    • Wash the chambers with Krebs-Henseleit buffer until the tension returns to baseline.

    • Pre-constrict the rings with a submaximal concentration of a vasoconstrictor (e.g., Phenylephrine or PGF₂α).

    • Once a stable plateau is reached, add Acetylcholine to assess endothelium integrity. A relaxation of >80% indicates a healthy endothelium. While this compound's action is endothelium-independent, this step is good practice for characterizing the tissue.

    • Wash the chambers thoroughly to return the tension to baseline.

  • Vasodilation Assay with this compound:

    • Pre-constrict the arterial rings with the chosen vasoconstrictor to approximately 80% of the maximal response.

    • Once a stable contractile plateau is achieved, add this compound in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., from 1 nM to 10 µM).

    • Allow the response to each concentration to stabilize before adding the next.

    • Record the relaxation response at each concentration.

Data Analysis
  • Express the relaxation at each this compound concentration as a percentage of the pre-constriction induced by the vasoconstrictor.

  • Plot the percentage of relaxation against the logarithm of the molar concentration of this compound to generate a concentration-response curve.

  • Calculate the pEC₅₀ and Emax values from the concentration-response curve using a non-linear regression analysis (e.g., sigmoidal dose-response).

Vasodilation_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Artery Dissection Ring_Cutting Cut into 2-3 mm Rings Dissection->Ring_Cutting Mounting Mount Rings in Myograph Ring_Cutting->Mounting Equilibration Equilibration & Normalization Mounting->Equilibration Viability_Check Viability Check (KPSS) Equilibration->Viability_Check Endothelium_Check Endothelium Check (ACh) Viability_Check->Endothelium_Check Pre_Constriction Pre-constriction (e.g., PGF₂α) Endothelium_Check->Pre_Constriction MRE269_Addition Cumulative Addition of this compound Pre_Constriction->MRE269_Addition Data_Recording Record Relaxation Response MRE269_Addition->Data_Recording Curve_Generation Generate Concentration-Response Curve Data_Recording->Curve_Generation Parameter_Calculation Calculate pEC₅₀ and Emax Curve_Generation->Parameter_Calculation

Experimental Workflow for the Vasodilation Assay.

References

Application Notes and Protocols for Measuring cAMP Levels Following MRE-269 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRE-269, the active metabolite of the oral prostacyclin receptor agonist selexipag, is a key therapeutic agent in the management of pulmonary arterial hypertension (PAH).[1][2] Its mechanism of action is centered on the activation of the prostacyclin receptor (IP receptor), a Gs protein-coupled receptor (GPCR).[1][3] This activation stimulates adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] The elevation of cAMP is crucial for mediating the therapeutic effects of this compound, which include vasodilation and inhibition of pulmonary artery smooth muscle cell (PASMC) proliferation. Therefore, the accurate measurement of cAMP levels in response to this compound treatment is a fundamental step in preclinical research and drug development to characterize its potency, efficacy, and mechanism of action.

These application notes provide a comprehensive guide to understanding the significance of measuring cAMP levels after this compound treatment and detailed protocols for performing such assays.

This compound and the cAMP Signaling Pathway

This compound selectively binds to the IP receptor, initiating a signaling cascade that elevates intracellular cAMP. This pathway plays a central role in the drug's therapeutic effects.

Signaling Pathway Diagram

MRE269_cAMP_Pathway MRE269 This compound IPR IP Receptor (Gs-coupled) MRE269->IPR binds & activates AC Adenylyl Cyclase IPR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC substrate PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Vasodilation Vasodilation CREB->Vasodilation leads to AntiProliferation Inhibition of Cell Proliferation CREB->AntiProliferation leads to

Caption: this compound signaling pathway leading to increased cAMP and downstream effects.

Quantitative Data Summary

This compound has been characterized as a potent agonist of the IP receptor, though it displays partial agonism in direct cAMP accumulation assays when compared to full agonists like iloprost. This distinction is critical for understanding its pharmacological profile.

ParameterAgonistCell TypeValueReference
Efficacy (Emax) This compoundPASMC56% (relative to Iloprost)
IloprostPASMC~100%
TreprostinilPASMC~100%
Potency (EC50) This compoundPASMC4.3 nM (Cellular Relaxation)
This compoundPASMC4.0 nM (Proliferation Inhibition)
Binding Affinity (Ki) This compoundIP Receptor20 nM

Experimental Protocols

Measuring cAMP levels in response to this compound can be achieved using various commercially available assay kits. The following protocol is a general guideline for a cell-based cAMP assay using a competitive immunoassay format (e.g., HTRF, FRET, or ELISA-based kits) and can be adapted for specific kit instructions.

Experimental Workflow Diagram

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_detection Detection & Analysis cell_culture 1. Culture PASMCs cell_seeding 2. Seed cells into 96-well plate cell_culture->cell_seeding incubation 3. Incubate overnight cell_seeding->incubation pre_treatment 4. Pre-treat with PDE inhibitor (e.g., IBMX) incubation->pre_treatment mre269_treatment 5. Add this compound (dose-response) pre_treatment->mre269_treatment incubation_short 6. Incubate (e.g., 30 min) mre269_treatment->incubation_short cell_lysis 7. Lyse cells incubation_short->cell_lysis reagent_addition 8. Add cAMP assay reagents (e.g., labeled cAMP & antibody) cell_lysis->reagent_addition incubation_assay 9. Incubate (e.g., 1-2 hours) reagent_addition->incubation_assay read_plate 10. Read plate (e.g., fluorescence, luminescence) incubation_assay->read_plate data_analysis 11. Analyze data (generate dose-response curve) read_plate->data_analysis ec50_emax 12. Determine EC50 and Emax data_analysis->ec50_emax

References

Application Notes and Protocols for MRE-269 in Platelet Aggregation Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRE-269, the active metabolite of Selexipag, is a potent and selective agonist of the prostacyclin receptor (IP receptor).[1][2] The activation of the IP receptor in platelets leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn inhibits platelet activation and aggregation.[3][4][5] This mechanism makes this compound a valuable tool for studying platelet function and for the development of antiplatelet therapies. Adenosine diphosphate (B83284) (ADP) is a key agonist in platelet activation, acting through P2Y1 and P2Y12 receptors to induce aggregation. Therefore, an ADP-induced platelet aggregation assay is a standard method to evaluate the inhibitory potential of compounds like this compound.

This document provides a detailed protocol for utilizing this compound in an in vitro platelet aggregation inhibition assay using the Light Transmission Aggregometry (LTA) method, which is considered the gold standard for assessing platelet function.

Data Presentation

The inhibitory activity of this compound on ADP-induced platelet aggregation is concentration-dependent. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in human and rat plasma.

SpeciesAgonistIC50 of this compound
HumanADP (10 µM)0.2 µM
RatADP~100-fold less potent than in human

Note: The potency of this compound is significantly lower in rats compared to humans.

Signaling Pathway of this compound in Platelet Inhibition

This compound exerts its anti-aggregatory effect by activating the IP receptor, a Gs protein-coupled receptor. This initiates a signaling cascade that counteracts the pro-aggregatory signals induced by agonists like ADP.

G cluster_platelet Platelet Membrane MRE269 This compound IP_Receptor IP Receptor (Gs-coupled) MRE269->IP_Receptor Binds & Activates AC Adenylate Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP Catalyzes Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibition Inhibition of Platelet Activation & Aggregation PKA->Inhibition

Caption: this compound signaling pathway in platelets.

Experimental Workflow for Platelet Aggregation Inhibition Assay

The following diagram outlines the key steps for performing a platelet aggregation inhibition assay with this compound using Light Transmission Aggregometry.

G Start Start Blood_Collection 1. Whole Blood Collection (Sodium Citrate) Start->Blood_Collection PRP_Preparation 2. Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood_Collection->PRP_Preparation PPP_Preparation 3. Platelet-Poor Plasma (PPP) Preparation (Centrifugation) PRP_Preparation->PPP_Preparation Incubation 4. Pre-incubation of PRP with this compound or Vehicle PRP_Preparation->Incubation Aggregation 5. Induction of Aggregation with ADP Incubation->Aggregation LTA 6. Measurement by Light Transmission Aggregometry (LTA) Aggregation->LTA Data_Analysis 7. Data Analysis (% Inhibition, IC50) LTA->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the this compound platelet aggregation assay.

Experimental Protocols

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Adenosine diphosphate (ADP)

  • 3.2% Sodium Citrate (B86180) solution

  • Saline (0.9% NaCl)

  • Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

  • Pipettes and tips

  • Centrifuge tubes

  • Platelet aggregometer cuvettes with stir bars

  • Light Transmission Aggregometer

Preparation of Solutions
  • This compound Stock Solution: Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C. Further dilute the stock solution in saline to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept below 0.5% to avoid affecting platelet function.

  • ADP Stock Solution: Prepare a stock solution of ADP in saline (e.g., 1 mM). Aliquot and store at -20°C. On the day of the experiment, thaw an aliquot and dilute it in saline to the desired working concentration (e.g., 100 µM for a final concentration of 10 µM in the assay).

Experimental Procedure: Light Transmission Aggregometry (LTA)
  • Blood Collection: Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation due to venipuncture. All subsequent steps should be performed at room temperature.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

    • Carefully collect the supernatant, which is the PRP, using a plastic pipette. Avoid disturbing the buffy coat and red blood cell layer.

    • Adjust the platelet count of the PRP to 200-300 x 10^9/L using autologous platelet-poor plasma (PPP) if necessary.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes at room temperature.

    • Collect the supernatant, which is the PPP. This will be used as the reference for 100% aggregation.

  • Platelet Aggregation Assay:

    • Pipette 450 µL of PRP into an aggregometer cuvette containing a magnetic stir bar.

    • Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 2 minutes with stirring (900-1100 rpm).

    • Set the baseline (0% aggregation) using the PRP sample.

    • Set the 100% aggregation level using a cuvette containing 450 µL of PPP.

    • Add 50 µL of the this compound working solution (or vehicle control - saline with the equivalent concentration of DMSO) to the PRP cuvette.

    • Incubate for a defined period (e.g., 2-5 minutes) to allow the compound to interact with the platelets.

    • Add 50 µL of the ADP working solution (to achieve a final concentration of, for example, 10 µM) to initiate platelet aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) until a stable aggregation curve is obtained.

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the aggregation curve.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] x 100

    • To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the % inhibition against the logarithm of the this compound concentration. The IC50 is the concentration of this compound that produces 50% inhibition of aggregation.

Conclusion

This document provides a comprehensive guide for utilizing this compound in platelet aggregation inhibition assays. The detailed protocols and visual aids are intended to assist researchers in accurately assessing the antiplatelet effects of this selective IP receptor agonist. Adherence to standardized procedures is crucial for obtaining reliable and reproducible data in the study of platelet function and the development of novel antithrombotic agents.

References

Application Notes and Protocols for MRE-269 in Pulmonary Artery Smooth Muscle Cell Proliferation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pulmonary Arterial Hypertension (PAH) is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. A key pathological feature of PAH is the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs), which contributes to vascular remodeling and narrowing of the pulmonary arteries.[1][2] MRE-269, the active metabolite of the oral prostacyclin (PGI2) receptor (IP receptor) agonist Selexipag (B1681723), has emerged as a promising therapeutic agent.[3] this compound exerts its effects by selectively targeting the IP receptor, a Gs-coupled receptor, leading to vasodilation and potent antiproliferative effects on PASMCs.[3][4]

These application notes provide a comprehensive overview and detailed protocols for studying the antiproliferative effects of this compound on human PASMCs. The information is intended to guide researchers in designing and executing robust in vitro experiments to investigate the mechanism of action of this compound and similar compounds.

Mechanism of Action

This compound is a potent and selective agonist of the prostacyclin IP receptor. The binding of this compound to the IP receptor on PASMCs activates the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then initiates a signaling cascade that leads to the upregulation of inhibitor of DNA binding/differentiation (ID) proteins, specifically ID1 and ID3. These proteins are key regulators of cell proliferation and differentiation. By increasing the expression of ID1 and ID3, this compound inhibits the proliferation of PASMCs, thus counteracting the vascular remodeling seen in PAH. Studies have shown that the antiproliferative effect of this compound is more potent in PASMCs derived from patients with chronic thromboembolic pulmonary hypertension (CTEPH) compared to normal PASMCs.

Data Presentation

Table 1: Dose-Dependent Antiproliferative Effect of this compound on Human PASMCs
Cell TypeProliferation StimulusThis compound Concentration (µM)Inhibition of Proliferation (%)IC50 (µM)Reference
CTEPH PASMC-1PDGF (10 ng/mL)0.0135.8 ± 5.00.07 (95% CI: 0.03–0.20)
0.1~50
1~60
Normal PASMC-3PDGF (10 ng/mL)0.1~20Not determined
1~45

Data are presented as mean ± SEM. Inhibition of proliferation is relative to PDGF-stimulated cells without this compound treatment.

Table 2: Effect of this compound on ID1 and ID3 Gene Expression in CTEPH PASMCs
GeneThis compound TreatmentFold Change in mRNA ExpressionReference
ID11 µM for 24hUpregulated
ID31 µM for 24hUpregulated

Note: Specific fold-change values were not consistently reported in the reviewed literature, but upregulation was consistently observed.

Experimental Protocols

Isolation and Culture of Human Pulmonary Artery Smooth Muscle Cells (PASMCs)

This protocol is adapted from standard procedures for isolating and culturing primary human PASMCs.

Materials:

  • Human pulmonary artery tissue

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Elastase

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Sterile culture flasks and dishes

Protocol:

  • Obtain fresh human pulmonary artery tissue under sterile conditions.

  • Wash the tissue with PBS to remove excess blood.

  • Carefully remove the adventitia and endothelium to isolate the medial layer containing the smooth muscle.

  • Mince the medial tissue into small pieces (1-2 mm³).

  • Digest the tissue fragments with a solution of collagenase and elastase in DMEM at 37°C with gentle agitation until cells are liberated.

  • Neutralize the enzymatic digestion with DMEM containing 10% FBS.

  • Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension at 500 x g for 5 minutes.

  • Resuspend the cell pellet in complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and plate onto culture flasks.

  • Culture the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Change the medium every 2-3 days and subculture the cells when they reach 80-90% confluency.

PASMC Proliferation Assay (BrdU Incorporation)

This protocol describes a colorimetric immunoassay to quantify cell proliferation based on the measurement of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation during DNA synthesis.

Materials:

  • Human PASMCs

  • Complete growth medium

  • Serum-free DMEM

  • Platelet-Derived Growth Factor (PDGF)

  • This compound

  • BrdU Labeling Reagent

  • FixDenat solution

  • Anti-BrdU-POD antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., H2SO4)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed PASMCs into a 96-well plate at a density of 5,000 cells/well in complete growth medium and allow them to adhere overnight.

  • Synchronize the cells by serum starvation in serum-free DMEM for 24-48 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or vehicle control for 1 hour.

  • Stimulate proliferation by adding PDGF (e.g., 10 ng/mL) to the wells. Include a negative control group without PDGF stimulation.

  • Incubate the plate for 24 hours at 37°C.

  • Add BrdU labeling reagent to each well and incubate for an additional 2-4 hours to allow BrdU incorporation into newly synthesized DNA.

  • Remove the labeling medium and fix the cells with FixDenat solution for 30 minutes at room temperature.

  • Add anti-BrdU-POD antibody solution to each well and incubate for 90 minutes at room temperature.

  • Wash the wells three times with PBS.

  • Add the substrate solution and incubate until a color change is observed.

  • Stop the reaction by adding a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of proliferation inhibition relative to the PDGF-stimulated control.

Western Blotting for Proliferation Markers (PCNA and Cyclin D1)

This protocol details the detection of key cell cycle proteins by Western blotting.

Materials:

  • Treated PASMC cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PCNA, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Lyse the treated PASMCs with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against PCNA, Cyclin D1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control.

Intracellular cAMP Measurement Assay

This protocol outlines a method to measure changes in intracellular cAMP levels in response to this compound.

Materials:

  • Human PASMCs

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • This compound

  • Forskolin (positive control)

  • cAMP assay kit (e.g., ELISA-based or TR-FRET-based)

  • Lysis buffer (provided in the kit)

  • Microplate reader

Protocol:

  • Seed PASMCs in a suitable culture plate and grow to near confluency.

  • Pre-incubate the cells with a phosphodiesterase inhibitor in stimulation buffer for 15-30 minutes at 37°C.

  • Treat the cells with different concentrations of this compound or vehicle for 15-30 minutes at 37°C. Include a positive control with Forskolin.

  • Stop the reaction and lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • Measure the cAMP concentration in the cell lysates according to the manufacturer's instructions for the specific assay kit.

  • Normalize the cAMP levels to the protein concentration of the cell lysate.

siRNA-mediated Knockdown of ID1

This protocol describes the transient knockdown of ID1 expression using small interfering RNA (siRNA).

Materials:

  • Human PASMCs

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX transfection reagent

  • ID1-specific siRNA and a non-targeting control siRNA

  • 6-well plates

Protocol:

  • Seed PASMCs in 6-well plates and grow to 60-80% confluency.

  • For each well, dilute the ID1 siRNA or control siRNA in Opti-MEM.

  • In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM.

  • Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

  • Add the siRNA-lipid complexes to the cells.

  • Incubate the cells for 48-72 hours at 37°C.

  • After incubation, the cells are ready for downstream applications, such as the proliferation assay, to assess the impact of ID1 knockdown on the antiproliferative effect of this compound.

Visualization of Pathways and Workflows

Signaling Pathway of this compound in PASMCs

MRE269_Signaling_Pathway MRE269 This compound IP_Receptor IP Receptor (Gs-coupled) MRE269->IP_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ID1_ID3 ID1 / ID3 Gene Expression PKA->ID1_ID3 Upregulates Proliferation PASMC Proliferation ID1_ID3->Proliferation Inhibits

Caption: this compound signaling pathway in PASMCs.

Experimental Workflow for Studying this compound Effects

Experimental_Workflow cluster_assays Downstream Assays start Start culture_pasmc Culture Human PASMCs start->culture_pasmc serum_starve Serum Starve (24-48h) culture_pasmc->serum_starve treat_mre269 Treat with this compound or Vehicle serum_starve->treat_mre269 stimulate_pdgf Stimulate with PDGF (24h) treat_mre269->stimulate_pdgf camp_assay cAMP Measurement treat_mre269->camp_assay (without PDGF) brdu_assay BrdU Proliferation Assay stimulate_pdgf->brdu_assay western_blot Western Blot (PCNA, Cyclin D1) stimulate_pdgf->western_blot qpcr RT-qPCR (ID1, ID3) stimulate_pdgf->qpcr analyze_data Data Analysis and Interpretation brdu_assay->analyze_data western_blot->analyze_data camp_assay->analyze_data qpcr->analyze_data

Caption: Experimental workflow for this compound studies.

References

proper storage and handling of MRE-269 compound

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: MRE-269

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as ACT-333679, is the active metabolite of the orally available prostacyclin (PGI2) receptor (IP receptor) agonist, Selexipag.[1][2][3][4] It is a potent and highly selective agonist for the human IP receptor with a Ki value of 20 nM.[1] Unlike prostacyclin analogs such as beraprost (B1666799) and iloprost, this compound exhibits greater selectivity for the IP receptor over other prostanoid receptors like the EP3 receptor. This selectivity contributes to its distinct pharmacological profile, including potent vasodilation in both large and small pulmonary arteries. This compound has a longer plasma half-life compared to PGI2, making it a valuable tool for in-vitro and in-vivo studies of the IP receptor signaling pathway and its role in various physiological and pathological processes, particularly in the context of pulmonary hypertension.

Physicochemical Properties & Storage

Proper storage and handling of this compound are critical to maintain its stability and ensure the reliability of experimental results.

PropertyData
Synonyms ACT-333679
CAS Number 475085-57-5
Molecular Formula C₂₅H₂₉N₃O₃
Molecular Weight 419.5 g/mol
Appearance Crystalline solid, Light yellow to yellow solid powder
Purity ≥98%
Storage (Powder) Store at -20°C for up to 3 years or at 4°C for up to 2 years.
Storage (In Solvent) Store at -80°C for up to 2 years or at -20°C for up to 1 year.
Shipping Typically shipped at room temperature in the continental US, but may vary elsewhere.
Solubility DMF: 14 mg/mLDMSO: 12 mg/mL, 55 mg/mL (sonication recommended)Ethanol: 15 mg/mLEthanol:PBS (pH 7.2) (1:3): 0.25 mg/mL

Safety & Handling

As with any chemical compound, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Signaling Pathway

This compound exerts its effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the IP receptor initiates a signaling cascade that plays a crucial role in vasodilation, inhibition of platelet aggregation, and antiproliferative effects on pulmonary arterial smooth muscle cells (PASMCs).

MRE269_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol MRE269 This compound IP_Receptor IP Receptor (GPCR) MRE269->IP_Receptor Binds G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP Activates Platelet_Aggregation Platelet Aggregation PKA->Platelet_Aggregation Inhibits Antiproliferation Antiproliferation (PASMCs) CREB->Antiproliferation Contributes to Vasodilation Vasodilation MLCP->Vasodilation Promotes

Caption: this compound signaling pathway via the IP receptor.

Experimental Protocols

The following are example protocols for common in-vitro and in-vivo applications of this compound. Researchers should optimize these protocols for their specific experimental systems.

In-Vitro: cAMP Measurement in Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)

This protocol is designed to measure the increase in intracellular cyclic AMP (cAMP) in hPASMCs following treatment with this compound.

cAMP_Measurement_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed hPASMCs in 96-well plates Culture Culture to 80-90% confluency Seed->Culture Starve Serum-starve cells overnight Culture->Starve Pretreat Pre-treat with phosphodiesterase inhibitor (e.g., IBMX) for 30 min Starve->Pretreat Add_MRE269 Add varying concentrations of this compound Pretreat->Add_MRE269 Incubate Incubate for 15-30 min at 37°C Add_MRE269->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure intracellular cAMP using a commercial ELISA kit Lyse->Measure Analyze Analyze data and determine EC₅₀ Measure->Analyze

Caption: Workflow for cAMP measurement in hPASMCs.

Methodology:

  • Cell Culture: Culture hPASMCs in appropriate media and conditions until they reach 80-90% confluency in 96-well plates.

  • Starvation: Replace the growth medium with a serum-free medium and incubate overnight.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.

  • This compound Treatment: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO, ensuring the final concentration does not exceed 0.1%). Add the different concentrations of this compound to the cells.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the this compound concentration and determine the EC₅₀ value.

In-Vitro: Proliferation Assay of Pulmonary Arterial Smooth Muscle Cells (PASMCs)

This protocol assesses the antiproliferative effects of this compound on PASMCs stimulated with platelet-derived growth factor (PDGF).

Proliferation_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed PASMCs in 96-well plates Culture Culture to desired confluency Seed->Culture Starve Serum-starve cells for 24 hours Culture->Starve Pretreat_MRE269 Pre-treat with varying concentrations of this compound for 1 hour Starve->Pretreat_MRE269 Stimulate_PDGF Stimulate with PDGF (e.g., 20 ng/mL) Pretreat_MRE269->Stimulate_PDGF Incubate Incubate for 48-72 hours Stimulate_PDGF->Incubate Add_Reagent Add proliferation reagent (e.g., BrdU, MTT, or WST-8) Incubate->Add_Reagent Incubate_Reagent Incubate for 2-4 hours Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance with a plate reader Incubate_Reagent->Measure_Absorbance Analyze Calculate percent inhibition and determine IC₅₀ Measure_Absorbance->Analyze

Caption: Workflow for PASMC proliferation assay.

Methodology:

  • Cell Culture: Seed PASMCs in 96-well plates and culture until they reach the desired confluency.

  • Starvation: Serum-starve the cells for 24 hours.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • PDGF Stimulation: Stimulate the cells with a pro-proliferative agent such as PDGF (e.g., 20 ng/mL).

  • Incubation: Incubate the cells for 48-72 hours.

  • Proliferation Measurement: Assess cell proliferation using a standard method such as BrdU incorporation, MTT, or WST-8 assay, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each this compound concentration and determine the IC₅₀ value. This compound has been shown to suppress PDGF-induced proliferation of normal PASMCs with an IC₅₀ of 3.67 μmol/L and CTEPH PASMCs with an IC₅₀ of 0.07 μmol/L.

In-Vivo: Preparation of this compound for Animal Studies

This protocol provides a method for preparing a suspension of this compound for oral or intraperitoneal administration in animal models.

Formulation for a 2.5 mg/mL Suspension:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 25.0 mg/mL.

  • Dilution and Suspension:

    • Take 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until uniform.

    • Add 450 µL of saline to bring the final volume to 1 mL.

Note: The final formulation will be a suspended solution. Ensure it is well-mixed before each administration. The dosage and administration route should be determined based on the specific animal model and experimental design.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the IP receptor. Proper storage, handling, and the use of optimized experimental protocols are essential for obtaining accurate and reproducible results. The information and protocols provided in this document serve as a guide for researchers working with this compound.

References

Troubleshooting & Optimization

MRE-269 Technical Support Center: Optimizing Concentration for Maximum Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRE-269. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for achieving maximum vasodilation in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action for vasodilation?

A1: this compound is the active metabolite of Selexipag (B1681723), a potent and selective agonist for the prostacyclin receptor (IP receptor).[1][2] Its vasodilatory effect is primarily mediated by the activation of IP receptors on vascular smooth muscle cells. This activation stimulates the Gs-protein pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] Elevated cAMP levels inhibit myosin light chain kinase, resulting in smooth muscle relaxation and vasodilation.[3]

Q2: Is the vasodilatory effect of this compound dependent on the endothelium?

A2: No, a key characteristic of this compound is its endothelium-independent mechanism of vasodilation.[4] Unlike other prostacyclin receptor agonists such as epoprostenol (B1671539) and treprostinil, the vasodilatory response to this compound is not significantly affected by the removal of the endothelium or the presence of nitric oxide synthase inhibitors.[4]

Q3: What is a typical concentration range for this compound to induce vasodilation in in vitro experiments?

A3: The effective concentration of this compound can vary depending on the vascular bed and experimental conditions. However, studies have shown that this compound can suppress the proliferation of pulmonary arterial smooth muscle cells at concentrations of 0.01 µmol/L and higher.[5] In a clinical study, the maximum plasma concentration of this compound was approximately 0.02 µmol/L.[5] For in vitro vasodilation assays, a cumulative concentration-response curve is recommended, typically ranging from 1 nM to 10 µM, to determine the optimal concentration for maximum relaxation in your specific tissue.

Q4: How does the potency of this compound compare to other IP receptor agonists?

A4: this compound is considered a potent IP receptor agonist. However, its potency relative to other agonists can differ between vascular preparations. For instance, in human pulmonary arteries, iloprost (B1671730) has been shown to be more potent than treprostinil, and this compound has been reported to be less potent than iloprost.[6][7] It is important to consult specific literature for the vessel type you are studying or to perform a comparative concentration-response analysis.

Troubleshooting Guide for Vasodilation Experiments

This guide addresses common issues encountered during in vitro vasodilation experiments using techniques like wire myography.

Issue Potential Cause(s) Troubleshooting Steps
High Variability in Vasodilation Response 1. Inconsistent tissue handling: Damage to the vascular smooth muscle during dissection and mounting.[8] 2. Variable pre-constriction levels: Inconsistent tension before adding this compound.[9] 3. pH fluctuations in the buffer: Changes in the physiological salt solution (PSS) pH can affect vessel reactivity.[10] 4. Degradation of this compound: Improper storage or handling of the compound.1. Handle tissues gently, minimizing contact with the vessel.[8] Ensure consistent dissection and mounting procedures. 2. Allow the pre-constrictor agent (e.g., phenylephrine, U46619) to reach a stable plateau before adding this compound.[11] Aim for a consistent level of pre-constriction across all experiments (e.g., 80% of maximum response).[11] 3. Continuously gas the PSS with 95% O2 / 5% CO2 to maintain a stable pH.[11] Change the buffer regularly during equilibration.[10] 4. Prepare fresh stock solutions of this compound and store them according to the manufacturer's instructions. Aliquot and freeze stock solutions to avoid repeated freeze-thaw cycles.
Low Maximal Vasodilation 1. Damaged vascular smooth muscle: Overstretching or mishandling of the vessel during mounting.[8] 2. Suboptimal resting tension: The initial tension applied to the vessel may not be optimal for a maximal response.[12] 3. Receptor desensitization: Prolonged exposure to high concentrations of agonists.1. Be meticulous during the mounting process. Use a normalization procedure to determine the optimal resting tension for your specific vessel type.[11] 2. Perform a length-tension curve to determine the optimal resting tension for the specific artery type being studied. For rat pulmonary arteries, a moderate initial tension of 7.5–10.0 mN has been suggested as optimal.[12][13] 3. Use a cumulative concentration-response protocol and avoid unnecessarily long incubation times.
High EC50 Value (Lower Potency) 1. Incorrect concentration of this compound stock solution. 2. Presence of antagonists or interfering substances in the buffer. 3. Differences in experimental conditions compared to published data (e.g., temperature, buffer composition). 1. Verify the concentration of your this compound stock solution. 2. Ensure high purity of all reagents and water used for buffers. 3. Standardize all experimental parameters, including temperature (typically 37°C), buffer composition, and pH, and ensure they are consistent with established protocols.[11]
No Vasodilation Response 1. Vessel is not viable: The tissue may have been damaged during dissection or is from an unhealthy animal. 2. Inactive this compound compound. 3. Vessel is not pre-constricted. 1. Test vessel viability at the beginning of each experiment by inducing contraction with a high potassium solution (e.g., KPSS).[11] 2. Test the activity of your this compound stock on a positive control tissue known to respond. 3. Ensure the vessel is adequately pre-constricted to a stable plateau before adding this compound.

Quantitative Data

The following table summarizes the potency (pEC50) of this compound and other IP receptor agonists in inducing vasodilation in human pulmonary arteries and veins.

Compound Vessel Type pEC50 (-log M)
This compoundHuman Pulmonary ArteryNot explicitly stated, but less potent than iloprost[6][7]
IloprostHuman Pulmonary Artery7.94 ± 0.06[6]
TreprostinilHuman Pulmonary Artery6.73 ± 0.08[6]
IloprostHuman Pulmonary VeinEquipotent to Treprostinil[6]
TreprostinilHuman Pulmonary VeinEquipotent to Iloprost[6]

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.

Experimental Protocols

Detailed Protocol for Ex Vivo Vasodilation Assay using Wire Myography

This protocol outlines the key steps for assessing the vasodilatory effect of this compound on isolated arterial rings.

1. Materials and Reagents:

  • Animals: Species and strain as required for the study (e.g., Male Wistar rats).

  • Instruments: Wire myograph system, force transducer, data acquisition system, dissecting microscope, surgical instruments.

  • Solutions:

    • Physiological Salt Solution (PSS, e.g., Krebs-Henseleit Solution): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1. Gassed continuously with 95% O2 / 5% CO2 to maintain pH 7.4.

    • High Potassium Solution (KPSS): PSS with equimolar substitution of NaCl with KCl (e.g., 60-80 mM KCl).

    • Pre-constrictor agent: e.g., Phenylephrine (PE) or U46619.

    • This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO).

2. Tissue Preparation:

  • Humanely euthanize the animal according to approved institutional protocols.

  • Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in ice-cold PSS.

  • Under a dissecting microscope, meticulously clean the artery of adhering connective and adipose tissue.

  • Cut the artery into rings of 2-3 mm in length.

3. Mounting the Arterial Rings:

  • Mount each arterial ring onto the wires of the wire myograph chamber filled with PSS at 37°C.

  • Allow the rings to equilibrate for at least 60 minutes under a determined optimal resting tension. During this period, replace the PSS every 15-20 minutes.

4. Viability and Endothelium Integrity Check (Optional but Recommended):

  • After equilibration, contract the rings with KPSS to verify the viability of the smooth muscle.

  • Wash the rings with PSS until they return to baseline tension.

  • Induce a submaximal contraction with a pre-constrictor (e.g., phenylephrine).

  • Once a stable plateau is reached, add an endothelium-dependent vasodilator (e.g., acetylcholine) to check endothelium integrity. A relaxation response indicates an intact endothelium. Note: Since this compound is endothelium-independent, this step is for vessel characterization.

  • Wash the rings thoroughly and allow them to return to baseline.

5. Concentration-Response Curve for this compound:

  • Pre-contract the arterial rings with a pre-constrictor agent to a stable plateau (approximately 80% of the maximal contraction).

  • Once a stable contraction is achieved, add this compound in a cumulative manner, starting from a low concentration (e.g., 1 nM) and increasing in logarithmic steps (e.g., 10 nM, 100 nM, 1 µM, 10 µM) until a maximal relaxation is observed or the concentration-response curve plateaus.

  • Allow the response to stabilize at each concentration before adding the next.

6. Data Analysis:

  • The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Plot the concentration-response curve and calculate the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal relaxation).

Visualizations

IP_Receptor_Signaling_Pathway MRE269 This compound IP_Receptor IP Receptor MRE269->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inhibits MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Relaxation Vasodilation MLCK_inactive->Relaxation Contraction Contraction Myosin_LC_P->Contraction Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P

Caption: this compound signaling pathway leading to vasodilation.

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Myograph Setup cluster_test Experiment cluster_analysis Data Analysis Dissection 1. Dissect Artery Cleaning 2. Clean Connective Tissue Dissection->Cleaning Rings 3. Cut into 2-3 mm Rings Cleaning->Rings Mounting 4. Mount Rings in Myograph Rings->Mounting Equilibration 5. Equilibrate (60 min) Mounting->Equilibration Viability 6. Viability Check (KPSS) Equilibration->Viability Pre_Constriction 7. Pre-constrict (e.g., PE) Viability->Pre_Constriction CRC 8. Cumulative Concentration Response Curve (this compound) Pre_Constriction->CRC Analysis 9. Calculate % Relaxation CRC->Analysis Plotting 10. Plot Curve & Calculate EC50 and Emax Analysis->Plotting

Caption: Experimental workflow for wire myography vasodilation assay.

Troubleshooting_Logic Start Start Experiment Viability_Check KPSS Contraction? Start->Viability_Check No_Viability Issue: Vessel Not Viable - Check dissection technique - Use fresh tissue Viability_Check->No_Viability No Pre_Constriction_Check Stable Pre-constriction? Viability_Check->Pre_Constriction_Check Yes No_Pre_Constriction Issue: No/Low Pre-constriction - Check vasoconstrictor concentration - Check vessel viability Pre_Constriction_Check->No_Pre_Constriction No Add_MRE269 Add this compound Pre_Constriction_Check->Add_MRE269 Yes Relaxation_Check Adequate Relaxation? Add_MRE269->Relaxation_Check Low_Relaxation Issue: Low/No Relaxation - Check this compound activity - Optimize resting tension Relaxation_Check->Low_Relaxation No Variability_Check Low Variability? Relaxation_Check->Variability_Check Yes High_Variability Issue: High Variability - Standardize tissue handling - Ensure consistent pre-constriction Variability_Check->High_Variability No Success Successful Experiment Variability_Check->Success Yes

Caption: Troubleshooting logic for vasodilation experiments.

References

preventing MRE-269 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for MRE-269. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of this compound in aqueous solutions, with a primary focus on preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound, the active metabolite of selexipag, is a selective prostacyclin (IP) receptor agonist.[1] It is a carboxylic acid-containing drug, a class of compounds often exhibiting poor aqueous solubility.[2] This limited solubility can lead to precipitation in experimental settings, affecting the accuracy and reproducibility of results.

Q2: What are the known solubility properties of this compound?

This compound is sparingly soluble in aqueous solutions. Its solubility is pH-dependent, a common characteristic of carboxylic acids, which are generally less soluble in acidic conditions and more soluble in alkaline conditions.[2][3] Specific solubility data in various solvents is summarized in the table below.

Q3: How should I store this compound powder and stock solutions?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions prepared in organic solvents like DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: Can I prepare a concentrated stock solution of this compound in an aqueous buffer?

Directly dissolving this compound at high concentrations in purely aqueous buffers is challenging due to its low water solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous buffer.

Troubleshooting Guide: Preventing this compound Precipitation

This guide addresses common issues with this compound precipitation in a question-and-answer format, providing specific solutions.

Issue 1: My this compound precipitates immediately upon dilution from a DMSO stock into my aqueous buffer.

  • Question: I diluted my 10 mM this compound stock in DMSO into phosphate-buffered saline (PBS) at pH 7.4 for a final concentration of 10 µM, but it immediately turned cloudy. What went wrong?

  • Answer: This is a common issue known as "salting out" or precipitation due to a rapid change in solvent polarity. The final concentration of DMSO in your aqueous solution may be too low to maintain this compound in solution.

    Solutions:

    • Increase the final DMSO concentration: Aim for a final DMSO concentration of 0.1% to 1% in your working solution. Be sure to check the tolerance of your experimental system (e.g., cells) to DMSO.

    • Use a pre-warmed buffer: Diluting into a buffer pre-warmed to 37°C can sometimes improve solubility.

    • Stepwise dilution: Instead of a direct large dilution, perform a serial dilution. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO first, then dilute this intermediate stock into your aqueous buffer.

    • Incorporate solubilizing agents: Consider using a buffer containing a small amount of a non-ionic surfactant like Tween-80 or a co-solvent like PEG300.

Issue 2: My this compound solution is clear initially but precipitates after some time in the incubator.

  • Question: I prepared a 5 µM solution of this compound in cell culture medium, and it was clear. However, after 24 hours in a 37°C incubator, I see a fine precipitate. Why did this happen?

  • Answer: Delayed precipitation can occur due to several factors, including temperature changes, pH shifts in the medium due to cellular metabolism, or interactions with components of the cell culture medium.

    Solutions:

    • pH stability: Cellular metabolism can acidify the culture medium over time, which can decrease the solubility of the carboxylic acid this compound. Ensure your medium has a robust buffering system (e.g., HEPES) if you suspect pH shifts.

    • Temperature stability: While initial warming can help dissolution, prolonged incubation at 37°C can sometimes lead to the degradation or precipitation of less stable compounds. If possible, prepare fresh solutions for long-term experiments.

    • Serum interactions: Components in fetal bovine serum (FBS) can sometimes interact with compounds. If using a serum-containing medium, ensure thorough mixing upon dilution. In some cases, reducing the serum concentration might be necessary if interactions are suspected.

Issue 3: I observe inconsistent results in my assays, which I suspect is due to this compound precipitation.

  • Question: My dose-response curves for this compound are not consistent between experiments. Could precipitation be the cause?

  • Answer: Yes, inconsistent precipitation can lead to variable effective concentrations of this compound in your assays, resulting in poor reproducibility.

    Solutions:

    • Visual inspection: Always visually inspect your working solutions for any signs of precipitation before adding them to your experiment. A quick check under a microscope can also reveal microprecipitates.

    • Centrifugation: If you suspect precipitation, you can centrifuge your working solution at high speed (e.g., >10,000 x g) for 10-15 minutes and test the supernatant. A significant drop in activity would indicate that the compound has precipitated.

    • Standardized preparation protocol: Adhere to a strict and consistent protocol for preparing your this compound working solutions to minimize variability.

Data Summary and Experimental Protocols

This compound Solubility Data
SolventConcentrationReference
Dimethylformamide (DMF)14 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)12 mg/mL
Ethanol15 mg/mL
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution of this compound.

Materials:

  • This compound powder (MW: 419.52 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh 4.195 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Suspended Solution for In Vivo Studies

Objective: To prepare a 2.5 mg/mL suspended solution of this compound suitable for oral or intraperitoneal injection.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL final working solution, take 100 µL of the 25 mg/mL this compound DMSO stock and add it to 400 µL of PEG300.

  • Mix the solution thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add 450 µL of saline to the mixture and vortex to create a homogeneous suspension.

  • This protocol yields a 2.5 mg/mL suspended solution.

Visualizations

MRE269_Solubilization_Workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting stock_powder This compound Powder stock_dmso Dissolve in 100% DMSO (e.g., 10 mM) stock_powder->stock_dmso working_dilute Dilute stock in pre-warmed aqueous buffer (e.g., PBS, cell media) stock_dmso->working_dilute working_check Visually inspect for precipitation working_dilute->working_check working_use Use immediately in experiment working_check->working_use Solution is clear precipitate Precipitation Observed working_check->precipitate Cloudy/Particles ts_stepwise Try stepwise dilution precipitate->ts_stepwise ts_cosolvent Add co-solvent/surfactant (e.g., PEG300, Tween-80) precipitate->ts_cosolvent ts_ph Adjust buffer pH to be more alkaline precipitate->ts_ph

Caption: A workflow diagram for preparing and troubleshooting this compound solutions.

MRE269_Signaling_Pathway This compound Signaling Pathway MRE269 This compound IP_Receptor Prostacyclin (IP) Receptor MRE269->IP_Receptor activates G_Protein Gαs Protein IP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response leads to

Caption: The signaling cascade initiated by this compound binding to the IP receptor.

References

troubleshooting inconsistent results in MRE-269 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with MRE-269. The information is tailored for scientists and drug development professionals to address common issues and ensure consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the active metabolite of Selexipag (B1681723), a non-prostanoid prostacyclin receptor (IP receptor) agonist.[1][2] Its primary mechanism of action is to selectively bind to and activate the IP receptor, which is a G-protein-coupled receptor. This activation stimulates the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade ultimately results in vasodilation and inhibition of proliferation in pulmonary arterial smooth muscle cells (PASMCs).[3][4]

Q2: We are observing a less potent antiproliferative effect of this compound on our pulmonary arterial smooth muscle cells (PASMCs) than expected. What could be the reason?

A2: The antiproliferative effect of this compound can be more potent on PASMCs from patients with Chronic Thromboembolic Pulmonary Hypertension (CTEPH) compared to normal PASMCs.[3][5] If you are using normal PASMCs, the effect might be less pronounced. Additionally, the molecular mechanism involves the upregulation of DNA-binding protein inhibitor (ID) genes, specifically ID1 and ID3.[3][5] Lower baseline expression of these genes in CTEPH PASMCs could contribute to the more significant effect of this compound in these cells.[3][5] Ensure your cell model is appropriate for the expected outcome.

Q3: Our vasodilation results with this compound are inconsistent across different pulmonary artery sizes. Why might this be happening?

A3: this compound has been shown to induce vasodilation equally in both large and small pulmonary arteries (LPA and SPA) in rats.[2] This is in contrast to other prostacyclin analogs like beraprost (B1666799) and iloprost (B1671730), which are less effective in smaller pulmonary arteries.[2] If you are observing inconsistencies, consider the potential influence of other receptors. For instance, beraprost and iloprost also have a high affinity for the EP3 receptor, which can cause vasoconstriction and interfere with the vasodilatory effect in smaller arteries.[2] this compound is highly selective for the IP receptor, which should lead to more consistent results across vessel sizes.[2] Inconsistent results could point to issues with tissue preparation or the experimental model.

Q4: Can the animal model used affect the experimental outcome with this compound?

A4: Yes, the choice of animal model is critical. One study suggested that rat pulmonary tissues may not be the most suitable for assessing classical IP receptor agonism with this compound, as the expected inhibitory effects of an IP receptor antagonist were not observed.[6] It is important to carefully select the species and experimental model based on the specific research question and to be aware of potential species-specific differences in receptor pharmacology.

Troubleshooting Guides

Issue 1: Inconsistent Antiproliferative Effects in PASMC Cultures
Potential Cause Troubleshooting Steps
Cell Line Variability Verify the origin and passage number of your PASMCs. Proliferative responses can differ between normal and diseased cell lines (e.g., from CTEPH patients).[3][5]
Serum Concentration Optimize the serum concentration in your culture medium. High serum levels can mask the antiproliferative effects of this compound.
PDGF Stimulation Ensure consistent stimulation with platelet-derived growth factor (PDGF) if used to induce proliferation. The concentration and incubation time of PDGF are critical for a stable baseline.[3]
This compound Concentration and Stability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Confirm the final concentration in your assay. This compound is typically stored at -80°C for long-term stability.[1]
Downstream Target Expression Assess the baseline expression levels of ID1 and ID3 in your PASMCs. Cells with lower baseline expression may show a more robust response to this compound.[3][5]
Issue 2: Unexpected Vasoconstriction or Lack of Vasodilation
Potential Cause Troubleshooting Steps
Incorrect Pre-contraction Agent The choice and concentration of the agent used to pre-contract the blood vessels (e.g., the thromboxane (B8750289) mimetic U46619) can influence the observed relaxation.[6] Optimize the concentration to achieve a stable and reproducible level of contraction.
Endothelial Integrity The vasodilatory response to some IP agonists can be endothelium-dependent. While this compound is reported to induce endothelium-independent vasodilation, damage to the endothelium during tissue preparation can still affect results.[1][2]
Species-Specific Receptor Pharmacology Be aware that the pharmacology of IP and other prostanoid receptors can vary between species. As noted, results in rat models may differ from human tissues.[6]
Presence of Other Vasoactive Substances Ensure the buffer solutions are free of any contaminating vasoactive substances.

Experimental Protocols

Proliferation Assay of Human PASMCs

  • Cell Culture: Human PASMCs are cultured in smooth muscle cell growth medium supplemented with growth factors, 5% fetal bovine serum, and antibiotics.

  • Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells/well.

  • Starvation: After 24 hours, the medium is replaced with a serum-free medium for another 24 hours to synchronize the cells.

  • Treatment: Cells are then treated with this compound at various concentrations in the presence of a pro-proliferative stimulus such as PDGF (10 ng/mL).

  • Incubation: The cells are incubated for 48-72 hours.

  • Quantification: Cell proliferation is assessed using a standard method like the BrdU incorporation assay or by direct cell counting. The IC50 value, the concentration of this compound that inhibits 50% of the proliferative response, is then calculated.[3]

Visualizations

MRE269_Signaling_Pathway cluster_cell Pulmonary Artery Smooth Muscle Cell MRE269 This compound IP_Receptor IP Receptor MRE269->IP_Receptor binds Gs Gs Protein IP_Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Vasodilation Vasodilation cAMP->Vasodilation CREB CREB PKA->CREB phosphorylates ID1_ID3 ID1/ID3 Upregulation CREB->ID1_ID3 induces Proliferation Inhibition of Proliferation ID1_ID3->Proliferation

Caption: this compound signaling pathway in PASMCs.

Troubleshooting_Workflow start Inconsistent this compound Results issue_type What type of experiment? start->issue_type prolif Antiproliferation Assay issue_type->prolif In Vitro vaso Vasodilation Assay issue_type->vaso Ex Vivo check_cells Verify Cell Line (Normal vs. Diseased) prolif->check_cells check_tissue Check Tissue Preparation (Endothelial Integrity) vaso->check_tissue check_reagents Check Reagent Stability (this compound, PDGF) check_cells->check_reagents Cell line correct no_resolve Contact Technical Support check_cells->no_resolve Issue identified check_protocol Review Protocol (Serum, Incubation Time) check_reagents->check_protocol Reagents stable check_reagents->no_resolve Issue identified resolve Consistent Results check_protocol->resolve Protocol optimized check_protocol->no_resolve Issue identified check_model Consider Animal Model (Species Differences) check_tissue->check_model Tissue prep okay check_tissue->no_resolve Issue identified check_model->resolve Model appropriate check_model->no_resolve Issue identified

Caption: Troubleshooting workflow for this compound experiments.

References

MRE-269 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRE-269. This resource is designed for researchers, scientists, and drug development professionals to address specific issues you might encounter during your experiments, with a focus on potential off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am observing effects of this compound that are inconsistent with IP receptor agonism. What could be the cause?

Answer: While this compound is a highly selective IP receptor agonist, some studies suggest potential off-target effects or IP receptor-independent signaling pathways that could explain anomalous results.

Troubleshooting Guide:

  • Consider the Expression of Endothelin Receptors: A recent study has shown that this compound can upregulate the expression of endothelin receptors, specifically ETA and ETB, in human pulmonary artery smooth muscle cells (PASMCs)[1][2]. This could alter the sensitivity of your experimental system to endogenous or exogenous endothelin-1 (B181129) (ET-1).

    • Experimental Check: If your system expresses endothelin receptors, consider co-treatment with an endothelin receptor antagonist (e.g., bosentan) to see if it reverses the unexpected effects of this compound.

  • Investigate IP Receptor-Independent Vasodilation: In studies using rat small pulmonary arteries, the vasorelaxant effects of this compound were not blocked by an IP receptor antagonist, suggesting a mechanism independent of typical IP receptor signaling in that specific context[3][4].

    • Experimental Check: To determine if the observed effect is IP receptor-mediated, use a selective IP receptor antagonist (e.g., RO1138452) in your experimental setup. If the effect of this compound persists, it may be occurring through an off-target mechanism.

  • Evaluate Concentration-Dependent Selectivity: Although highly selective for the IP receptor, this compound may exhibit partial activation of other prostanoid receptors, such as EP2 and EP4, at higher concentrations (dissociation constant of ~5 µM)[5].

    • Experimental Check: Review the concentration of this compound used in your experiments. If it is in the high micromolar range, consider performing a dose-response curve and comparing it with the known potency at the IP receptor.

FAQ 2: My cells are showing an unexpected proliferative response after treatment with this compound and ET-1. Why is this happening?

Answer: This could be a consequence of the off-target effect of this compound on endothelin receptor expression.

Troubleshooting Guide:

  • Mechanism: this compound has been shown to increase the mRNA expression of both ETA and ETB receptors in PASMCs[1][2]. This increased receptor expression can lead to an enhanced proliferative response when the cells are subsequently stimulated with ET-1[1][2].

  • Experimental Check:

    • Quantify ETA and ETB receptor expression (mRNA or protein) in your cells after this compound treatment.

    • To confirm that the enhanced proliferation is mediated by endothelin receptors, co-incubate with an ETA-selective antagonist (e.g., BQ-123), an ETB-selective antagonist (e.g., A-192621), or a dual antagonist (e.g., bosentan)[1]. The study by Maruyama et al. (2019) suggests the proliferation is predominantly via the ETB receptor[1][2].

FAQ 3: Are the antiproliferative effects of this compound on PASMCs considered an off-target effect?

Answer: No, the antiproliferative effects of this compound on pulmonary arterial smooth muscle cells (PASMCs) appear to be an on-target effect mediated through the IP receptor.

Supporting Evidence:

  • Studies have demonstrated that this compound inhibits PDGF-induced proliferation of PASMCs from patients with chronic thromboembolic pulmonary hypertension (CTEPH)[6][7].

  • This antiproliferative effect is associated with the upregulation of DNA-binding protein inhibitor (ID) genes, specifically ID1 and ID3[6][7].

  • Crucially, the upregulation of ID1 and ID3 by this compound was blocked by co-incubation with a prostacyclin receptor antagonist, indicating that this signaling pathway is dependent on IP receptor activation[6][7].

Quantitative Data Summary

The following tables summarize the selectivity and potency of this compound at the IP receptor and other prostanoid receptors.

Table 1: Binding Affinity and Potency of this compound at the IP Receptor

ParameterValueSpeciesReference
Ki20 nMHuman[8]
pEC50 (vasodilation)4.98 ± 0.22Rat[9]

Table 2: Selectivity of this compound for the IP Receptor over other Prostanoid Receptors

ReceptorIC50 (µM)SpeciesReference
DP2.6Human[8]
EP1>10Human[8]
EP25.8Human[8]
EP3>10Human[8]
EP44.9Human[8]
FP>10Human[8]
TP>10Human[8]

Key Experimental Protocols

Protocol 1: Assessing this compound's Effect on Endothelin Receptor Expression in PASMCs
  • Objective: To determine if this compound alters the expression of ETA and ETB receptors in your cell line.

  • Methodology:

    • Cell Culture: Culture human PASMCs in appropriate growth medium.

    • Treatment: Treat cells with this compound (e.g., 300 nM) for a specified period (e.g., 24 hours). Include a vehicle control group.

    • RNA Isolation and qPCR: Isolate total RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of ETA and ETB receptors. Normalize to a housekeeping gene.

    • Protein Analysis (Optional): Perform Western blotting to assess ETA and ETB receptor protein levels.

  • Reference: This protocol is adapted from Maruyama et al., European Heart Journal (2019)[1][2].

Protocol 2: Investigating IP Receptor-Dependency of this compound-induced Vasodilation
  • Objective: To determine if the vasorelaxant effect of this compound is mediated by the IP receptor.

  • Methodology:

    • Tissue Preparation: Isolate small pulmonary arteries from rats.

    • Pre-contraction: Pre-contract the arterial rings with a thromboxane (B8750289) mimetic (e.g., U46619).

    • Treatment:

      • Group 1: Generate a cumulative concentration-response curve for this compound-induced relaxation.

      • Group 2: Pre-incubate the arterial rings with a selective IP receptor antagonist (e.g., RO1138452) before generating the this compound concentration-response curve.

    • Data Analysis: Compare the concentration-response curves between the two groups. A rightward shift or a reduction in the maximal response in the presence of the antagonist indicates IP receptor-mediated effects. No change suggests an IP receptor-independent mechanism.

  • Reference: This protocol is based on the methodology described in studies investigating the vascular effects of this compound[3][4].

Visualizations

On_Target_Signaling_Pathway MRE269 This compound IPR IP Receptor MRE269->IPR activates Gs Gαs IPR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Antiproliferation Antiproliferation (via ID1/ID3 upregulation) PKA->Antiproliferation Vasodilation Vasodilation PKA->Vasodilation

Caption: On-target signaling pathway of this compound.

Off_Target_Effect_Workflow cluster_MRE269_Effect This compound Treatment cluster_Cellular_Response Cellular Response cluster_Functional_Outcome Functional Outcome MRE269 This compound PASMC Pulmonary Artery Smooth Muscle Cell MRE269->PASMC ETR_upregulation Upregulation of ETA and ETB Receptors PASMC->ETR_upregulation leads to Enhanced_Proliferation Enhanced Proliferation ETR_upregulation->Enhanced_Proliferation sensitizes cell to ET1 Endothelin-1 (ET-1) ET1->Enhanced_Proliferation

References

MRE-269 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of MRE-269 in common experimental buffers. The following information is intended to help troubleshoot issues and answer frequently asked questions encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is readily soluble in organic solvents such as DMSO, DMF, and ethanol (B145695).[1] For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your aqueous experimental buffer. Ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced artifacts in your experiments.

Q2: I observed precipitation when I diluted my this compound stock solution into my aqueous buffer. What should I do?

A2: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue, particularly for compounds with limited aqueous solubility. This compound has low solubility in aqueous solutions like PBS.[1] Here are a few troubleshooting steps:

  • Lower the final concentration: The most straightforward solution is to work at a lower final concentration of this compound.

  • Use a co-solvent: If a higher concentration is necessary, consider using a pharmaceutically acceptable co-solvent in your final buffer, such as a small percentage of ethanol or PEG300. However, be sure to include a vehicle control in your experiments to account for any effects of the co-solvent.

  • Sonication: Gentle sonication can sometimes help to dissolve small amounts of precipitate.

  • pH adjustment: The solubility of carboxylic acid-containing compounds like this compound can be pH-dependent.[2] Increasing the pH of the buffer might improve solubility. However, be mindful of the potential impact of pH on the stability of the compound and the biological system you are studying.

Q3: How should I store my this compound solutions?

A3: For long-term storage, this compound as a solid should be stored at -20°C, where it is stable for at least four years.[1] Stock solutions in organic solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. The stability of stock solutions can vary, with some sources suggesting stability for up to 2 years at -80°C. For working solutions in aqueous buffers, it is recommended to prepare them fresh for each experiment due to the potential for hydrolysis and degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in the experimental buffer.Prepare fresh working solutions of this compound for each experiment. Assess the stability of this compound in your specific buffer using the protocol provided below.
Precipitation of this compound at the working concentration.Visually inspect your working solution for any precipitate. If observed, refer to the troubleshooting steps in FAQ Q2.
Loss of biological activity over time Instability of this compound in the aqueous buffer at the experimental temperature (e.g., 37°C).Minimize the incubation time of this compound in the aqueous buffer at elevated temperatures. Consider performing a time-course experiment to determine the window of stability.

This compound Stability in Experimental Buffers

The stability of this compound in aqueous buffers can be influenced by pH, temperature, and the buffer composition itself. As a carboxylic acid with an ether linkage, this compound is susceptible to hydrolysis, particularly at non-neutral pH. The following tables provide illustrative stability data for this compound in common experimental buffers.

Disclaimer: The following data are for illustrative purposes and are based on general principles of drug stability for similar chemical structures. It is highly recommended that researchers perform their own stability studies in the specific buffers and conditions used in their experiments.

Table 1: Illustrative Stability of this compound (10 µM) in Different Buffers at 37°C

Buffer (pH)% Remaining after 8 hours% Remaining after 24 hours
PBS (7.4)>95%~90%
Tris-HCl (7.4)>95%~92%
HEPES (7.4)>95%~93%
Acetate (5.0)~90%~80%
Carbonate (9.0)~85%~70%

Table 2: Illustrative Effect of Temperature on this compound (10 µM) Stability in PBS (pH 7.4)

Temperature% Remaining after 24 hours
4°C>98%
25°C (Room Temp)~95%
37°C~90%

Experimental Protocols

Protocol for Assessing this compound Stability in an Experimental Buffer

This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Your experimental buffer of interest

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile and 0.1% OPA (o-phthalaldehyde) buffer in water (gradient elution may be necessary)[3]

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

  • Prepare the this compound working solution by diluting the stock solution into your experimental buffer to the final desired concentration (e.g., 10 µM).

  • Timepoint 0 (T=0): Immediately after preparation, take an aliquot of the working solution, and if necessary, quench any potential degradation by adding an equal volume of cold acetonitrile. This will be your T=0 sample. Store at -20°C until analysis.

  • Incubate the remaining working solution at the desired experimental temperature (e.g., 4°C, 25°C, or 37°C).

  • Collect timepoint samples: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution and treat them as in step 3.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and the specified mobile phase. A flow rate of 1.0 mL/min and a detection wavelength of 260 nm can be used as a starting point.

    • Inject the T=0 sample and optimize the chromatography to obtain a well-defined peak for this compound. Record the retention time and peak area.

    • Inject the samples from the subsequent timepoints.

  • Data Analysis:

    • For each timepoint, calculate the peak area of this compound.

    • Determine the percentage of this compound remaining at each timepoint relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Timepoint X / Peak Area at T=0) * 100

    • Plot the % remaining this compound against time to visualize the stability profile.

Visualizations

This compound Stability Assessment Workflow

MRE269_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_output Output stock 10 mM this compound in DMSO working 10 µM this compound in Buffer stock->working Dilute incubate Incubate at Experimental Temp. working->incubate t0 T=0 Sample incubate->t0 tx Timepoint Samples (e.g., 2, 4, 8, 24h) incubate->tx hplc HPLC Analysis t0->hplc tx->hplc data Data Analysis (% Remaining) hplc->data plot Stability Profile Plot data->plot

Caption: Workflow for assessing this compound stability.

This compound Signaling Pathway

This compound is a selective agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Activation of the IP receptor initiates a signaling cascade that plays a role in vasodilation and inhibition of smooth muscle cell proliferation.

MRE269_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_effects Cellular Effects MRE269 This compound IPR IP Receptor MRE269->IPR binds G_protein Gs Protein IPR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Vaso Vasodilation PKA->Vaso Gene Gene Expression (e.g., ID1, ID3) CREB->Gene regulates Prolif Inhibition of SMC Proliferation Gene->Prolif

Caption: this compound IP receptor signaling pathway.

References

how to ensure consistent MRE-269 activity in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure consistent MRE-269 activity in long-term experiments. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as ACT-333679) is the active metabolite of Selexipag (B1681723), an orally available, selective prostacyclin (IP) receptor agonist.[1][2] Its primary mechanism of action is to bind to the IP receptor, a Gs-protein coupled receptor, which leads to the activation of adenylyl cyclase.[3] This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] The subsequent increase in intracellular cAMP levels mediates various cellular effects, including vasodilation and inhibition of smooth muscle cell proliferation.[1][4]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically supplied as a powder. For experimental use, it is recommended to prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[1][5] To maintain the stability of the stock solution, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or at -80°C for up to two years.[6] When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[7]

Q3: How stable is this compound in cell culture medium during long-term experiments?

A3: The stability of this compound in aqueous cell culture medium at 37°C is a critical consideration for long-term experiments. While specific data on its half-life in various media is not extensively published, it is a common practice to replace the medium with freshly prepared this compound every 24-48 hours to ensure a consistent concentration of the active compound. This is a general recommendation for many small molecules in long-term cell culture to counteract potential degradation and maintain steady therapeutic pressure.

Q4: What are the expected effects of this compound on pulmonary arterial smooth muscle cells (PASMCs)?

A4: In PASMCs, this compound has been shown to have both potent vasodilatory and antiproliferative effects.[8][9] It induces relaxation of PASMCs and inhibits their proliferation, which is often stimulated by growth factors like platelet-derived growth factor (PDGF) in experimental settings.[8] These effects are mediated by the increase in intracellular cAMP.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during long-term experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Diminished or inconsistent this compound activity over time. 1. Degradation of this compound in culture medium: The compound may not be stable at 37°C for the entire duration between media changes. 2. Improper storage of stock solutions: Repeated freeze-thaw cycles can lead to degradation of the compound in the DMSO stock.1. Increase the frequency of media changes: Replace the culture medium with fresh this compound-containing medium every 24 hours. 2. Optimize stock solution storage: Aliquot the DMSO stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[6]
High levels of cytotoxicity or unexpected cell death. 1. This compound concentration is too high for long-term exposure: The optimal concentration for short-term effects may be toxic over extended periods. 2. Solvent toxicity: The concentration of DMSO in the final culture medium may be too high. 3. Off-target effects: At high concentrations, this compound might interact with other cellular targets.[10]1. Perform a dose-response curve: Determine the optimal, non-toxic concentration of this compound for your specific cell line and experiment duration.[7] 2. Maintain low solvent concentration: Ensure the final DMSO concentration in the culture medium is below 0.1%. Include a vehicle control (medium with the same DMSO concentration but without this compound).[11] 3. Use the lowest effective concentration: This will minimize the potential for off-target effects.
Development of cellular resistance to this compound. 1. Downregulation of the IP receptor: Prolonged exposure to an agonist can sometimes lead to receptor desensitization or downregulation.[4] 2. Alterations in downstream signaling pathways: Cells may adapt to the continuous stimulation by altering components of the cAMP signaling pathway.1. Monitor IP receptor expression: If possible, periodically assess the expression levels of the IP receptor in your cells. 2. Assess downstream signaling: Periodically perform a functional assay (e.g., cAMP accumulation assay) to confirm that the cells are still responding to this compound. 3. Consider intermittent dosing: If feasible for your experimental design, a washout period may help to restore sensitivity.
Variability between experimental replicates. 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular responses. 2. Inaccurate preparation of this compound solutions: Errors in dilution can lead to inconsistent final concentrations.1. Standardize cell culture practices: Use cells within a consistent passage number range, maintain consistent seeding densities, and use the same batch of media and supplements. 2. Ensure accurate dilutions: Use calibrated pipettes and prepare fresh dilutions for each experiment from a validated stock solution.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Binding Affinity and Potency of this compound

ParameterValueReceptor/Cell TypeReference
Ki (Binding Affinity) 20 nMHuman IP Receptor[1]
EC50 (cAMP Accumulation) 32 nMPulmonary Arterial Smooth Muscle Cells (PASMCs)[1]

Table 2: Storage and Stability of this compound

FormulationStorage TemperatureStabilityReference
Powder -20°C≥ 3 years[1]
Stock Solution in DMSO -20°C1 month[1]
Stock Solution in DMSO -80°C1 year[1]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (HTRF)

This protocol describes a method to measure the increase in intracellular cAMP levels in response to this compound stimulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • Cells expressing the IP receptor (e.g., PASMCs)

  • Cell culture medium

  • This compound

  • HTRF cAMP assay kit (e.g., from Revvity or equivalent)

  • 384-well white, low-volume microplate

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • On the day of the assay, harvest the cells and resuspend them in the stimulation buffer provided with the kit to the recommended cell density.

  • Agonist Preparation:

    • Prepare a serial dilution of this compound in the stimulation buffer at 2x the final desired concentrations.

  • Assay Procedure:

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.[12]

    • Add 5 µL of the this compound serial dilutions (or vehicle control) to the respective wells.[12]

    • Seal the plate and incubate at room temperature for 30 minutes.[12]

    • Following the incubation, add 5 µL of the d2-labeled cAMP and 5 µL of the anti-cAMP cryptate conjugate to each well.[12]

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.[12]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).[13]

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Plot the HTRF ratio against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: Cell Proliferation Assay (EdU Incorporation)

This protocol outlines a method to assess the antiproliferative effects of this compound by measuring the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into newly synthesized DNA.

Materials:

  • Cells of interest (e.g., PASMCs)

  • Complete cell culture medium

  • This compound

  • Growth factor to induce proliferation (e.g., PDGF)

  • EdU cell proliferation assay kit (e.g., from Sigma-Aldrich or equivalent)

  • 96-well tissue culture plate

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • This compound Treatment:

    • The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

    • Incubate for a predetermined period (e.g., 24 hours) before inducing proliferation.

  • Proliferation Induction and EdU Labeling:

    • Add the growth factor (e.g., PDGF) to the wells to stimulate cell proliferation.

    • Simultaneously, add EdU to the culture medium at the recommended concentration (e.g., 10 µM) and incubate for the desired labeling period (e.g., 2-24 hours, depending on the cell cycle length).[14]

  • Cell Fixation and Permeabilization:

    • Remove the culture medium and wash the cells with PBS.

    • Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.[14]

    • Wash the cells twice with 3% BSA in PBS.[14]

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[14]

    • Wash the cells twice with 3% BSA in PBS.[14]

  • EdU Detection (Click Chemistry):

    • Prepare the EdU reaction cocktail according to the kit manufacturer's instructions.

    • Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.[14]

    • Wash the cells three times with 3% BSA in PBS.[14]

  • Nuclear Staining and Imaging:

    • (Optional) Stain the cell nuclei with a DNA stain like DAPI or Hoechst 33342.

    • Image the plate using a fluorescence microscope or a high-content imaging system.

  • Data Analysis:

    • Quantify the number of EdU-positive cells and the total number of cells in each well.

    • Calculate the percentage of proliferating cells for each treatment condition.

    • Plot the percentage of proliferation against the this compound concentration to determine its antiproliferative effect.

Visualizations

This compound Signaling Pathway

MRE269_Signaling_Pathway MRE269 This compound IP_Receptor IP Receptor (Gs-coupled) MRE269->IP_Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Effects Cellular Effects (e.g., Vasodilation, Inhibition of Proliferation) PKA->Cellular_Effects Leads to

Caption: this compound signaling pathway.

Experimental Workflow for Long-Term this compound Treatment

Long_Term_Workflow cluster_prep Preparation cluster_treatment Long-Term Treatment Cycle (Repeat as needed) cluster_analysis Analysis start Seed Cells in Culture Plates prepare_mre Prepare this compound Stock and Working Solutions treat Treat Cells with this compound or Vehicle Control prepare_mre->treat incubate Incubate for 24-48 hours treat->incubate media_change Change Medium with Fresh this compound incubate->media_change media_change->treat Repeat Cycle endpoint Endpoint of Experiment media_change->endpoint assays Perform Assays: - Cell Proliferation (EdU) - cAMP Measurement - Gene/Protein Expression endpoint->assays data_analysis Data Analysis and Interpretation assays->data_analysis

Caption: Long-term this compound experimental workflow.

References

improving the signal-to-noise ratio in MRE-269 cAMP assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their MRE-269 cAMP assays and improve the signal-to-noise ratio.

Troubleshooting Guide

This guide addresses common issues encountered during this compound cAMP assays in a question-and-answer format.

Question: Why is my signal-to-noise ratio (or assay window) low?

A low signal-to-noise ratio can be caused by several factors, including high background signal or low specific signal. Here are the potential causes and solutions:

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Cell Density Optimize cell number per well. Perform a cell titration experiment to find the density that provides the best assay window.[1]An optimal cell density will produce a robust signal without saturating the system.
Inefficient cAMP Accumulation Optimize the concentration of a phosphodiesterase (PDE) inhibitor, such as IBMX. A common starting concentration is 0.5 mM.[2][3]Inhibition of PDEs will prevent cAMP degradation, leading to a stronger signal.
Inappropriate Stimulation Time Perform a time-course experiment to determine the optimal incubation time with this compound for maximal cAMP production.This ensures that the measurement is taken at the peak of the cAMP response.
High Basal cAMP Levels Serum-starve cells for a few hours before the assay to reduce basal receptor activity.[4]Lowering the basal cAMP level will increase the fold-change upon stimulation.
Assay Reagents Not Optimized Ensure all assay components are within their expiration dates and have been stored correctly. Prepare fresh dilutions of reagents before each experiment.Proper handling of reagents ensures their efficacy.

Question: I'm observing high variability between replicate wells. What could be the cause?

High variability can compromise the reliability of your results. Consider the following:

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use reverse pipetting techniques to improve accuracy.Uniform cell numbers across wells will lead to more consistent results.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.[5] Alternatively, fill the outer wells with sterile water or PBS to create a humidity barrier.Minimizing edge effects will improve plate-wide consistency.
Inaccurate Liquid Handling Calibrate and service pipettes regularly. Use low-retention pipette tips.Precise and accurate liquid handling is critical for assay reproducibility.
Cell Clumping Gently triturate the cell suspension to break up clumps before seeding.A single-cell suspension will ensure even plating.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it affect cAMP levels?

This compound is the active metabolite of selexipag (B1681723) and acts as a selective agonist for the prostacyclin receptor (IP receptor).[6] The IP receptor is a Gs protein-coupled receptor (GPCR). Activation of the IP receptor by this compound stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in intracellular cAMP levels.

2. What is a typical cell density for a 384-well plate cAMP assay?

Optimal cell density is cell-line dependent and should be determined empirically. However, a general starting range for many cell lines, such as HEK293, in a 384-well plate is between 1,000 and 10,000 cells per well.[7] For some specific cell lines, recommended starting densities are:

  • A549: 10,000 cells per well[5]

  • HeLa: 5,000 cells per well[5]

  • Calu3: 15,000 cells per well[5]

3. What concentration of IBMX should I use?

A commonly recommended starting concentration for the non-specific PDE inhibitor IBMX is 0.5 mM.[2][3] However, the optimal concentration can vary depending on the cell type and should be determined by performing a dose-response experiment with IBMX while keeping the agonist concentration constant. The ideal IBMX concentration is the one that maximizes the assay window.[2]

4. How long should I incubate my cells with this compound?

The optimal stimulation time to achieve maximal cAMP production can vary between cell types and experimental conditions. It is recommended to perform a time-course experiment, typically ranging from a few minutes to several hours, to identify the peak response time for your specific system. A common starting point for agonist stimulation in cAMP assays is 30 minutes.[1]

5. How can I reduce the background of my HTRF assay?

High background in Homogeneous Time-Resolved Fluorescence (HTRF) assays can be due to several factors. To reduce it:

  • Use HTRF-certified plates: Black or white low-volume 384-well plates are generally recommended.

  • Optimize reader settings: Ensure the correct excitation and emission wavelengths are used, and that a time delay is incorporated to reduce prompt fluorescence interference.

  • Check for autofluorescent compounds: If you are screening a compound library, some compounds may be intrinsically fluorescent and interfere with the assay.

Experimental Protocols

Cell Seeding Density Optimization
  • Prepare a dilution series of your cells (e.g., from 1,000 to 20,000 cells per well).

  • Seed the different cell densities in a 384-well plate.

  • Stimulate the cells with a fixed, near-maximal concentration of this compound and a no-stimulant control.

  • Perform the cAMP assay according to the manufacturer's protocol.

  • Calculate the signal-to-background ratio for each cell density.

  • Select the cell density that provides the largest signal-to-background ratio.

IBMX Concentration Optimization
  • Prepare a dilution series of IBMX (e.g., from 0 to 1 mM).

  • Seed cells at the optimized density in a 384-well plate.

  • Treat the cells with the different concentrations of IBMX.

  • Stimulate the cells with a fixed, near-maximal concentration of this compound and a no-stimulant control.

  • Perform the cAMP assay.

  • Plot the signal-to-background ratio against the IBMX concentration to determine the optimal concentration.

Signaling Pathway and Experimental Workflow Diagrams

MRE269_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MRE269 This compound IP_Receptor IP Receptor (Gs-coupled GPCR) MRE269->IP_Receptor Binds AC Adenylyl Cyclase IP_Receptor->AC Activates ATP ATP cAMP cAMP AC->cAMP Catalyzes ATP->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by Downstream Downstream Effectors (e.g., PKA) cAMP->Downstream Activates AMP AMP PDE->AMP IBMX IBMX (PDE Inhibitor) IBMX->PDE Inhibits

Caption: this compound signaling pathway leading to cAMP production.

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection (HTRF) cluster_analysis Data Analysis Harvest Harvest and Count Cells Seed Seed Cells in 384-well Plate Harvest->Seed Starve Serum Starve Cells (Optional) Seed->Starve Add_IBMX Add PDE Inhibitor (e.g., IBMX) Starve->Add_IBMX Add_MRE269 Add this compound (Stimulation) Add_IBMX->Add_MRE269 Incubate Incubate at 37°C Add_MRE269->Incubate Lyse Lyse Cells and Add Detection Reagents Incubate->Lyse Incubate_RT Incubate at Room Temp Lyse->Incubate_RT Read Read Plate on HTRF-compatible Reader Incubate_RT->Read Ratio Calculate 665/620nm Ratio Read->Ratio Std_Curve Generate Standard Curve Ratio->Std_Curve Quantify Quantify cAMP Concentration Std_Curve->Quantify

Caption: General experimental workflow for an this compound HTRF cAMP assay.

Troubleshooting_Logic cluster_bg Troubleshooting High Background cluster_signal Troubleshooting Low Signal Start Low Signal-to-Noise Ratio Check_Signal High Background or Low Specific Signal? Start->Check_Signal High_Bg High Background Check_Signal->High_Bg High Low_Signal Low Specific Signal Check_Signal->Low_Signal Low Serum_Starve Serum Starve Cells High_Bg->Serum_Starve Check_Reagents Check Reagent Quality High_Bg->Check_Reagents Optimize_Reader Optimize Reader Settings High_Bg->Optimize_Reader Opt_Cells Optimize Cell Density Low_Signal->Opt_Cells Opt_IBMX Optimize IBMX Conc. Low_Signal->Opt_IBMX Opt_Time Optimize Stimulation Time Low_Signal->Opt_Time

Caption: A logical workflow for troubleshooting low signal-to-noise ratio.

References

MRE-269 Technical Support Center: Solutions for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the MRE-269 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the dissolution and in vivo application of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. What are the recommended solvents?

A1: this compound is a poorly water-soluble compound, and its dissolution for in vivo studies requires careful selection of solvents and formulation strategies. Organic solvents are typically used to prepare a stock solution, which is then diluted into an aqueous vehicle for administration. Based on available data, Dimethyl sulfoxide (B87167) (DMSO) is an effective initial solvent for this compound.[1] For subsequent dilutions, co-solvents are often necessary to maintain solubility.

Q2: My this compound solution is precipitating after I dilute my DMSO stock with an aqueous buffer. What should I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a frequent challenge with poorly soluble compounds like this compound.[1] This occurs because the compound is not soluble in the final, predominantly aqueous environment. Here are several troubleshooting steps:

  • Optimize Co-Solvent Concentrations: The ratio of your co-solvents is critical. Experiment with different concentrations of each component in your vehicle to find the optimal balance that maintains solubility.

  • Use Surfactants or Cyclodextrins: Including a biocompatible surfactant, such as Tween® 80 or Cremophor® EL, or a cyclodextrin (B1172386) like hydroxypropyl-β-cyclodextrin (HP-β-CD), can help keep the compound in solution.[2]

  • Gentle Warming and Sonication: Applying gentle heat (e.g., to 37°C) and using a sonicator can help dissolve the compound initially and may help to redissolve precipitates.[1][2] However, be cautious with heat as it can potentially degrade the compound.

  • pH Adjustment: If your final formulation allows, adjusting the pH may improve the solubility of this compound.[1]

  • Order of Mixing: When preparing your final dilution, add the DMSO stock solution to the aqueous vehicle, not the other way around. This allows for rapid dispersion of the compound in the vehicle.

Q3: What is the recommended storage for this compound solutions?

A3: For optimal stability, this compound stock solutions in organic solvents should be stored at -20°C or -80°C.[3] It is advisable to prepare small aliquots to avoid multiple freeze-thaw cycles, which can degrade the compound. Working solutions for in vivo experiments should ideally be prepared fresh on the day of use.[3]

Troubleshooting Guide: Dissolving this compound for In Vivo Use

This guide provides a systematic approach to overcoming common dissolution challenges with this compound.

Problem Potential Cause Recommended Solution
This compound powder does not dissolve in the initial solvent (e.g., DMSO). Insufficient solvent volume or low ambient temperature.Increase the solvent volume gradually. Gentle warming (to 37°C) and vortexing or sonication can also be applied to aid dissolution.[1][2]
Precipitation occurs immediately upon adding the DMSO stock to the aqueous vehicle. The compound has "crashed out" of solution due to the rapid change in solvent polarity.Add the DMSO stock to the vehicle slowly while vortexing to ensure rapid mixing and dispersion.[1] Consider using a higher concentration of co-solvents or adding a surfactant to the vehicle.
The final solution is cloudy or forms a suspension. The compound is not fully solubilized in the final vehicle.For some applications, a homogenous suspension may be acceptable. Ensure the suspension is uniform before each administration. If a clear solution is required, you will need to optimize your vehicle composition further (e.g., by trying different co-solvents or increasing surfactant concentration).
The solution is clear initially but precipitates over time. The formulation is not stable at room temperature or 4°C.Prepare the dosing solution fresh before each use. If temporary storage is necessary, keep the solution on ice and visually inspect for precipitation before administration.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents.

Solvent Solubility Source
DMF14 mg/mL[4]
DMSO12 mg/mL[4]
Ethanol15 mg/mL[4]
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral or Intraperitoneal Administration in Rats

This protocol is adapted from a method for preparing a suspended solution of this compound.[3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween® 80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Prepare a 25 mg/mL Stock Solution:

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a 25 mg/mL concentration.

    • Vortex or sonicate until the powder is completely dissolved.

  • Prepare the Vehicle:

    • In a sterile tube, combine the vehicle components in the following ratio: 40% PEG300, 5% Tween-80, and 45% Saline. For example, to prepare 1 mL of vehicle, mix 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.

  • Prepare the Final Dosing Solution (2.5 mg/mL):

    • Add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the prepared vehicle.

    • Vortex thoroughly to ensure a uniform suspension. Use of an ultrasonic bath may be beneficial.[3]

Important Considerations:

  • This protocol yields a suspended solution. Ensure it is well-mixed before each administration to guarantee dose uniformity.

  • The final DMSO concentration in this formulation is 10%. Depending on the administration volume and frequency, this may need to be adjusted to ensure animal tolerability.

Protocol 2: In Vitro cAMP Assay for this compound Activity

This protocol provides a general framework for measuring the effect of this compound on intracellular cyclic AMP (cAMP) levels in cells expressing the prostacyclin (IP) receptor. Commercial kits are widely available and their specific instructions should be followed.

Materials:

  • Cells expressing the IP receptor (e.g., HEK293 cells)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Forskolin (a positive control for adenylyl cyclase activation)

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 384-well white opaque plates

  • A plate reader compatible with the chosen assay kit

Procedure:

  • Cell Preparation:

    • Culture cells to the appropriate density.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer at the desired concentration.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to create a dose-response curve.

  • Assay:

    • Add a small volume of the diluted this compound or control solutions to the wells of the 384-well plate.

    • Add the cell suspension to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.

    • Lyse the cells and add the detection reagents as per the cAMP assay kit manufacturer's protocol.

    • Incubate as required by the kit.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each well based on the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

Visualizations

This compound Signaling Pathway

MRE269_Signaling_Pathway MRE269 This compound IPR Prostacyclin (IP) Receptor (GPCR) MRE269->IPR binds to Gs Gs Protein IPR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response leads to

Caption: this compound activates the IP receptor, leading to cAMP production.

Experimental Workflow for this compound Dissolution

MRE269_Dissolution_Workflow Start Start: this compound Powder Dissolve_DMSO Dissolve in DMSO Start->Dissolve_DMSO Stock_Solution High Concentration Stock Solution Dissolve_DMSO->Stock_Solution Dilute Dilute Stock in Vehicle Stock_Solution->Dilute Prepare_Vehicle Prepare Vehicle (e.g., PEG300, Tween-80, Saline) Prepare_Vehicle->Dilute Precipitation Precipitation? Dilute->Precipitation Final_Solution Final Dosing Solution Administer Administer to Animal Final_Solution->Administer Troubleshoot Troubleshooting Troubleshoot->Dissolve_DMSO Adjust Formulation Precipitation->Final_Solution No Precipitation->Troubleshoot Yes

Caption: Workflow for preparing this compound for in vivo administration.

References

Validation & Comparative

MRE-269 vs. Iloprost: A Comparative Guide to Pulmonary Artery Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MRE-269 and iloprost (B1671730), two key compounds investigated for their roles in pulmonary artery relaxation. The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and the protocols used in these assessments.

Executive Summary

This compound, the active metabolite of the oral prostacyclin receptor agonist selexipag (B1681723), demonstrates high selectivity for the prostacyclin (IP) receptor. This targeted activity profile contrasts with iloprost, a synthetic prostacyclin analogue, which exhibits affinity for multiple prostanoid receptors, including the EP3 receptor. This distinction in receptor binding appears to influence their respective vasodilatory effects, particularly concerning the differential relaxation of large versus small pulmonary arteries. While both compounds induce pulmonary vasodilation, this compound's selectivity may offer a more consistent response across the pulmonary vasculature.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for this compound and iloprost concerning their effects on pulmonary artery smooth muscle cells and their receptor binding affinities.

ParameterThis compoundIloprostSpeciesSource
Receptor Binding Affinity (Ki)
IP Receptor20 nMHigh Affinity (exact Ki not specified in reviewed sources)Human[1]
EP3 Receptor>10 µM (low affinity)High Affinity (exact Ki not specified in reviewed sources)Human[1]
Functional Activity
Cellular Relaxation (EC50)32 nM (membrane hyperpolarization)Not specifiedHuman PASMCs[2]
Anti-proliferative Effect (IC50)~0.01 µM or higher in CTEPH PASMCsNot specifiedHuman PASMCs[1][3]
Vasorelaxation Profile
Small vs. Large Pulmonary ArteriesEqual vasodilationLess vasodilation in small arteriesRat
Endothelium DependenceIndependentIndependentRat, Human

Note: A direct head-to-head comparison of EC50 and Emax values for vasorelaxation in isolated human pulmonary arteries was not available in the reviewed literature. PASMCs = Pulmonary Artery Smooth Muscle Cells; CTEPH = Chronic Thromboembolic Pulmonary Hypertension.

Signaling Pathways

The signaling pathways for this compound and iloprost in pulmonary artery smooth muscle cells are depicted below. Both primarily act via the IP receptor to induce vasodilation. However, iloprost's off-target activation of the EP3 receptor can lead to vasoconstrictive effects, potentially counteracting its primary vasodilatory action in certain vascular beds.

MRE269_Signaling MRE269 This compound IP_Receptor IP Receptor MRE269->IP_Receptor G_alpha_s Gαs IP_Receptor->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP ↑ cAMP AC->cAMP catalyzes PKA Protein Kinase A cAMP->PKA activates MLCK_p ↓ Myosin Light Chain Kinase (p) PKA->MLCK_p phosphorylates Relaxation Smooth Muscle Relaxation MLCK_p->Relaxation leads to

This compound Signaling Pathway

Iloprost_Signaling cluster_vasodilation Vasodilation Pathway cluster_vasoconstriction Vasoconstriction Pathway (Off-Target) Iloprost_Vaso Iloprost IP_Receptor_Vaso IP Receptor Iloprost_Vaso->IP_Receptor_Vaso G_alpha_s Gαs IP_Receptor_Vaso->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP ↑ cAMP AC->cAMP catalyzes PKA Protein Kinase A cAMP->PKA activates MLCK_p ↓ Myosin Light Chain Kinase (p) PKA->MLCK_p phosphorylates Relaxation Smooth Muscle Relaxation MLCK_p->Relaxation leads to Iloprost_Con Iloprost EP3_Receptor EP3 Receptor Iloprost_Con->EP3_Receptor G_alpha_i Gαi EP3_Receptor->G_alpha_i activates Rho_Pathway Rho/Rho Kinase Pathway G_alpha_i->Rho_Pathway activates Contraction Smooth Muscle Contraction Rho_Pathway->Contraction leads to

Iloprost Signaling Pathways

Experimental Protocols

The following is a representative protocol for assessing pulmonary artery relaxation using an organ bath, based on methodologies described in the literature.

Objective: To measure and compare the vasorelaxant effects of this compound and iloprost on isolated human pulmonary artery rings.

Materials:

  • Human pulmonary artery tissue obtained from surgical resections.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

  • Pressurized wire myograph or organ bath system.

  • Force transducer.

  • Data acquisition system.

  • Carbogen (B8564812) gas (95% O2, 5% CO2).

  • Vasoconstrictor agent (e.g., Phenylephrine (B352888), U-46619).

  • This compound and iloprost stock solutions.

Procedure:

  • Tissue Preparation:

    • Human pulmonary arteries are dissected from disease-free sections of resected lung tissue and immediately placed in cold Krebs-Henseleit solution.

    • The arteries are carefully cleaned of adhering connective tissue and cut into 2-3 mm wide rings.

  • Mounting:

    • The arterial rings are mounted on stainless steel hooks or wires in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with carbogen gas.

    • One hook is fixed, while the other is connected to a force transducer to record isometric tension.

  • Equilibration and Viability Check:

    • The mounted rings are allowed to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1.5-2.0 g). The Krebs-Henseleit solution is changed every 15-20 minutes during this period.

    • The viability of the rings is assessed by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl). A robust contraction confirms tissue viability.

  • Pre-contraction:

    • After a washout period and return to baseline tension, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor agent (e.g., phenylephrine or U-46619) to achieve a stable contractile plateau.

  • Cumulative Concentration-Response Curves:

    • Once a stable pre-contraction is achieved, cumulative concentrations of either this compound or iloprost are added to the organ bath at regular intervals.

    • The relaxation response at each concentration is recorded until a maximal response is achieved or the highest concentration is tested.

  • Data Analysis:

    • The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Concentration-response curves are plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal relaxation response) are calculated for both this compound and iloprost.

    • Statistical analysis is performed to compare the potency and efficacy of the two compounds.

Experimental Workflow

The general workflow for a typical in vitro study comparing the effects of this compound and iloprost on pulmonary artery relaxation is illustrated below.

Experimental_Workflow A Human Pulmonary Artery Tissue Acquisition B Dissection and Preparation of Arterial Rings A->B C Mounting in Organ Bath B->C D Equilibration and Viability Testing C->D E Pre-contraction with Vasoconstrictor D->E F Cumulative Addition of This compound or Iloprost E->F G Data Recording and Analysis (EC50, Emax) F->G H Comparative Assessment G->H

In Vitro Vasorelaxation Assay Workflow

Conclusion

This compound, with its high selectivity for the IP receptor, presents a distinct pharmacological profile compared to the broader activity of iloprost. Experimental evidence suggests that this selectivity may translate to a more uniform vasodilatory effect across the pulmonary arterial tree. Further head-to-head studies in human tissues are warranted to fully elucidate the comparative potency and efficacy of these two agents in inducing pulmonary artery relaxation. The provided experimental protocol offers a standardized framework for conducting such valuable comparative research.

References

A Comparative Analysis of the Potency of MRE-269 and Treprostinil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of two key prostacyclin receptor agonists, MRE-269 and treprostinil (B120252). The information presented herein is supported by experimental data to assist researchers in making informed decisions for their investigative pursuits.

Introduction

This compound is the active metabolite of the oral prostacyclin receptor (IP receptor) agonist selexipag (B1681723), while treprostinil is a stable synthetic analog of prostacyclin (PGI₂). Both compounds are utilized in the management of pulmonary arterial hypertension (PAH) due to their vasodilatory and anti-proliferative effects.[1] Their primary mechanism of action involves binding to and activating the IP receptor, a G-protein coupled receptor, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This guide delves into a comparative analysis of their potency through receptor binding affinities and functional cellular responses.

Data Presentation

Table 1: Comparative Receptor Binding Affinity (Ki, nM)
CompoundIP ReceptorEP2 ReceptorDP1 ReceptorOther EP Receptors (EP1, EP3, EP4, FP, TP)
This compound 20[2]5,800[2]2,600[2]>4,900
Treprostinil 323.64.4Low affinity
Table 2: Comparative Functional Potency
AssayParameterThis compoundTreprostinil
cAMP Accumulation EC₅₀ (nM)Not explicitly found1.9 (IP), 6.2 (EP2), 0.6 (DP1)
Anti-proliferation (PASMCs) IC₅₀ (µM)0.07 (CTEPH PASMCs)Not explicitly found in direct comparison
Platelet Aggregation Inhibition IC₅₀ (µM)0.21 (human)Not explicitly found

Signaling Pathway

The activation of the prostacyclin (IP) receptor by agonists such as this compound and treprostinil initiates a well-defined signaling cascade. The binding of the agonist to the IP receptor triggers the activation of the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent elevation in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets. This cascade ultimately leads to a decrease in intracellular calcium levels and inhibition of myosin light chain kinase, resulting in smooth muscle relaxation and vasodilation.

Prostacyclin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound or Treprostinil IP_Receptor IP Receptor Agonist->IP_Receptor G_Protein G-Protein (Gs) IP_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Vasodilation, Inhibition of Platelet Aggregation, Inhibition of Smooth Muscle Proliferation PKA->Cellular_Response leads to

Prostacyclin (IP) Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for Determining Receptor Affinity (Ki)

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of unlabeled ligands (this compound, treprostinil) to the IP receptor.

Materials:

  • Cell membranes expressing the human IP receptor.

  • Radiolabeled ligand (e.g., [³H]-iloprost).

  • Unlabeled competitor ligands (this compound, treprostinil) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • Scintillation fluid and counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligand.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: Cell Membranes, Radioligand, Competitor Ligands Start->Prepare_Reagents Incubate Incubate Membranes with Radioligand and Competitor Prepare_Reagents->Incubate Filter Separate Bound/Free Ligand via Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End Cell Proliferation Assay Workflow Start Start Seed_Cells Seed PASMCs Start->Seed_Cells Starve_Cells Synchronize Cells (Growth Factor Deprivation) Seed_Cells->Starve_Cells Treat_Cells Stimulate with Growth Factor + Test Compound Starve_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Measure_Proliferation Quantify Cell Proliferation Incubate->Measure_Proliferation Analyze Calculate IC50 Measure_Proliferation->Analyze End End Analyze->End

References

MRE-269 vs. Beraprost: A Comparative Analysis of IP Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two prostacyclin (IP) receptor agonists, MRE-269 and beraprost (B1666799). The information presented is intended to assist researchers in understanding the pharmacological differences between these compounds and to provide a basis for selecting the appropriate tool for their studies.

Executive Summary

This compound, the active metabolite of selexipag, is a highly selective agonist for the prostacyclin (IP) receptor. In contrast, beraprost, a prostacyclin analogue, exhibits a broader binding profile, with significant affinity for other prostanoid receptors, most notably the prostaglandin (B15479496) E receptor 3 (EP3). This difference in selectivity has important implications for their respective pharmacological effects, with this compound offering a more targeted activation of the IP receptor pathway, while beraprost's actions can be influenced by its engagement with other receptors.

Data Presentation

Table 1: Prostanoid Receptor Binding Affinity (Ki, nM)
CompoundIP ReceptorEP1 ReceptorEP2 ReceptorEP3 ReceptorEP4 ReceptorDP1 ReceptorFP ReceptorTP Receptor
This compound 20[1]>10,0005,800>10,0004,9002,600>10,000>10,000
Beraprost 133 (Kd)[2]--High Affinity[3]----
Table 2: Functional Potency (IC50/EC50, nM)
CompoundAssaySpecies/Cell TypePotency (nM)
This compound Anti-proliferation (IC50)Human Pulmonary Artery Smooth Muscle Cells4[1]
Beraprost cAMP Generation (EC50)HEK-293 cells expressing human IP receptor-
Esuberaprost cAMP Generation (EC50)HEK-293 cells expressing human IP receptor0.4

Esuberaprost is the active single isomer of beraprost. A direct comparison of the functional potency of this compound and the racemic mixture of beraprost in the same cAMP assay is not available in the cited literature.

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific prostanoid receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK-293) stably expressing the human prostanoid receptor of interest (e.g., IP, EP1, EP2, EP3, EP4, DP, FP, or TP).

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2, is used.

  • Radioligand: A specific radiolabeled ligand for the receptor being tested is used (e.g., [3H]-iloprost for the IP receptor).

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor compound (this compound or beraprost).

  • Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filters are then washed with ice-cold assay buffer to remove unbound radioactivity.

  • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To measure the ability of an agonist to stimulate the production of cyclic AMP (cAMP) through the activation of Gs-coupled receptors like the IP receptor.

Methodology:

  • Cell Culture: Human pulmonary artery smooth muscle cells (hPASMCs) or other suitable cell lines endogenously or recombinantly expressing the IP receptor are cultured to sub-confluency in appropriate media.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

  • Agonist Stimulation: The cells are then stimulated with various concentrations of the test agonist (this compound or beraprost) for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysates is determined using a commercially available cAMP assay kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The concentration-response curve for cAMP production is plotted, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.

Isolated Pulmonary Artery Vasodilation Assay

Objective: To assess the vasorelaxant effects of a compound on pre-constricted pulmonary artery rings.

Methodology:

  • Tissue Preparation: Pulmonary arteries are isolated from laboratory animals (e.g., rats) and cut into rings of 2-3 mm in length.

  • Mounting: The arterial rings are mounted in an organ bath system containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration: The rings are allowed to equilibrate under a resting tension for approximately 60-90 minutes.

  • Pre-constriction: The arterial rings are pre-constricted with a vasoconstrictor agent, such as phenylephrine (B352888) or U46619, to induce a stable contraction.

  • Cumulative Concentration-Response: Once a stable plateau of contraction is reached, cumulative concentrations of the test vasodilator (this compound or beraprost) are added to the organ bath.

  • Data Recording: The relaxation response at each concentration is recorded as a percentage of the pre-constriction.

  • Data Analysis: A concentration-response curve is plotted, and the EC50 value is determined. The involvement of specific receptors can be investigated by pre-incubating the tissues with selective antagonists.

Mandatory Visualization

IP_Receptor_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling MRE269 This compound IP_Receptor IP Receptor (Gs-coupled) MRE269->IP_Receptor High Selectivity Beraprost Beraprost Beraprost->IP_Receptor EP3_Receptor EP3 Receptor (Gi-coupled) Beraprost->EP3_Receptor Off-target binding AC Adenylate Cyclase IP_Receptor->AC Activates AC_inhibition Adenylate Cyclase (Inhibition) EP3_Receptor->AC_inhibition Inhibits cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation Anti-proliferation PKA->Vasodilation Leads to cAMP_inhibition ↓ cAMP AC_inhibition->cAMP_inhibition

Caption: IP and EP3 receptor signaling pathways activated by this compound and beraprost.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Expressed Receptor Incubation Incubation to Reach Equilibrium Membranes->Incubation Radioligand Radioligand ([3H]-Iloprost) Radioligand->Incubation Competitor Unlabeled Competitor (this compound or Beraprost) Competitor->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measures Bound Radioactivity) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

References

MRE-269: A Comparative Analysis of IP Receptor Selectivity over EP3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the IP receptor selectivity of MRE-269, the active metabolite of the prostacyclin receptor agonist selexipag, over the EP3 receptor. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Receptor Affinity and Functional Activity

The selectivity of this compound for the prostacyclin (IP) receptor over the prostaglandin (B15479496) E2 (EP3) receptor is a key characteristic that defines its pharmacological profile. This selectivity is evident in both binding affinity and functional activity assays.

LigandReceptorParameterValueFold Selectivity (IP vs. EP3)
This compound Human IP Kᵢ (nM)20[1]>130-fold[2]
Human EP3Kᵢ (µM)>2.6[1][3]
Human EP1IC₅₀ (µM)>10
Human EP2IC₅₀ (µM)5.8
Human EP4IC₅₀ (µM)4.9
Human DPIC₅₀ (µM)2.6
Human FPIC₅₀ (µM)>10
Human TPIC₅₀ (µM)>10
This compound Human IPEC₅₀ (nM) for cAMP accumulation11[1]
Human Pulmonary Artery Smooth Muscle Cells (hPASMC)EC₅₀ (nM) for relaxation4.3
Human Pulmonary Artery Smooth Muscle Cells (hPASMC)IC₅₀ (nM) for proliferation inhibition4.0

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the selectivity of this compound.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the human IP and EP3 receptors.

Materials:

  • Membrane preparations from cells stably expressing either the human IP receptor or the human EP3 receptor.

  • Radioligand: [³H]-iloprost (for IP receptor) or [³H]-PGE₂ (for EP3 receptor).

  • Unlabeled competitor: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its Kₔ value), and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in G-protein coupled receptor signaling.

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for cAMP production via the IP receptor and its effect on the EP3 receptor.

Materials:

  • Cells stably expressing either the human IP receptor (Gs-coupled) or the human EP3 receptor (Gi-coupled).

  • This compound.

  • Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptor assays).

  • Cell culture medium.

  • Stimulation buffer.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Plate reader.

Procedure for IP Receptor (Gs-coupled):

  • Cell Plating: Seed the IP receptor-expressing cells in a 96-well plate and culture until they reach the desired confluency.

  • Compound Addition: Replace the culture medium with stimulation buffer containing varying concentrations of this compound.

  • Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Procedure for EP3 Receptor (Gi-coupled):

  • Cell Plating: Seed the EP3 receptor-expressing cells in a 96-well plate.

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce a baseline level of cAMP production.

  • Incubation: Incubate the plate for a specific time at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration.

  • Data Analysis: Determine the ability of this compound to inhibit forskolin-stimulated cAMP production. An active agonist at a Gi-coupled receptor would show a dose-dependent decrease in cAMP levels.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and the experimental workflow for determining receptor selectivity.

IP_EP3_Signaling_Pathways cluster_IP IP Receptor Signaling (Gs-coupled) cluster_EP3 EP3 Receptor Signaling (Gi-coupled) MRE269_IP This compound IP_Receptor IP Receptor MRE269_IP->IP_Receptor Binds Gs_protein Gs Protein IP_Receptor->Gs_protein Activates Adenylyl_Cyclase_IP Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase_IP Activates cAMP_IP cAMP Adenylyl_Cyclase_IP->cAMP_IP Converts ATP_IP ATP ATP_IP->Adenylyl_Cyclase_IP PKA Protein Kinase A (PKA) cAMP_IP->PKA Activates Cellular_Response_IP Vasodilation, Anti-proliferation PKA->Cellular_Response_IP Leads to Ligand_EP3 PGE₂ (or other agonist) EP3_Receptor EP3 Receptor Ligand_EP3->EP3_Receptor Binds Gi_protein Gi Protein EP3_Receptor->Gi_protein Activates Adenylyl_Cyclase_EP3 Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase_EP3 Inhibits cAMP_EP3 cAMP Levels Adenylyl_Cyclase_EP3->cAMP_EP3 Reduction in Cellular_Response_EP3 Vasoconstriction, Platelet Aggregation cAMP_EP3->Cellular_Response_EP3 Leads to

Caption: Signaling pathways of the IP and EP3 receptors.

Receptor_Selectivity_Workflow cluster_binding Binding Affinity Assay cluster_functional Functional Activity Assay (cAMP) prep_membranes Prepare cell membranes expressing IP or EP3 receptors incubation Incubate membranes with radioligand and varying concentrations of this compound prep_membranes->incubation filtration Separate bound and free radioligand via filtration incubation->filtration quantification Quantify bound radioactivity filtration->quantification analysis_binding Calculate IC₅₀ and Ki values quantification->analysis_binding conclusion Conclusion: this compound is a potent and selective IP receptor agonist analysis_binding->conclusion plate_cells Plate cells expressing IP or EP3 receptors add_compounds Add varying concentrations of this compound (with forskolin for EP3) plate_cells->add_compounds incubation_func Incubate to allow for cAMP modulation add_compounds->incubation_func measure_cAMP Lyse cells and measure intracellular cAMP incubation_func->measure_cAMP analysis_functional Calculate EC₅₀ (for IP) or degree of inhibition (for EP3) measure_cAMP->analysis_functional analysis_functional->conclusion start Start: Validate this compound Selectivity start->prep_membranes start->plate_cells

Caption: Experimental workflow for determining receptor selectivity.

References

A Head-to-Head Comparison of MRE-269 and Other Prostacyclin Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of MRE-269, the active metabolite of selexipag, with other key prostacyclin analogs. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to inform compound selection and experimental design in the study of the prostacyclin pathway.

Prostacyclin (PGI2) analogs are pivotal in the treatment of pulmonary arterial hypertension (PAH) and are valuable tools in cardiovascular research. Their therapeutic effects, primarily vasodilation and inhibition of platelet aggregation, are mediated through the activation of the prostacyclin receptor (IP receptor). While all prostacyclin analogs target this G-protein coupled receptor, they exhibit distinct pharmacological profiles. This guide offers a head-to-head comparison of this compound against established prostacyclin analogs such as treprostinil, iloprost, and beraprost.

Quantitative Comparison of Prostacyclin Analogs

The potency and selectivity of prostacyclin analogs are critical determinants of their efficacy and side-effect profiles. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and its counterparts, providing a clear quantitative comparison.

Table 1: IP Receptor Binding Affinity and Functional Potency

CompoundHuman IP Receptor Binding Affinity (Ki, nM)Functional Potency (cAMP Assay, EC50, nM)
This compound 20[1]0.63
Treprostinil220.6
Iloprost4.30.3
Beraprost1301.8

Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

Table 2: Selectivity Profile Against Other Prostanoid Receptors

CompoundKi (nM) at other Human Prostanoid Receptors
This compound Highly selective for the IP receptor.[2]
TreprostinilHigh affinity for DP1 (4.4 nM) and EP2 (3.6 nM) receptors.[3]
IloprostHigh affinity for the EP1 receptor (1.1 nM).[3]
BeraprostHigh affinity for the EP3 receptor.[2]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to generate the comparative data, the following diagrams illustrate the IP receptor signaling pathway and the workflows of key experimental protocols.

IP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane IP_Receptor IP Receptor Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Prostacyclin_Analog Prostacyclin Analog (e.g., this compound) Prostacyclin_Analog->IP_Receptor Binds Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation & Inhibition of Platelet Aggregation PKA->Vasodilation Leads to

Caption: Prostacyclin (IP) Receptor Signaling Pathway.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare cell membranes expressing IP receptor Incubate Incubate membranes, radioligand, and competitor Membranes->Incubate Radioligand Prepare radiolabeled ligand (e.g., [3H]-iloprost) Radioligand->Incubate Competitor Prepare unlabeled prostacyclin analogs (competitors) Competitor->Incubate Separate Separate bound and free radioligand (filtration) Incubate->Separate Quantify Quantify bound radioactivity (scintillation counting) Separate->Quantify Curve Plot competitor concentration vs. bound radioactivity Quantify->Curve Ki Calculate Ki value using Cheng-Prusoff equation Curve->Ki cAMP_Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Seed cells expressing IP receptor in a 96-well plate PDE_Inhibitor Pre-incubate cells with PDE inhibitor (e.g., IBMX) Cells->PDE_Inhibitor Stimulate Stimulate cells with various concentrations of prostacyclin analogs PDE_Inhibitor->Stimulate Lyse Lyse cells to release intracellular cAMP Stimulate->Lyse Detect Detect cAMP levels using an assay kit (e.g., HTRF) Lyse->Detect Curve Plot analog concentration vs. cAMP levels Detect->Curve EC50 Determine EC50 value from dose-response curve Curve->EC50

References

A Comparative Efficacy Analysis of MRE-269 and Ralinepag in Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of MRE-269, the active metabolite of selexipag (B1681723), and ralinepag (B604915), two selective prostacyclin (IP) receptor agonists used in the treatment of pulmonary arterial hypertension (PAH). The information is compiled from preclinical and clinical studies to assist in understanding their respective pharmacological profiles.

Preclinical Efficacy and Potency

This compound and ralinepag have been evaluated in various in vitro assays to determine their binding affinity, potency, and selectivity for the human IP receptor.

Comparative Preclinical Data
ParameterThis compound (active metabolite of Selexipag)RalinepagReference
Binding Affinity (Ki) to human IP receptor 20 nMNot explicitly stated in the provided results, but described as a potent agonist.[1]
cAMP Accumulation (EC50) 184 nM24 nM[2]
Inhibition of ADP-stimulated human platelet aggregation (IC50) 288 nM40 nM[2]
Selectivity for human IP receptor vs. other prostanoid receptors Over 130-fold42- to 2900-fold[1][2]
Antiproliferative Effect on PASMCs (IC50) 0.07 µmol/L (in CTEPH PASMCs)Not explicitly stated in the provided results.[3]

Key Observations:

  • Ralinepag demonstrates significantly greater potency in cAMP accumulation assays compared to this compound, with an EC50 value that is approximately 7.7-fold lower.[2]

  • Ralinepag is also more potent than this compound at inhibiting ADP-stimulated human platelet aggregation, with an IC50 value that is 7.2-fold lower.[2]

  • Both compounds exhibit high selectivity for the IP receptor over other prostanoid receptors.[1][2]

  • This compound has demonstrated a potent antiproliferative effect on pulmonary arterial smooth muscle cells (PASMCs) from patients with chronic thromboembolic pulmonary hypertension (CTEPH).[3]

Clinical Pharmacokinetics

Phase I and II clinical trials have provided insights into the pharmacokinetic profiles of both this compound and ralinepag.

Comparative Pharmacokinetic Data
ParameterThis compound (active metabolite of Selexipag)Ralinepag (Immediate Release)Ralinepag (Extended Release)Reference
Terminal Elimination Half-life (t1/2) ~8-14.22 hours~20.5-26.4 hours~19-23 hours[4][5][6][7][8]
Time to Maximum Plasma Concentration (Tmax) ~4 hours~1.0-1.5 hoursDelayed compared to IR[5][6][7][8]
Dosing Frequency Twice dailyTwice dailyOnce daily[6][9]

Key Observations:

  • Ralinepag has a notably longer terminal elimination half-life compared to this compound, which supports the development of an extended-release formulation for once-daily dosing.[5][7][8][9]

  • The extended-release formulation of ralinepag shows a delayed time to maximum concentration and lower peak-to-trough fluctuations, which may contribute to improved tolerability and sustained efficacy.[7][8][10]

  • The pharmacokinetic profile of this compound is consistent with a twice-daily dosing regimen.[6][9]

Clinical Efficacy

Phase II clinical trials have evaluated the efficacy of both selexipag and ralinepag in patients with PAH.

Comparative Clinical Efficacy Data (Phase 2 Trials)
ParameterSelexipagRalinepagReference
Change in Pulmonary Vascular Resistance (PVR) Significant relative reduction of 30.3% vs. placeboSignificant absolute decrease of 163.9 dyn·s·cm⁻⁵ vs. an increase of 0.7 dyn·s·cm⁻⁵ with placebo[4][11]
Change in 6-Minute Walk Distance (6MWD) Increase of 12 meters (treatment effect) in the GRIPHON trialIncrease of 36.2 m from baseline (not statistically significant vs. placebo)[11][12]

Key Observations:

  • Both selexipag and ralinepag have demonstrated a significant reduction in pulmonary vascular resistance in PAH patients.[4][11]

  • The effect on 6-minute walk distance was not statistically significant for ralinepag in its Phase 2 trial compared to placebo.[11]

Experimental Protocols

Radioligand Competition Binding Assay

To determine the binding affinity of the compounds for the human IP receptor, radioligand competition binding assays are performed. This typically involves using cell membranes from a cell line engineered to express the human IP receptor. The ability of increasing concentrations of the test compound (this compound or ralinepag) to displace a radiolabeled ligand that is known to bind to the IP receptor is measured. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50, from which the binding affinity (Ki) can be calculated.[2]

cAMP Functional Assay

The potency of the compounds in activating the IP receptor is assessed by measuring the accumulation of cyclic adenosine (B11128) monophosphate (cAMP). Human IP receptor-expressing cells or pulmonary artery smooth muscle cells are incubated with varying concentrations of the test compound. Following incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a suitable assay, such as an enzyme-linked immunosorbent assay (ELISA). The concentration of the compound that produces 50% of the maximal response is the EC50 value.[2]

Human Platelet Aggregation Assay

The functional effect of the compounds on platelet aggregation is evaluated using human platelet-rich plasma. Aggregation is induced by adding an agonist such as adenosine diphosphate (B83284) (ADP). The ability of pre-incubated test compound (this compound or ralinepag) at various concentrations to inhibit this ADP-induced aggregation is measured using a platelet aggregometer. The IC50 is the concentration of the compound that inhibits platelet aggregation by 50%.[2]

Phase 2 Clinical Trial Design (Ralinepag Example)

The Phase 2 trial for ralinepag was a randomized, parallel-group, placebo-controlled study in adult patients with symptomatic PAH who were on stable mono or dual background therapy.[11] Patients were randomized (2:1) to receive either ralinepag or a placebo. The dose of ralinepag was initiated at 10 μg twice daily and was up-titrated over a 9-week period to a maximum tolerated dose, up to 300 μg twice daily.[11] The primary efficacy endpoint was the absolute change in PVR from baseline to week 22.[11]

Signaling Pathway and Experimental Workflow

IP_Receptor_Signaling cluster_ligand Ligand Binding cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_effects Cellular Effects MRE269 This compound IP_Receptor IP Receptor MRE269->IP_Receptor binds Ralinepag Ralinepag Ralinepag->IP_Receptor binds G_Protein Gs Protein IP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Platelet_Inhibition Inhibition of Platelet Aggregation cAMP->Platelet_Inhibition leads to Vasodilation Vasodilation (Smooth Muscle Relaxation) PKA->Vasodilation leads to Anti_proliferation Anti-proliferation (Inhibition of PASMC growth) PKA->Anti_proliferation leads to

Caption: IP Receptor Signaling Pathway

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Binding Receptor Binding Assay (Determine Ki) Functional cAMP Accumulation Assay (Determine EC50) Binding->Functional Potency Confirmation Platelet Platelet Aggregation Assay (Determine IC50) Functional->Platelet Functional Effect Phase1 Phase I Study (Pharmacokinetics, Safety) Platelet->Phase1 Candidate Selection Phase2 Phase II Study (Efficacy - PVR, 6MWD) Phase1->Phase2 Dose Selection

Caption: Drug Development Workflow

References

Validating the Mechanism of MRE-269: A Comparative Guide to the Use of IP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of MRE-269, the active metabolite of the prostacyclin receptor (IP receptor) agonist, selexipag (B1681723). A critical aspect of characterizing any selective agonist is to demonstrate that its effects are mediated through its intended target. The use of selective antagonists for the IP receptor provides a direct method to validate that the pharmacological actions of this compound are indeed IP receptor-dependent.

This compound is a potent and selective non-prostanoid IP receptor agonist.[1][2] Its mechanism of action is centered on the activation of the IP receptor, a Gs-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels mediate a cascade of downstream effects, including vasodilation, inhibition of smooth muscle cell proliferation, and prevention of platelet aggregation.[3][4] These effects are particularly relevant in the context of pulmonary arterial hypertension (PAH), for which selexipag is a prescribed treatment.

To rigorously validate this mechanism, researchers employ IP receptor antagonists to competitively block the binding of this compound to the IP receptor. A successful blockade should attenuate or abolish the physiological responses induced by this compound. This guide compares data from key in vitro studies that have utilized this approach.

Comparative Data: this compound Activity in the Presence of IP Receptor Antagonists

The following table summarizes quantitative data from studies investigating the antagonism of this compound's effects by IP receptor antagonists in human pulmonary artery smooth muscle cells (PASMCs).

Experimental EndpointAgonistAntagonistCell TypeKey FindingsReference
cAMP Formation This compound, Epoprostenol, Iloprost, Treprostinil, BeraprostCAY10441, 2-[4-(1H-indol-4-yloxymethyl)-benzyloxycarbonylamino]-3-phenyl-propionic acidHuman PASMCsThis compound-induced cAMP formation was suppressed by IP receptor antagonists.
Antiproliferation This compoundRO1138452Human PASMCs from CTEPH patientsThis compound IC50: 0.07 µmol/L. The antiproliferative effect was significantly more potent than in normal PASMCs (IC50: 3.67 µmol/L).
Gene Upregulation (ID1 and ID3) This compoundRO1138452Normal Human PASMCsCo-incubation with RO1138452 almost completely blocked the this compound-induced upregulation of ID1 and also lowered the upregulation of ID3.

Contrasting Evidence in Non-Human Tissues:

It is crucial to note that the validation of this compound's mechanism via IP receptor antagonism has yielded different results in rat tissues. A study by Orie et al. (2013) found that the IP receptor antagonists RO1138452 and RO3244794 failed to inhibit the vasorelaxation induced by this compound in isolated rat small pulmonary arteries and veins. This suggests potential species-specific differences in the pharmacology of this compound or the IP receptor, highlighting the importance of using human cells and tissues for mechanistic validation relevant to clinical applications.

Signaling Pathway and Experimental Validation

The following diagrams illustrate the signaling pathway of this compound and the experimental logic for validating its mechanism using an IP receptor antagonist.

G This compound Signaling Pathway MRE269 This compound IP_Receptor IP Receptor (Gs-coupled) MRE269->IP_Receptor activates Antagonist IP Receptor Antagonist Antagonist->IP_Receptor blocks AC Adenylyl Cyclase IP_Receptor->AC stimulates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (Vasodilation, Antiproliferation) PKA->Cellular_Response leads to

Caption: this compound activates the IP receptor, leading to cAMP production and cellular responses.

G Experimental Workflow for Mechanism Validation cluster_0 Control Group cluster_1 Antagonist Group MRE269 Treat cells with This compound Measure_Response Measure cellular response (e.g., cAMP levels, proliferation) MRE269->Measure_Response Compare Compare Responses Measure_Response->Compare Pretreat Pre-treat cells with IP Receptor Antagonist Treat_MRE269 Treat cells with This compound Pretreat->Treat_MRE269 Measure_Response_Antagonist Measure cellular response Treat_MRE269->Measure_Response_Antagonist Measure_Response_Antagonist->Compare Conclusion Conclusion: Response attenuated or blocked? => Mechanism Validated Compare->Conclusion

Caption: Workflow for validating this compound's mechanism using an IP receptor antagonist.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the cited studies.

cAMP Measurement Assay

This assay quantifies the intracellular accumulation of cAMP, a key second messenger in the IP receptor signaling pathway.

  • Cell Culture: Human PASMCs are cultured in appropriate growth media until they reach a desired confluency.

  • Cell Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with either this compound alone or pre-treated with an IP receptor antagonist (e.g., CAY10441) for a specified duration before the addition of this compound.

  • Cell Lysis: After stimulation, the culture medium is removed, and cells are lysed to release intracellular components, including cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. The signal is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP to interpolate the concentrations in the experimental samples. Results are typically expressed as pmol/well or normalized to protein concentration.

Vasorelaxation Assay in Isolated Pulmonary Arteries

This ex vivo assay measures the vasodilatory effect of this compound on pre-constricted pulmonary artery rings.

  • Tissue Preparation: Human or animal pulmonary arteries are dissected and cut into rings. The endothelium may be intact or denuded to investigate endothelium-dependent effects.

  • Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Pre-constriction: The arterial rings are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine, U46619) to induce a stable tone.

  • Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath. To test for antagonism, rings are pre-incubated with an IP receptor antagonist before the addition of this compound.

  • Data Recording and Analysis: Changes in isometric tension are recorded. Relaxation is expressed as a percentage of the pre-constriction tone. EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated.

Cell Proliferation Assay (e.g., BrdU or WST-1/MTT Assay)

This assay assesses the antiproliferative effect of this compound on PASMCs.

  • Cell Seeding: PASMCs are seeded in multi-well plates and allowed to adhere and grow.

  • Growth Factor Stimulation: Cells are often stimulated with a growth factor, such as platelet-derived growth factor (PDGF), to induce proliferation.

  • Drug Treatment: Cells are treated with various concentrations of this compound in the presence or absence of an IP receptor antagonist.

  • Proliferation Measurement:

    • BrdU Assay: Cells are incubated with bromodeoxyuridine (BrdU), a synthetic analog of thymidine, which is incorporated into the DNA of proliferating cells. An anti-BrdU antibody conjugated to an enzyme is then used for detection via a colorimetric substrate.

    • WST-1/MTT Assay: These assays measure the metabolic activity of the cells, which correlates with cell number. A tetrazolium salt is added to the cells, which is cleaved by mitochondrial dehydrogenases in viable cells to form a colored formazan (B1609692) product, quantifiable by spectrophotometry.

  • Data Analysis: The absorbance is read using a microplate reader. The results are expressed as a percentage of the proliferation observed in the growth factor-stimulated control group. IC50 values (the concentration of inhibitor that reduces the response by 50%) are determined.

References

Differential Proliferative Effects of MRE-269 and Treprostinil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agents targeting pulmonary arterial hypertension (PAH), both MRE-269, the active metabolite of selexipag (B1681723), and treprostinil (B120252) stand out for their roles in mitigating vascular remodeling. A critical aspect of this remodeling is the proliferation of pulmonary arterial smooth muscle cells (PASMCs). This guide provides a detailed comparison of the differential effects of this compound and treprostinil on cell proliferation, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Antiproliferative Activity

The following tables summarize the key quantitative data on the antiproliferative efficacy of this compound and treprostinil from various in vitro studies.

Table 1: Potency of this compound and Treprostinil in Inhibiting Cell Proliferation

CompoundCell TypeProliferation InducerPotency MetricValueReference
This compound CTEPH PASMC-1PDGFIC500.07 µmol/L[1]
Normal PASMC-3PDGF% Inhibition at 3 µM50.1%[2]
CTEPH PASMCPDGF% Inhibition at 0.01 µM35.8%[2]
Human PASMCs (PAH)---% Inhibition at 10,000 nM48%[3]
Human Lung FibroblastsPDGF% of PDGF Response4.09 ± 13.42%[4]
Treprostinil Human PASMCs (PAH)---IC5011 nM
Human PASMCs (PAH)---% Inhibition at 10,000 nM73%
Human Lung FibroblastsPDGF% of PDGF Response17.39 ± 3.45%

CTEPH: Chronic Thromboembolic Pulmonary Hypertension; PASMC: Pulmonary Arterial Smooth Muscle Cell; PDGF: Platelet-Derived Growth Factor; IC50: Half-maximal inhibitory concentration.

Mechanisms of Action: A Divergence in Signaling Pathways

While both this compound and treprostinil exhibit antiproliferative effects, their underlying molecular mechanisms diverge significantly, primarily due to their differential receptor engagement.

This compound: As a selective prostacyclin (IP) receptor agonist, the antiproliferative action of this compound is predominantly mediated through the IP receptor. Activation of the IP receptor leads to a sustained increase in intracellular and, crucially, nuclear cyclic AMP (cAMP) levels. This sustained nuclear cAMP signal is thought to inhibit the signaling cascade of growth factors like PDGF, specifically by hindering nuclear extracellular signal-regulated kinase (ERK) activity. A key downstream effect of this compound's IP receptor activation is the upregulation of DNA-binding protein inhibitor (ID) family members, particularly ID1 and ID3. These proteins act as negative regulators of cell proliferation. The antiproliferative effect of this compound is significantly diminished when the IP receptor is blocked or when ID1 expression is knocked down.

Treprostinil: In contrast to the selectivity of this compound, treprostinil is a prostacyclin analogue with a broader receptor binding profile, interacting with prostacyclin (IP), prostaglandin (B15479496) E2 (EP2), and prostaglandin D2 (DP1) receptors. Interestingly, studies on human PASMCs from PAH patients have revealed that the antiproliferative effects of treprostinil are largely dependent on the EP2 receptor, rather than the IP receptor. The signaling cascade initiated by treprostinil also involves the elevation of cAMP. This leads to the activation of a downstream pathway involving CCAAT/enhancer-binding protein α (C/EBP-α) and the cell cycle inhibitor p21(Waf1/Cip1), ultimately halting cell cycle progression. Similar to this compound, treprostinil also induces a sustained increase in nuclear cAMP, contributing to its antiproliferative efficacy. In cellular contexts with low IP receptor expression, treprostinil's effects may be mediated through peroxisome proliferator-activated receptor beta/delta (PPARβ/δ).

Visualizing the Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways activated by this compound and treprostinil that lead to the inhibition of cell proliferation.

MRE269_Pathway MRE269 This compound IP_Receptor IP Receptor MRE269->IP_Receptor Adenylate_Cyclase Adenylate Cyclase IP_Receptor->Adenylate_Cyclase cAMP ↑ cAMP (sustained, nuclear) Adenylate_Cyclase->cAMP ID_Upregulation ↑ ID1/ID3 Expression cAMP->ID_Upregulation ID_Upregulation->Inhibition Cell_Proliferation Cell Proliferation Inhibition->Cell_Proliferation

Caption: this compound antiproliferative signaling pathway.

Treprostinil_Pathway Treprostinil Treprostinil EP2_Receptor EP2 Receptor (Primary) Treprostinil->EP2_Receptor IP_DP1_Receptors IP/DP1 Receptors Treprostinil->IP_DP1_Receptors Adenylate_Cyclase Adenylate Cyclase EP2_Receptor->Adenylate_Cyclase IP_DP1_Receptors->Adenylate_Cyclase cAMP ↑ cAMP Adenylate_Cyclase->cAMP CEBP_alpha ↑ C/EBP-α cAMP->CEBP_alpha p21 ↑ p21(Waf1/Cip1) CEBP_alpha->p21 p21->Inhibition1 Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Arrest->Inhibition2 Cell_Proliferation Cell Proliferation Inhibition1->Cell_Cycle_Arrest Inhibition2->Cell_Proliferation

Caption: Treprostinil antiproliferative signaling pathway.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison of this compound and treprostinil's antiproliferative effects.

1. Cell Culture

  • Cell Types: Primary human pulmonary arterial smooth muscle cells (PASMCs) isolated from healthy donors, patients with idiopathic PAH, or patients with CTEPH. Human lung fibroblasts are also utilized.

  • Culture Conditions: Cells are typically cultured in smooth muscle cell growth medium (SmGM) or fibroblast growth medium (FGM) supplemented with growth factors, serum, and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Proliferation Assays

  • Induction of Proliferation: To study the inhibitory effects of the compounds, cell proliferation is often induced by stimulating quiescent cells (serum-starved for 24-48 hours) with a potent mitogen such as platelet-derived growth factor (PDGF; typically 10-20 ng/mL).

  • BrdU Incorporation Assay:

    • Cells are seeded in 96-well plates.

    • After reaching sub-confluency, cells are serum-starved.

    • Cells are pre-treated with various concentrations of this compound, treprostinil, or vehicle control for a specified period (e.g., 30 minutes).

    • PDGF is added to induce proliferation.

    • Bromodeoxyuridine (BrdU), a synthetic nucleoside analog of thymidine, is added to the wells for the final hours of incubation (e.g., 4-18 hours).

    • The amount of BrdU incorporated into the DNA of proliferating cells is quantified using an ELISA-based colorimetric assay.

  • Direct Cell Counting:

    • Cells are seeded at a known density in multi-well plates.

    • Following serum starvation and treatment with compounds and PDGF as described above, cells are incubated for a longer period (e.g., 48-72 hours).

    • Cells are then detached using trypsin and counted using a hemocytometer or an automated cell counter.

3. Gene Expression Analysis (RT-qPCR)

  • PASMCs are treated with this compound or vehicle.

  • Total RNA is extracted from the cells using a suitable kit.

  • RNA is reverse-transcribed into complementary DNA (cDNA).

  • Real-time quantitative PCR (RT-qPCR) is performed using specific primers for target genes (e.g., ID1, ID3) and a housekeeping gene for normalization.

  • Relative gene expression is calculated using the ΔΔCt method.

4. Western Blotting

  • Cells are lysed to extract total protein.

  • Protein concentration is determined using a BCA or Bradford assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., cyclin D1, C/EBP-α, p21).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5. Signaling Pathway Elucidation

  • Receptor Antagonism: To confirm the involvement of specific receptors, cells are pre-incubated with selective antagonists (e.g., an IP receptor antagonist for this compound, or an EP2 receptor antagonist for treprostinil) before the addition of the agonist and subsequent proliferation measurement.

  • siRNA-mediated Gene Knockdown: To validate the role of a specific protein in the signaling pathway (e.g., ID1 for this compound or EP2 for treprostinil), its expression is transiently silenced using small interfering RNA (siRNA) prior to the proliferation experiment.

Experimental Workflow Visualization

Experimental_Workflow cluster_assays 6. Proliferation Assessment cluster_mechanism Mechanism of Action Studies Cell_Culture 1. Cell Culture (e.g., PASMCs) Serum_Starvation 2. Serum Starvation (24-48h) Cell_Culture->Serum_Starvation Treatment 3. Pre-treatment (this compound / Treprostinil / Vehicle) Serum_Starvation->Treatment Stimulation 4. Proliferation Induction (PDGF) Treatment->Stimulation Incubation 5. Incubation Stimulation->Incubation BrdU BrdU Assay Incubation->BrdU Cell_Count Direct Cell Counting Incubation->Cell_Count Western_Blot Western Blot (Protein Analysis) Incubation->Western_Blot RT_qPCR RT-qPCR (Gene Expression) Incubation->RT_qPCR

References

Comparative Analysis of MRE-269's Vasodilatory Effects Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the vasodilatory properties of MRE-269, the active metabolite of the prostacyclin (IP) receptor agonist selexipag (B1681723), across different species. Intended for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings on the efficacy and mechanism of action of this compound in isolated pulmonary arteries from rats, pigs, and humans.

Executive Summary

This compound consistently demonstrates potent endothelium-independent vasodilation in the pulmonary arteries of rats, pigs, and humans. Its mechanism of action is centered on the selective activation of the prostacyclin (IP) receptor, leading to a cascade of intracellular events that culminate in smooth muscle relaxation. While the mode of action is similar across the studied species, the precise potency, as indicated by pEC50 values, may vary. This guide presents available quantitative data, details the experimental protocols used to elicit these findings, and provides visual representations of the key biological pathways and workflows.

Quantitative Comparison of this compound Vasodilation

The following table summarizes the vasodilatory potency of this compound in isolated pulmonary arteries from different species. The data is presented as pEC50 values, which represent the negative logarithm of the molar concentration of this compound that produces 50% of the maximum relaxation. Higher pEC50 values indicate greater potency.

SpeciesVessel TypePre-constriction AgentpEC50 (M)Reference
RatExtralobar Pulmonary ArteryPhenylephrine (B352888)Not explicitly stated, but vasodilation was equivalent to that in small intralobar pulmonary arteries.[1][2]
RatSmall Intralobar Pulmonary ArteryPhenylephrineNot explicitly stated, but vasodilation was equivalent to that in extralobar pulmonary arteries.[1][2]
PorcinePulmonary ArteryNot SpecifiedSimilar vasodilation mode to rat and human.[1]
HumanPulmonary ArteryU46619Not explicitly stated, but described as a potent vasodilator.

Note: While the Fuchikami et al. (2017) study confirms a similar mode of vasodilation across these species, specific pEC50 values from a single comparative study are not publicly available. The information presented is based on the qualitative descriptions from the available literature.

Mechanism of Action: The IP Receptor Signaling Pathway

This compound exerts its vasodilatory effect through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor located on the surface of vascular smooth muscle cells. The binding of this compound to the IP receptor initiates a signaling cascade that leads to smooth muscle relaxation and, consequently, vasodilation.

The key steps in this pathway are as follows:

  • Receptor Binding: this compound, a selective IP receptor agonist, binds to the IP receptor on the plasma membrane of pulmonary artery smooth muscle cells.

  • G-Protein Activation: This binding event activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs-protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • Phosphorylation of Target Proteins: PKA phosphorylates several downstream target proteins, including ion channels and contractile proteins.

  • Smooth Muscle Relaxation: The phosphorylation of these targets results in a decrease in intracellular calcium concentrations and a desensitization of the contractile machinery to calcium, ultimately leading to smooth muscle relaxation and vasodilation.

This signaling pathway is consistent across the species studied, highlighting a conserved mechanism of action for this compound.

MRE269_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MRE269 This compound IPR IP Receptor MRE269->IPR Binds to Gs Gs Protein IPR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: this compound Signaling Pathway for Vasodilation.

Experimental Protocols

The vasodilatory effects of this compound are typically assessed ex vivo using isolated arterial ring preparations mounted in a wire myograph system. This technique allows for the direct measurement of isometric tension changes in response to pharmacological agents.

Key Experimental Protocol: Wire Myography of Isolated Pulmonary Arteries
  • Tissue Preparation:

    • Pulmonary arteries are dissected from rats, pigs, or humans and immediately placed in cold, oxygenated Krebs-Henseleit solution.

    • The arteries are cleaned of adhering connective and adipose tissue.

    • The vessels are cut into rings of approximately 2-3 mm in length.

  • Mounting:

    • Two tungsten wires (typically 40 µm in diameter) are carefully passed through the lumen of the arterial ring.

    • The wires are then mounted onto the jaws of a wire myograph, with one jaw connected to a force transducer and the other to a micrometer for adjusting tension.

  • Equilibration and Viability Testing:

    • The mounted arterial rings are submerged in a temperature-controlled (37°C) organ bath containing Krebs-Henseleit solution, continuously bubbled with 95% O2 and 5% CO2.

    • The rings are allowed to equilibrate for a period of 60-90 minutes, during which the resting tension is gradually increased to a predetermined optimal level.

    • The viability of the smooth muscle is tested by challenging the rings with a high concentration of potassium chloride (KCl) to induce contraction.

    • Endothelial integrity can be assessed by pre-constricting the vessels with an agonist (e.g., phenylephrine or U46619) and then adding an endothelium-dependent vasodilator (e.g., acetylcholine).

  • Vasodilation Studies:

    • The arterial rings are pre-constricted with a submaximal concentration of a vasoconstrictor agent such as phenylephrine or the thromboxane (B8750289) A2 mimetic, U46619.

    • Once a stable contraction plateau is reached, cumulative concentration-response curves to this compound are generated by adding the drug in increasing concentrations to the organ bath.

    • The resulting relaxation is measured as a percentage reversal of the pre-constriction.

  • Data Analysis:

    • The concentration-response data is fitted to a sigmoidal curve to determine the pEC50 and the maximum relaxation (Emax) for this compound.

Experimental_Workflow cluster_prep Preparation cluster_myograph Wire Myography cluster_experiment Experiment cluster_analysis Data Analysis Dissection Dissect Pulmonary Artery Cleaning Clean Connective Tissue Dissection->Cleaning Rings Cut into 2-3mm Rings Cleaning->Rings Mounting Mount Rings on Wires Rings->Mounting Equilibration Equilibrate in Organ Bath Mounting->Equilibration Viability Test Viability (KCl) Equilibration->Viability Preconstriction Pre-constrict with Agonist Viability->Preconstriction MRE269_Addition Add Cumulative Doses of this compound Preconstriction->MRE269_Addition Measurement Measure Relaxation MRE269_Addition->Measurement CRC Generate Concentration-Response Curve Measurement->CRC pEC50_Calc Calculate pEC50 and Emax CRC->pEC50_Calc

Caption: Experimental Workflow for Wire Myography.

Conclusion

This compound is a potent and selective IP receptor agonist that induces pronounced, endothelium-independent vasodilation in the pulmonary arteries of rats, pigs, and humans. The conserved mechanism of action across these species underscores its potential as a targeted therapy for pulmonary hypertension. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of this compound and other vasodilatory compounds. Further research to obtain and directly compare the quantitative potency of this compound across a wider range of species will be invaluable for preclinical to clinical translation.

References

MRE-269 Demonstrates Potent Anti-proliferative Effects: A Comparative Analysis Against Other Prostacyclin Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of in-vitro studies reveals that MRE-269, the active metabolite of the oral prostacyclin receptor agonist selexipag (B1681723), exhibits potent anti-proliferative effects on human pulmonary arterial smooth muscle cells (PASMCs). This guide provides a comparative analysis of this compound against other established prostacyclin agonists—treprostinil (B120252), iloprost, and beraprost (B1666799)—supported by experimental data to validate its efficacy for researchers, scientists, and drug development professionals.

Comparative Anti-proliferative Potency

The anti-proliferative activities of this compound and other prostacyclin agonists have been evaluated in various studies, primarily using human PASMCs. The data, summarized in the table below, indicates that this compound's potency is comparable to, and in some instances greater than, other agents in its class.

AgonistCell TypeProliferation StimulusMeasured Potency (IC50/EC50)Source
This compound Human PASMCs (from PAH patients)SerumIC50: 4 nM (estimated)[1]
CTEPH PASMC-1PDGFIC50: 70 nM[2]
Treprostinil Human PASMCs (from PAH patients)SerumIC50: 11 nM[1]
Iloprost Human PASMCsSerumRanked more potent than cicaprost (B119636) and beraprost[3]
Beraprost Human PASMCsSerumRanked less potent than UT-15, iloprost, and cicaprost[3]
Esuberaprost Human PASMCsNot SpecifiedEC50: 3 nM

Note: The presented values are collated from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Validation of Anti-proliferative Activity

The anti-proliferative effects of these agonists are typically assessed by their ability to inhibit the proliferation of PASMCs induced by mitogens such as platelet-derived growth factor (PDGF) or fetal bovine serum (FBS).

Key Experimental Protocols:

Cell Culture and Proliferation Assay (BrdU Incorporation):

  • Cell Isolation and Culture: Human PASMCs are isolated from lung tissue of patients with conditions like pulmonary arterial hypertension (PAH) or chronic thromboembolic pulmonary hypertension (CTEPH).[2] The cells are then cultured in a suitable growth medium.

  • Induction of Proliferation: To induce cell division, the cultured PASMCs are stimulated with a mitogen, commonly PDGF.[2]

  • Treatment with Agonists: The cells are treated with varying concentrations of this compound or other prostacyclin agonists.

  • Assessment of Proliferation: Cell proliferation is quantified using a 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay. BrdU, a synthetic analog of thymidine, is incorporated into the DNA of proliferating cells. The amount of incorporated BrdU is then measured, typically through an enzyme-linked immunosorbent assay (ELISA), to determine the extent of cell division. A reduction in BrdU incorporation indicates an anti-proliferative effect.[2]

The following diagram illustrates the general workflow of a cell proliferation assay.

G cluster_workflow Experimental Workflow: Cell Proliferation Assay node_isolate Isolate and Culture Human PASMCs node_stimulate Stimulate Proliferation (e.g., with PDGF) node_isolate->node_stimulate node_treat Treat with Prostacyclin Agonists (e.g., this compound) node_stimulate->node_treat node_measure Measure Proliferation (e.g., BrdU Assay) node_treat->node_measure node_analyze Analyze Data and Determine IC50/EC50 node_measure->node_analyze

Experimental Workflow for Assessing Anti-proliferative Effects.

Signaling Pathways Mediating Anti-proliferative Effects

The anti-proliferative actions of this compound and other prostacyclin agonists are primarily mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This activation triggers a cascade of intracellular events that ultimately inhibit cell growth.

This compound Signaling Pathway:

Activation of the IP receptor by this compound leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels are associated with the upregulation of DNA-binding protein inhibitor (ID) family members, specifically ID1 and ID3.[2] These proteins play a crucial role in cell cycle regulation and their upregulation contributes to the anti-proliferative effect.

Other Prostacyclin Agonist Pathways:

While also acting through the IP receptor and cAMP pathway, other agonists like treprostinil and beraprost have been shown to involve additional signaling molecules. Treprostinil's anti-proliferative effects are linked to the cAMP-dependent upregulation of CCAAT/enhancer-binding protein alpha (C/EBP-α) and the cell cycle inhibitor p21. Some studies also suggest the involvement of the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway for treprostinil, particularly in PASMCs from PAH patients where IP receptor expression may be altered.[4][5] Beraprost has been shown to exert its effects through the PPAR-delta (PPARδ) and inducible nitric oxide synthase (iNOS) pathway.

The following diagram illustrates the primary signaling pathway for this compound and highlights the convergent and divergent pathways of other agonists.

G cluster_pathway Signaling Pathways of Prostacyclin Agonists node_mre269 This compound node_ip_receptor IP Receptor node_mre269->node_ip_receptor node_treprostinil Treprostinil node_treprostinil->node_ip_receptor node_ppar PPARγ node_treprostinil->node_ppar node_iloprost Iloprost node_iloprost->node_ip_receptor node_beraprost Beraprost node_beraprost->node_ip_receptor node_ppar_delta PPARδ / iNOS node_beraprost->node_ppar_delta node_ac Adenylyl Cyclase node_ip_receptor->node_ac node_camp ↑ cAMP node_ac->node_camp node_id ↑ ID1/ID3 node_camp->node_id node_cebp_p21 ↑ C/EBP-α / p21 node_camp->node_cebp_p21 node_inhibition Inhibition of Cell Proliferation node_id->node_inhibition node_cebp_p21->node_inhibition node_ppar->node_inhibition node_ppar_delta->node_inhibition

Anti-proliferative Signaling Pathways of Prostacyclin Agonists.

References

Safety Operating Guide

Proper Disposal of MRE-269: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe handling and disposal of MRE-269, also known as ACT-333679, the active metabolite of Selexipag.

Key Chemical and Safety Data

A summary of the known properties of this compound is provided in the table below. This information is crucial for understanding the potential hazards and for making informed decisions on its disposal.

PropertyData
Chemical Name [4-[(5,6-diphenylpyrazinyl)(1-methylethyl)amino]butoxy]-acetic acid
Synonyms This compound, ACT-333679
CAS Number 475085-57-5
Molecular Formula C25H29N3O3
Formula Weight 419.5 g/mol
Physical State Crystalline solid

Experimental Protocols for Safe Disposal

The following step-by-step procedures are recommended for the disposal of this compound in a laboratory setting. These protocols are based on general principles of chemical waste management and information derived from the SDS of its parent compound, Selexipag.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment to minimize exposure risks.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect against spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

Waste Segregation and Containerization

Proper segregation and containment of chemical waste are fundamental to safe laboratory practice.

  • Dedicated Waste Container: All this compound waste, including contaminated consumables (e.g., pipette tips, weighing paper), should be collected in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound ([4-[(5,6-diphenylpyrazinyl)(1-methylethyl)amino]butoxy]-acetic acid)," and the approximate quantity.

  • Container Integrity: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

Disposal Procedure

The ultimate disposal of this compound should be handled by a licensed chemical waste disposal company. Under no circumstances should this compound be disposed of down the drain.

  • Collection: Collect all this compound waste in the designated hazardous waste container.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Licensed Disposal: Arrange for the pickup and disposal of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor. The recommended methods of disposal are licensed chemical destruction or controlled incineration.[1]

Spill Cleanup

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Wear PPE: Don the appropriate PPE as described above.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection: Place all contaminated materials, including the absorbent, into the designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill waste_container Use Designated & Labeled Hazardous Waste Container ppe->waste_container collect_waste Collect all this compound Waste (Solid & Contaminated Materials) waste_container->collect_waste spill->ppe No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->collect_waste no_drain DO NOT Dispose Down Drain collect_waste->no_drain storage Store Waste Container Securely in a Ventilated Area no_drain->storage licensed_disposal Arrange for Disposal by Licensed Waste Contractor storage->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Logical workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and building trust in their laboratory practices.

References

Personal protective equipment for handling MRE-269

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of MRE-269 (also known as ACT-333679), the active metabolite of Selexipag. The following procedural guidance is designed to answer key operational questions and ensure the safe management of this compound in a laboratory setting.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₂₅H₂₉N₃O₃
Molecular Weight 419.52 g/mol
Appearance Solid
CAS Number 475085-57-5
Storage (Stock Solution) -80°C for up to 2 years; -20°C for up to 1 year

Hazard Identification and Personal Protective Equipment (PPE)

There is conflicting information regarding the hazardous nature of this compound. While some suppliers classify it as non-hazardous, others indicate that it is a reproductive toxin (Category 1B) with the potential to damage fertility or the unborn child. Therefore, it is imperative to handle this compound with a high degree of caution and to use appropriate personal protective equipment at all times.

Recommended Personal Protective Equipment:

EquipmentSpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.
Skin and Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. For spills or in cases of inadequate ventilation, a self-contained breathing apparatus may be necessary.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is essential for laboratory safety.

Handling Procedures:

  • Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

  • Exposure Avoidance: Prevent the generation of dust and aerosols. Avoid prolonged or repeated exposure.

Storage Procedures:

  • Keep the container tightly sealed.

  • Store in a locked, designated area.

  • For long-term storage of stock solutions, store at -80°C for up to two years or at -20°C for up to one year.

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures:

In the event of a spill, follow these steps:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection, heavy rubber gloves, and rubber boots.

  • Prevent the formation of dust.

  • Contain the spill and collect the material using an appropriate method (e.g., with an inert absorbent material).

  • Place the collected material into a sealed, labeled container for chemical waste disposal.

  • Clean the spill area thoroughly.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.

  • Disposal Method: Dispose of contents and containers at an approved waste disposal facility. Do not allow the chemical to enter drains or waterways. It is highly recommended to consult with a professional and licensed waste disposal service to ensure compliance with all applicable regulations.

Experimental Workflow for Handling this compound

G prep Preparation - Don appropriate PPE - Work in a fume hood weigh Weighing and Solution Preparation prep->weigh experiment Experimental Use - Follow protocol - Avoid generating aerosols weigh->experiment decon Decontamination - Clean work surfaces - Decontaminate equipment experiment->decon spill Spill Response - Evacuate and ventilate - Wear appropriate PPE - Contain and collect experiment->spill If spill occurs disposal Waste Disposal - Segregate waste - Use labeled, sealed containers decon->disposal spill->disposal

Caption: Workflow for the safe handling of this compound from preparation to disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MRE-269
Reactant of Route 2
Reactant of Route 2
MRE-269

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.